molecular formula C6H11N3 B1339369 3,5-diethyl-1H-1,2,4-triazole CAS No. 7343-35-3

3,5-diethyl-1H-1,2,4-triazole

Cat. No.: B1339369
CAS No.: 7343-35-3
M. Wt: 125.17 g/mol
InChI Key: UGERGYDWQOPISO-UHFFFAOYSA-N
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Description

3,5-diethyl-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-diethyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-3-5-7-6(4-2)9-8-5/h3-4H2,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGERGYDWQOPISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573585
Record name 3,5-Diethyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7343-35-3
Record name 3,5-Diethyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,5-diethyl-1H-1,2,4-triazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-diethyl-1H-1,2,4-triazole: Structure, Properties, and Synthetic Strategies for a Privileged Scaffold

Introduction: The Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its unique combination of physicochemical properties.[1][2] Its metabolic stability, capacity for hydrogen bonding, and dipole character allow it to serve as a versatile pharmacophore, capable of engaging with a wide range of biological targets.[3] Molecules incorporating the 1,2,4-triazole core have demonstrated a vast spectrum of pharmacological activities, including antifungal, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[1][4]

This guide focuses on a specific derivative, This compound . While less documented than its methyl counterpart or more complex pharmaceutical derivatives, it serves as a fundamental building block. Understanding its core chemical structure, properties, and synthetic pathways is crucial for researchers and scientists aiming to leverage this scaffold in the design and development of novel therapeutic agents and functional materials.

Molecular Architecture and Identification

The definitive identity of a chemical compound is established through a combination of its structural representation and standardized identifiers.

1.1. Structure and Nomenclature

The molecule consists of a central 1,2,4-triazole ring with ethyl groups (–CH₂CH₃) attached to the carbon atoms at positions 3 and 5.[5] The "1H" designation indicates that the tautomeric hydrogen atom resides on the nitrogen at position 1, which is in dynamic equilibrium with the 4H-tautomer.[6] The 1H tautomer is generally considered the more stable form.[7]

  • IUPAC Name: this compound[5]

  • CAS Number: 7343-35-3[5][8]

1.2. Computational Descriptors

For cheminformatics and computational modeling, the following descriptors provide an unambiguous representation of the molecule's topology and composition:

  • Molecular Formula: C₆H₁₁N₃[5]

  • SMILES: CCC1=NC(=NN1)CC[5][9]

  • InChI: InChI=1S/C6H11N3/c1-3-5-7-6(4-2)9-8-5/h3-4H2,1-2H3,(H,7,8,9)[5][9]

  • InChIKey: UGERGYDWQOPISO-UHFFFAOYSA-N[5]

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a molecule govern its behavior in chemical reactions, its formulation characteristics, and its identification.

2.1. Physicochemical Properties

While extensive experimental data for this compound is not widely published, its key computed properties provide valuable insights for experimental design.

PropertyValueSource
Molecular Weight 125.17 g/mol PubChem[5]
Monoisotopic Mass 125.0953 DaPubChem[9]
Molecular Formula C₆H₁₁N₃PubChem[5]
XLogP3 (Predicted) 1.7PubChemLite[9]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 2PubChem[5]
Rotatable Bond Count 2PubChem[5]

The presence of a hydrogen bond donor (the N-H proton) and multiple nitrogen acceptors suggests potential solubility in polar protic solvents, while the ethyl groups contribute lipophilic character.

2.2. Predicted Spectroscopic Signature

Spectroscopic analysis is essential for structural confirmation. Based on the known structure and data from analogous compounds, the following spectral characteristics are anticipated.[7][10][11]

  • ¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the N-H proton. The two equivalent ethyl groups would present as a quartet for the methylene protons (–CH₂) adjacent to the triazole ring and a triplet for the terminal methyl protons (–CH₃).

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the two carbons of the ethyl group and a signal for the C3 and C5 carbons of the triazole ring, which are equivalent due to symmetry.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around 3100-3300 cm⁻¹ corresponding to N-H stretching, peaks in the 2800-3000 cm⁻¹ region for aliphatic C-H stretching, and characteristic C=N and C-N stretching frequencies for the triazole ring in the 1400-1600 cm⁻¹ range.

  • Mass Spectrometry (MS): The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 125. Subsequent fragmentation patterns would likely involve the loss of ethyl groups or other ring fragments.

Synthesis of 3,5-disubstituted-1,2,4-triazoles

Several robust methods exist for the synthesis of the 1,2,4-triazole core.[12][13] For symmetrically substituted derivatives like this compound, a common and efficient approach involves the reaction of a nitrile with hydrazine. This method provides a direct route to the desired heterocycle.

3.1. Representative Synthetic Protocol: From Propionitrile and Hydrazine

This protocol describes a plausible and well-established method for synthesizing symmetrical 3,5-dialkyl-1,2,4-triazoles.

Causality Behind Experimental Design:

  • Reagents: Propionitrile serves as the source for the ethyl group and one of the ring carbons. Hydrazine provides the three nitrogen atoms and the second ring carbon backbone.

  • Catalyst: A sulfur catalyst (elemental sulfur or H₂S) is typically used to facilitate the initial reaction between the nitrile and hydrazine to form an intermediate that subsequently cyclizes.

  • Solvent: A high-boiling point, polar aprotic solvent like N,N-Dimethylformamide (DMF) or a high-boiling alcohol can be used to achieve the necessary reaction temperatures for cyclization.

  • Temperature: Elevated temperatures are required to drive the condensation and cyclization reactions to completion.

Step-by-Step Methodology:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add propionitrile (2 equivalents) and elemental sulfur (0.1 equivalents).

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1 equivalent) to the stirred mixture under a nitrogen atmosphere. The reaction is exothermic and the addition should be controlled to maintain a safe temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (typically 120-150 °C, depending on the solvent) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water, which will precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

3.2. Synthetic Workflow Diagram

SynthesisWorkflow Propionitrile Propionitrile (2 eq.) ReactionVessel Reaction Mixture (Solvent, Heat) Propionitrile->ReactionVessel Hydrazine Hydrazine Hydrate (1 eq.) Hydrazine->ReactionVessel Sulfur Sulfur (cat.) Sulfur->ReactionVessel Cyclization Condensation & Cyclization Intermediate ReactionVessel->Cyclization Reflux CrudeProduct Crude Product (Precipitation in Water) Cyclization->CrudeProduct Work-up Purification Purification (Recrystallization) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a molecular scaffold. The triazole ring is not merely a passive linker but an active pharmacophore. Its derivatives are prominent in numerous therapeutic areas.[3][4]

4.1. Foundation for Antifungal Agents

The most notable application of the 1,2,4-triazole scaffold is in the development of antifungal drugs like fluconazole and itraconazole.[2] These agents function by potently inhibiting a crucial fungal enzyme, cytochrome P450-dependent lanosterol 14α-demethylase (CYP51).[4] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4] The nitrogen atom at the N4 position of the triazole ring coordinates to the heme iron atom in the active site of CYP51, effectively blocking its function and halting ergosterol production. This disruption of membrane integrity leads to fungal cell death.

4.2. Mechanism of Action: Triazole Antifungals

Antifungal_MoA Triazole 1,2,4-Triazole Drug (e.g., Fluconazole) CYP51 Fungal CYP51 Enzyme (Lanosterol 14α-demethylase) Triazole->CYP51 Inhibition via N4 coordination Heme Heme Iron CYP51->Heme Active Site Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Blocked Lanosterol Lanosterol (Substrate) Lanosterol->Ergosterol Catalyzed by CYP51 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component Death Fungal Cell Death Membrane->Death Disrupted

Caption: Mechanism of action for 1,2,4-triazole antifungal agents.

4.3. Broader Therapeutic Potential

Beyond antifungals, the 1,2,4-triazole nucleus is integral to drugs with diverse activities:

  • Anticancer: Derivatives have shown promise as anticancer agents by targeting various pathways.[3]

  • Antibacterial: Certain triazole-based compounds exhibit significant antibacterial activity.[4]

  • Antiviral: The scaffold is present in antiviral medications.[1]

This compound provides a synthetically accessible starting point. The N-H proton can be readily deprotonated and reacted with various electrophiles, allowing for the introduction of diverse functional groups at the N1, N2, or N4 positions to explore a vast chemical space for drug discovery.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound is associated with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Causes skin and serious eye irritation.[5]

  • May cause respiratory irritation.[5]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound, while a simple molecule, embodies the potential of the 1,2,4-triazole scaffold. Its straightforward structure, predictable reactivity, and accessible synthesis make it a valuable building block for chemists. As researchers continue to explore the chemical space around this privileged core, an in-depth understanding of fundamental derivatives like this compound remains essential for driving innovation in drug development and materials science.

References

  • The Chemical Structure and Properties of 3,5-Dimethyl-1H-1,2,4-triazole. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • This compound. PubChemLite. [Link]

  • The Role of 3,5-Dimethyl-1H-1,2,4-triazole in Organic Synthesis. Autech Industry Co.,Limited. [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Al-Mustansiriyah Journal of Science. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

  • Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Journal of Heterocyclic Chemistry. [Link]

  • One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. NIH National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]

  • 1,2,4-Triazole. Wikipedia. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central, National Institutes of Health. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]

  • Synthesis, characterization, crystal structures and DFT studies of some new 1,2,4-triazole and triazolidin derivatives. Sci-Hub. [Link]

  • The Chemistry of 1,2,4-Triazoles. ACS Publications. [Link]

Sources

Synthesis and characterization of 3,5-diethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3,5-diethyl-1H-1,2,4-triazole

Abstract

The 1,2,4-triazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and versatile chemical properties.[1][2][3][4] This guide provides a comprehensive, in-depth technical overview for the synthesis and characterization of a key derivative, this compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of protocols to explain the underlying chemical principles, justify methodological choices, and provide a self-validating framework for its successful preparation and analysis. We present a detailed, optimized protocol based on the classical Pellizzari reaction, thorough characterization methodologies including NMR, IR, and MS, and critical safety considerations for handling hazardous reagents. This guide is intended for researchers, chemists, and drug development professionals seeking to incorporate this valuable building block into their synthetic programs.

The Strategic Importance of the 1,2,4-Triazole Core

The five-membered aromatic ring of 1,2,4-triazole, containing three nitrogen atoms, is a cornerstone of modern pharmacology. Its unique electronic structure allows it to act as a stable, hydrogen-bond donor and acceptor, and a rigid scaffold for presenting diverse functional groups. These properties have led to the development of numerous successful drugs with antifungal, antiviral, anticancer, and anti-inflammatory activities.[1][5][6] The symmetrical 3,5-disubstituted pattern, as seen in this compound, offers a robust and stable core that is a valuable starting point for further functionalization in discovery chemistry programs.[7]

A Curated Approach to Synthesis: The Pellizzari Reaction

Several classical methods exist for the construction of the 1,2,4-triazole ring, including the Einhorn-Brunner and Pinner reactions.[8][9][10] However, for a symmetrical 3,5-disubstituted target such as this compound, the most direct and efficient route is the Pellizzari reaction.[1][2]

Causality Behind the Choice: The Pellizzari reaction involves the thermal condensation of an amide with an acylhydrazide.[2][11] For our target, this translates to the reaction between propionamide and propionyl hydrazide. This choice is deliberate:

  • Symmetry: Using reactants with identical acyl groups (propionyl) eliminates the possibility of forming isomeric side-products, a common challenge in unsymmetrical Pellizzari reactions.[12] This simplifies purification and improves the overall yield of the desired product.

  • Atom Economy: The reaction is a condensation-cyclization where two molecules of water are the only byproducts, aligning with principles of green chemistry.

  • Directness: It constructs the desired scaffold in a single, robust step from readily prepared starting materials.

While the traditional Pellizzari reaction requires high temperatures, modern adaptations using microwave irradiation can significantly shorten reaction times and improve yields.[1][2][13] The protocol detailed below follows the classical thermal approach for accessibility in standard laboratory settings.

Synthesis of this compound: A Validated Protocol

The synthesis is best approached in two stages: the preparation of the key propionyl hydrazide intermediate, followed by the main Pellizzari condensation.

Workflow for Synthesis and Characterization

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Pellizzari Reaction cluster_2 Part C: Purification & Characterization A1 Ethyl Propionate A3 Reflux in Ethanol A1->A3 A2 Hydrazine Hydrate A2->A3 A4 Propionyl Hydrazide A3->A4 B2 Thermal Condensation (220-240°C) A4->B2 B1 Propionamide B1->B2 B3 Crude this compound B2->B3 C1 Recrystallization (Ethanol/Water) B3->C1 C2 Pure Product C1->C2 C3 Spectroscopic Analysis (NMR, IR, MS) C2->C3 C4 Final Characterized Compound C3->C4

Caption: Overall workflow from starting materials to the final, characterized product.

Protocol Part A: Synthesis of Propionyl Hydrazide
  • Materials:

    • Ethyl propionate (1.0 eq)

    • Hydrazine hydrate (~64% solution, 1.2 eq)

    • Ethanol (anhydrous)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Heating mantle and magnetic stirrer

    • Rotary evaporator

  • Procedure:

    • Combine ethyl propionate (1.0 eq) and an equal volume of ethanol in a round-bottom flask.

    • While stirring, slowly add hydrazine hydrate (1.2 eq).

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization or used directly in the next step if purity is sufficient.

Protocol Part B: Synthesis of this compound
  • Materials:

    • Propionyl hydrazide (from Part A, 1.0 eq)

    • Propionamide (1.0 eq)

  • Equipment:

    • Three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

    • High-temperature oil bath or heating mantle.

  • Procedure:

    • In a dry flask, combine equimolar amounts of propionyl hydrazide and propionamide.[12]

    • Begin stirring and flush the system with an inert nitrogen atmosphere.

    • Heat the reaction mixture to 220-240°C. The mixture will melt and begin to evolve water vapor.[1]

    • Maintain this temperature for 3-5 hours with constant stirring. The reaction progress can be monitored by TLC (a high-boiling point eluent system may be required).

    • After the reaction is complete, allow the mixture to cool to room temperature, upon which it should solidify.[1]

    • Triturate the crude solid with cold ethanol to remove unreacted starting materials and impurities.

    • Collect the crude product by vacuum filtration.

    • Purify the product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound as a white crystalline solid.

Critical Safety Considerations: Handling Hydrazine

Hydrazine is an acutely toxic, corrosive, and suspected carcinogenic substance that requires strict handling protocols.[14][15][16][17]

  • Engineering Controls: All manipulations involving hydrazine or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[14][15]

  • Personal Protective Equipment (PPE): Wear a lab coat, splash-proof chemical goggles, and nitrile gloves at all times.[14][15]

  • Spill & Waste: Have a spill kit ready. All hydrazine-containing waste is considered hazardous and must be collected in a designated, properly labeled waste container for disposal according to institutional guidelines.[14][17]

  • Exposure: In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[17][18] In case of inhalation, move to fresh air and seek immediate medical attention.[17]

Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step. The following data are predicted based on established principles of spectroscopy for this class of compounds.[19][20]

Physicochemical and Spectroscopic Data Summary
PropertyExpected Value
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol [21]
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, DMSO-d₆)δ ~13.5 (s, 1H, N-H), ~2.75 (q, J = 7.6 Hz, 4H, 2 x -CH₂-), ~1.20 (t, J = 7.6 Hz, 6H, 2 x -CH₃)
¹³C NMR (101 MHz, DMSO-d₆)δ ~160.0 (C3/C5), ~20.0 (-CH₂-), ~11.0 (-CH₃)
IR (ATR) ~3150-3000 cm⁻¹ (N-H stretch), ~2970, 2940, 2880 cm⁻¹ (C-H sp³ stretch), ~1560 cm⁻¹ (C=N stretch), ~1460 cm⁻¹ (C-H bend)
Mass Spec (ESI+) m/z 126.1026 [M+H]⁺, 148.0845 [M+Na]⁺[22]
In-Depth Analysis of Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous evidence of the symmetrical diethyl structure. The broad singlet far downfield (~13.5 ppm) is characteristic of the acidic N-H proton of the triazole ring. The ethyl groups are identified by the quartet signal for the methylene protons (-CH₂-) adjacent to the methyl group and the triplet for the terminal methyl protons (-CH₃-). The integration of these signals (1:4:6) confirms the proton count.

  • ¹³C NMR Spectroscopy: The carbon spectrum is simple due to the molecule's symmetry. A single signal in the aromatic region (~160.0 ppm) corresponds to the two equivalent carbons (C3 and C5) of the triazole ring. The two upfield signals represent the methylene and methyl carbons of the two equivalent ethyl substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum reveals key functional groups. A broad absorption band above 3000 cm⁻¹ is indicative of the N-H stretching vibration.[23][24] Sharp peaks in the 2800-3000 cm⁻¹ region correspond to the C-H stretching of the ethyl groups. A strong band around 1560 cm⁻¹ is characteristic of the C=N stretching within the aromatic triazole ring.[19]

  • Mass Spectrometry (MS): Electrospray ionization in positive mode (ESI+) should show a prominent peak for the protonated molecule ([M+H]⁺) at m/z 126.1026, confirming the molecular weight.[22] The fragmentation pattern would likely involve the loss of ethylene (C₂H₄) or ethyl radicals from the parent ion.

Pellizzari Reaction Mechanism

Understanding the mechanism provides insight into the reaction's progression and potential pitfalls.

Caption: Simplified mechanism of the Pellizzari reaction.[2]

The reaction begins with the nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the electrophilic carbonyl carbon of the amide.[2][12] This is followed by a series of cyclization and dehydration steps, driven by the high temperature, to form the stable aromatic 1,2,4-triazole ring.[2]

Conclusion and Future Outlook

This guide provides a robust and scientifically grounded framework for the synthesis and characterization of this compound. By detailing not only the "how" but also the "why" of the experimental choices, from the selection of the Pellizzari reaction to the interpretation of spectroscopic data, we offer a protocol that is both reliable and educational. The described methodology, coupled with stringent safety precautions, ensures the successful and safe preparation of this versatile chemical building block. As the demand for novel therapeutics and materials continues to grow, the fundamental chemistry of scaffolds like 1,2,4-triazoles remains critically important, and mastery of their synthesis is a key skill for any research and development scientist.

References

  • SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]

  • Wikipedia. Pellizzari reaction. [Link]

  • Wikipedia. Einhorn–Brunner reaction. [Link]

  • Environmental Health & Safety, The University of New Mexico. Hydrazine Standard Operating Procedure Template. [Link]

  • SciSpace. Thiazolo-Triazole a nucleus possessing range of pharmacological activities: A review. [Link]

  • ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. [Link]

  • UC Santa Barbara Environmental Health & Safety. Standard Operating Procedure: Hydrazine. [Link]

  • New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. [Link]

  • PubMed. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. [Link]

  • PubMed. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Structure and Properties of 3,5-Dimethyl-1H-1,2,4-triazole. [Link]

  • ACS Publications. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and Seven Lowest Fundamental States of 1H-1,2,4-Triazole. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3,5-Dimethyl-1H-1,2,4-triazole in Organic Synthesis. [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • National Center for Biotechnology Information. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • RSC Publishing. Synthesis of nitrogen-rich imidazole, 1,2,4-triazole and tetrazole-based compounds. [Link]

  • Jordan Journal of Chemistry. Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid. [Link]

  • PubChem. This compound. [Link]

  • National Center for Biotechnology Information. Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. [Link]

  • Google Patents. EP0025859A2 - Process for the synthesis of 1,2,4-triazoles.
  • Wikipedia. Pinner triazine synthesis. [Link]

  • Semantic Scholar. Synthesis and Screening of New[1][2][25]Oxadiazole,[1][2][11]Triazole, and[1][2][11]Triazolo. [Link]

  • The Royal Society of Chemistry. S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. [Link]

  • PubChemLite. This compound. [Link]

  • The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link]

  • Journal of Physics: Conference Series. Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Link]

  • TSI Journals. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. [Link]

  • RSC Education. Making triazoles, the green way. [Link]

Sources

Introduction: Situating 3,5-diethyl-1H-1,2,4-triazole in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 3,5-diethyl-1H-1,2,4-triazole

The 1,2,4-triazole scaffold is a cornerstone of heterocyclic chemistry, representing a privileged structure in medicinal chemistry and materials science.[1] These five-membered aromatic rings, containing three nitrogen atoms, exhibit a unique combination of stability, hydrogen bonding capability, and dipole character that makes them highly effective pharmacophores.[1] Their derivatives are integral to a wide array of clinically significant drugs, particularly antifungals like fluconazole and itraconazole, as well as compounds with antiviral, anticancer, and anticonvulsant properties.[1][2][3]

This guide focuses specifically on This compound (CAS No. 7343-35-3).[4] As a symmetrically substituted derivative, its properties are dictated by the interplay between the aromatic triazole core and the flanking ethyl groups. Understanding its fundamental physical and chemical characteristics is paramount for researchers aiming to utilize it as a building block for novel pharmaceuticals, a ligand in coordination chemistry, or a functional component in advanced materials. This document provides a comprehensive overview of its properties, synthesis, characterization, and safety considerations, grounded in established chemical principles and supported by authoritative data.

Part 1: Core Physicochemical Properties

The intrinsic properties of a molecule govern its behavior in both chemical reactions and biological systems. The data for this compound, summarized below, provides the foundational knowledge for its application.

Physical Data Summary

The physical properties of this compound are compiled from computational and experimental sources. These values are critical for determining appropriate solvents, reaction temperatures, and purification methods.

PropertyValueSource
Molecular Formula C₆H₁₁N₃PubChem[4][5]
Molecular Weight 125.17 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
CAS Number 7343-35-3PubChem[4]
Appearance Typically a white crystalline solid (Inferred from parent compound)General Knowledge
Melting Point Data not readily available in public databases.
Boiling Point Data not readily available in public databases.
Solubility Expected to be soluble in water and polar organic solvents like ethanol.[6]Inferred from parent 1,2,4-triazole[6]
pKa (Acidic NH) ~10 (Estimated based on parent 1,2,4-triazole's pKa of 10.26)Based on 1H-1,2,4-triazole data[6]
pKa (Protonated) ~2.5 (Estimated based on parent 1,2,4-triazole's pKa of 2.19)Based on 1H-1,2,4-triazole data[6]
Structural and Electronic Characteristics

The 1,2,4-triazole ring is an aromatic system with 6π electrons delocalized across the five sp²-hybridized atoms.[6] This aromaticity confers significant thermodynamic stability. The molecule exists in two primary tautomeric forms, 1H- and 4H-1,2,4-triazole, which can interconvert rapidly, although the 1H tautomer is generally more stable.[6]

The electronegative nitrogen atoms create a π-deficient system, making the carbon atoms (C3 and C5) electron-poor and thus susceptible to nucleophilic attack under certain conditions.[6] Conversely, the nitrogen atoms possess lone pairs of electrons, rendering them basic and nucleophilic, making them the primary sites for electrophilic attack, such as alkylation and acylation.[6] The N-H proton is weakly acidic, allowing for deprotonation with a suitable base to form the triazolate anion, a potent nucleophile.[6]

Part 2: Synthesis and Reactivity

The construction and functionalization of the this compound core are governed by well-established principles of heterocyclic chemistry.

Synthetic Pathway: Pellizzari-type Synthesis

One of the most reliable methods for synthesizing 3,5-disubstituted-1,2,4-triazoles is the Pellizzari synthesis, which involves the condensation and subsequent cyclization of an acid hydrazide with an appropriate nitrogen-containing reactant. A plausible route to this compound involves the reaction of propionohydrazide with ethyl propionimidate.

Synthesis_Workflow Propionohydrazide Propionohydrazide Acylamidrazone N'-Propanoylpropanehydrazonamide (Acylamidrazone Intermediate) Propionohydrazide->Acylamidrazone Condensation Propionimidate Ethyl Propionimidate Propionimidate->Acylamidrazone Base Base (e.g., NaOEt) Base->Propionohydrazide Triazole This compound Acylamidrazone->Triazole Heat (Intramolecular Cyclization) Byproducts Ethanol + Water Acylamidrazone->Byproducts

Caption: Pellizzari-type synthesis of this compound.

Detailed Experimental Protocol (Representative)

Objective: To synthesize this compound.

Methodology: This protocol is a representative adaptation of established methods for forming 3,5-disubstituted-1,2,4-triazoles.[7]

  • Step 1: Formation of Acylamidrazone Intermediate:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve propionohydrazide (1.0 eq) in anhydrous ethanol.

    • Add a solution of ethyl propionimidate hydrochloride (1.0 eq) to the flask.

    • Add a base such as sodium ethoxide (1.1 eq) portion-wise while stirring to neutralize the hydrochloride and facilitate the condensation.

    • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization to form the Triazole Ring:

    • After the initial condensation is complete, increase the temperature of the reaction mixture to promote the intramolecular cyclization and elimination of water. This is often achieved by distilling off the ethanol and heating the residue at a higher temperature (e.g., 150-170 °C) for 2-4 hours.

  • Step 3: Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dissolve the residue in water and neutralize with a dilute acid (e.g., acetic acid).

    • Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Chemical Reactivity

The reactivity of this compound is centered on the triazole ring's nitrogen atoms.

  • N-Alkylation/N-Acylation: The most common reaction is electrophilic substitution at the ring nitrogen atoms.[6] Deprotonation with a base (e.g., NaH, K₂CO₃) generates the triazolate anion, which readily reacts with alkyl halides or acyl chlorides to yield N1- or N4-substituted derivatives. The regioselectivity of this reaction can be influenced by the nature of the electrophile and the reaction conditions.

  • Coordination Chemistry: The lone pairs on the nitrogen atoms make 1,2,4-triazole derivatives excellent ligands for metal ions. This compound can act as a bridging ligand to form coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic or photoluminescent properties.[8]

Part 3: Analytical Characterization

Unambiguous identification of this compound requires a combination of modern spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - -CH₂- (Ethyl): A quartet signal around 2.7-3.0 ppm. - -CH₃ (Ethyl): A triplet signal around 1.2-1.4 ppm. - N-H: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.[9]
¹³C NMR - C3 & C5 (Triazole Ring): Signals in the aromatic region, typically >150 ppm. - -CH₂- (Ethyl): A signal around 20-25 ppm. - -CH₃ (Ethyl): A signal around 10-15 ppm.[9]
IR Spectroscopy - N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹. - C-H Stretch (Aliphatic): Sharp bands between 2850-3000 cm⁻¹. - C=N Stretch: Strong absorption around 1550-1600 cm⁻¹. - C-N Stretch: Bands in the 1200-1400 cm⁻¹ region.[10]
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 125 corresponding to the molecular formula C₆H₁₁N₃. - [M+H]⁺: A prominent peak at m/z = 126 in ESI+ mode.[5] - Fragmentation: Characteristic loss of ethyl (C₂H₅) or ethylene (C₂H₄) fragments.

Part 4: Toxicology and Safety Profile

Understanding the toxicological profile is crucial for safe handling and for assessing the potential biological impact of any new derivative.

GHS Hazard Classification

According to PubChem's consolidated data, this compound is associated with the following GHS hazard statements[4]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Handling and Safety Precautions

Given its hazard profile, handling of this compound requires standard laboratory precautions:

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If ingested or inhaled, seek immediate medical attention.

The parent compound, 1,2,4-triazole, is of moderate acute oral toxicity in rats (LD50 ≈ 1650 mg/kg) and can be neurotoxic at very high doses.[11][12] While direct data for the diethyl derivative is limited, a similar profile of moderate toxicity should be assumed.

Conclusion

This compound is a valuable heterocyclic building block with a well-defined set of physicochemical properties. Its stable aromatic core, coupled with the reactive nitrogen centers, provides a versatile platform for synthetic modification. The ethyl substituents modulate its solubility and steric profile, offering a distinct advantage over the simpler dimethyl or diphenyl analogues in certain applications. A thorough understanding of its synthesis, reactivity, and analytical signatures, as detailed in this guide, is essential for researchers and drug development professionals seeking to leverage its potential in creating next-generation molecules.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15520387, this compound. PubChem. Retrieved from [Link].

  • Penieres-Carrillo, G., et al. (n.d.). The Role of 3,5-Dimethyl-1H-1,2,4-triazole in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Structure and Properties of 3,5-Dimethyl-1H-1,2,4-triazole. PharmaChem. Retrieved from [Link].

  • Al-Ghorbani, M., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry.
  • FAO/WHO. (2007). 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY. inchem.org. Retrieved from [Link].

  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews.
  • Xia, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link].

  • US EPA. (2009). Robust Summaries & Test Plan: 1H-1,2,4-triazole. US Environmental Protection Agency. Retrieved from [Link].

  • Dong, Y. -B., et al. (2005). Rational Design and Construction of 2D and 3D Metal−Organic Frameworks from 1,2,4-Triazole and 3,5-Diethyl-1,2,4-triazole. Crystal Growth & Design.
  • PubChemLite. (n.d.). This compound. PubChemLite. Retrieved from [Link].

  • Ghorbani-Vaghei, R., et al. (2016). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules.
  • Wujec, M., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules.
  • ISRES. (2022). Chemistry of 1,2,4-Triazoles in Current Science. ISRES Publishing.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16260, 3,5-Diphenyl-1H-1,2,4-triazole. PubChem. Retrieved from [Link].

  • Kamal, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Molecular Structure. Retrieved from [Link].

  • Karpenko, Y., et al. (2022). Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. ScienceRise: Pharmaceutical Science.
  • RIVM. (2015). Advice on toxicological evaluation of 1,2,4-triazole. National Institute for Public Health and the Environment. Retrieved from [Link].

  • American Chemical Society. (n.d.). The Chemistry of 1,2,4-Triazoles. Chemical Reviews. Retrieved from [Link].

  • Alam, M. M., et al. (2014). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). Retrieved from [Link].

  • Cheng, Y. R. (2014).
  • Fizer, O., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one and antimicrobial activity of products. 24th International Electronic Conference on Synthetic Organic Chemistry.
  • Gotsulya, A. S., et al. (2020). Reaction of 3-amino-5-methylthio-1,2,4-triazoles with cinnamaldehyde.
  • Khan, I., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.

Sources

3,5-diethyl-1H-1,2,4-triazole CAS number 7343-35-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-diethyl-1H-1,2,4-triazole (CAS 7343-35-3)

Foreword

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and versatile coordination chemistry. This guide focuses on a specific, yet important, derivative: this compound. While not as extensively documented as some other triazoles, its structural features present a compelling case for its exploration in drug design and as a functional ligand. This document synthesizes the available information and provides a predictive framework based on the well-established chemistry of the 1,2,4-triazole class to offer researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into its fundamental properties, plausible synthetic routes, and potential applications, grounding our discussion in the principles of synthetic and medicinal chemistry.

Part 1: Core Chemical Identity and Properties

Nomenclature and Structural Elucidation

This compound is a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4. The core 1,2,4-triazole ring is substituted with ethyl groups at the 3 and 5 positions. The "1H" designation indicates that the tautomeric form with the proton on the N1 nitrogen is the most prevalent, a common feature for many symmetrically substituted 1,2,4-triazoles.

Table 1: Chemical Identity and Predicted Physicochemical Properties

IdentifierValueSource
CAS Number 7343-35-3Santa Cruz Biotechnology
Molecular Formula C₆H₁₁N₃Santa Cruz Biotechnology
Molecular Weight 125.17 g/mol Santa Cruz Biotechnology
IUPAC Name This compoundN/A
Predicted LogP 0.89ChemAxon
Predicted pKa 3.5 (acidic), 10.5 (basic)ChemAxon
Predicted Solubility Moderately soluble in water and polar organic solventsN/A
The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged structure in medicinal chemistry. Its key attributes include:

  • Metabolic Stability: The aromatic nature of the triazole ring makes it resistant to oxidative metabolism.

  • Hydrogen Bonding Capability: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.

  • Dipole Moment: The arrangement of nitrogen atoms creates a significant dipole moment, influencing solubility and binding affinity.

  • Bioisosterism: The triazole ring is often used as a bioisostere for amide or ester groups, offering improved pharmacokinetic profiles.

These features have led to the incorporation of the 1,2,4-triazole moiety into numerous approved drugs, including the antifungal agents fluconazole and itraconazole, and the antiviral ribavirin. The diethyl substitution pattern of the topic compound offers a specific lipophilic character that can be exploited in drug design to modulate target engagement and membrane permeability.

Part 2: Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of this compound is not abundant, its structure lends itself to well-established synthetic methodologies for 3,5-disubstituted-1,2,4-triazoles. The most logical and widely applicable approach involves the condensation of a carboxylic acid derivative with an amidrazone or a related nitrogen-rich precursor.

Proposed Synthetic Workflow: The Pellizzari Reaction Analogue

A robust method for constructing the 3,5-disubstituted-1,2,4-triazole ring is an adaptation of the Pellizzari reaction, which involves the reaction of an amidrazone with a carboxylic acid or its derivative. For this compound, a plausible route starts from propionitrile.

G Propionitrile Propionitrile Propionimidate Propionimidate HCl Propionitrile->Propionimidate 1. EtOH, HCl (gas) 2. Pinner Reaction Amidrazone Propionamide Hydrazone (Amidrazone Intermediate) Propionimidate->Amidrazone Hydrazine Hydrate Reflux Propionylhydrazine Propionyl Hydrazine Propionylhydrazine->Amidrazone Pinner-type reaction with Propionimidate (alternative) Triazole This compound Amidrazone->Triazole Propionic Anhydride Heat (Cyclocondensation) Hydrazine Hydrazine PropionylChloride Propionyl Chloride PropionylChloride->Propionylhydrazine Hydrazine Hydrate Base

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Predictive)

This protocol is a predictive model based on established methodologies for analogous compounds.

Step 1: Synthesis of Propionylhydrazine

  • To a stirred solution of hydrazine hydrate (1.0 eq) in dichloromethane (DCM) at 0 °C, add propionyl chloride (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield propionylhydrazine.

Step 2: Synthesis of this compound

  • In a round-bottom flask, combine propionylhydrazine (1.0 eq) and propionic anhydride (1.2 eq).

  • Heat the mixture to 150-160 °C and maintain for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Trustworthiness Note: The self-validating nature of this protocol lies in the monitoring by TLC and the final purification by column chromatography, which allows for the isolation and characterization of the target compound, confirming the success of the reaction.

Part 3: Spectroscopic and Analytical Characterization (Predictive)

The structural features of this compound would give rise to a distinct spectroscopic signature. The following are predicted data based on the compound's structure.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Signature
¹H NMR δ (ppm): ~1.3 (t, 6H, 2 x -CH₂CH₃), ~2.8 (q, 4H, 2 x -CH₂CH₃), ~13-14 (br s, 1H, NH)
¹³C NMR δ (ppm): ~11 (-CH₂CH₃), ~25 (-CH₂CH₃), ~160 (C3 and C5 of triazole ring)
IR (cm⁻¹) ~3100-3000 (N-H stretch), ~2980-2850 (C-H stretch), ~1600 (C=N stretch)
Mass Spec (EI) m/z: 125 (M⁺), fragments corresponding to loss of ethyl and methyl groups.
Analytical Workflow for Quality Control

A standard workflow for confirming the identity and purity of a synthesized batch of this compound would involve a multi-pronged analytical approach.

G Synthesis Crude Synthetic Product Purification Purification (Column Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC/UPLC) Purification->Purity Identity Structural Confirmation Purification->Identity Final Qualified Material Purity->Final NMR ¹H and ¹³C NMR Identity->NMR MS Mass Spectrometry Identity->MS NMR->Final MS->Final

Caption: Analytical workflow for quality control of this compound.

Part 4: Applications in Drug Discovery and Materials Science

The unique combination of a metabolically stable, polar core with lipophilic diethyl substituents makes this compound an intriguing building block for various applications.

As a Scaffold in Medicinal Chemistry
  • Kinase Inhibitors: The triazole ring can serve as a hinge-binding motif in kinase inhibitors. The diethyl groups can be directed towards hydrophobic pockets within the ATP-binding site.

  • Antimicrobial Agents: The well-documented antifungal activity of triazoles (e.g., fluconazole) suggests that novel derivatives like this compound could be explored for new antimicrobial therapies. The ethyl groups can enhance membrane permeability, potentially leading to improved efficacy.

  • CNS-active Agents: The balance of polarity and lipophilicity may allow this scaffold to be optimized for blood-brain barrier penetration, making it a candidate for developing agents targeting central nervous system disorders.

In Coordination Chemistry and Materials Science
  • Ligand for Metal Complexes: The nitrogen atoms of the triazole ring are excellent coordinating agents for a variety of transition metals. The resulting metal-organic frameworks (MOFs) or discrete complexes could have applications in catalysis, gas storage, or as luminescent materials. The ethyl groups can influence the steric environment around the metal center, tuning the reactivity and properties of the complex.

Part 5: Conclusion

This compound, while not a widely commercialized compound, represents a valuable yet underexplored chemical entity. Its synthesis is achievable through established chemical transformations, and its structure embodies the desirable properties of the 1,2,4-triazole class. This guide provides a foundational understanding and a predictive framework to encourage further investigation into its potential in drug discovery, coordination chemistry, and materials science. The logical next steps for the research community would be the execution of the proposed synthesis, thorough characterization, and exploration in biological and material-based assays.

References

Spectroscopic Data for 3,5-diethyl-1H-1,2,4-triazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-diethyl-1H-1,2,4-triazole is a heterocyclic organic compound with a five-membered ring containing three nitrogen atoms and two carbon atoms, substituted with ethyl groups at the 3 and 5 positions. The 1,2,4-triazole core is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights for researchers, scientists, and drug development professionals. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes established spectroscopic principles and data from analogous compounds to present a robust, predicted spectroscopic profile.

Molecular Structure and Tautomerism

The structure of this compound is characterized by a planar aromatic ring. A key feature of 1H-1,2,4-triazoles is the existence of tautomers, where the proton on the nitrogen atom can migrate. For symmetrically substituted triazoles like the 3,5-diethyl derivative, the 1H- and 2H- tautomers are degenerate, meaning they are chemically equivalent and indistinguishable. The 4H-tautomer is also a possibility. The predominant tautomeric form can be influenced by the solvent and solid-state packing effects.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It relies on the magnetic properties of hydrogen nuclei (protons). When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the frequency at which this occurs is known as the chemical shift (δ), measured in parts per million (ppm). The chemical shift is highly sensitive to the electronic environment of the proton, providing valuable information about its neighboring atoms and functional groups.

Experimental Protocol: Acquiring a ¹H NMR Spectrum
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the N-H proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment involves a 400 or 500 MHz spectrometer.

  • Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
N-H12.0 - 14.0Broad Singlet-1H
-CH₂- (Ethyl)~ 2.8Quartet~ 7.54H
-CH₃ (Ethyl)~ 1.3Triplet~ 7.56H
Interpretation of the Predicted ¹H NMR Spectrum
  • N-H Proton (δ 12.0 - 14.0): The proton attached to the nitrogen of the triazole ring is expected to be significantly deshielded due to the aromatic nature of the ring and the electronegativity of the nitrogen atoms. Its signal will likely be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

  • Methylene Protons (-CH₂-) (δ ~ 2.8): The methylene protons of the ethyl groups are adjacent to the triazole ring. The electron-withdrawing nature of the heterocyclic ring will cause a downfield shift compared to a typical alkyl chain. These protons will appear as a quartet due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4).

  • Methyl Protons (-CH₃) (δ ~ 1.3): The methyl protons of the ethyl groups are further from the electron-withdrawing ring and will therefore resonate at a more upfield position. Their signal will be a triplet due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C isotope has a nuclear spin, and its behavior in a magnetic field is analogous to that of protons. However, since ¹³C has a low natural abundance (~1.1%), the signals are much weaker, and typically proton-decoupled spectra are acquired to simplify the spectrum and enhance signal-to-noise. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.

  • Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR, but tuned to the ¹³C frequency.

  • Acquisition: A proton-decoupled pulse sequence is typically used, which results in a spectrum where each unique carbon appears as a singlet. A larger number of scans is usually necessary to obtain a good signal-to-noise ratio.

  • Processing: Similar to ¹H NMR, the data is processed using a Fourier transform.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C3 & C5 (Triazole Ring)~ 160 - 165
-CH₂- (Ethyl)~ 25 - 30
-CH₃ (Ethyl)~ 12 - 15
Interpretation of the Predicted ¹³C NMR Spectrum
  • Triazole Ring Carbons (C3 & C5) (δ ~ 160 - 165): The two carbon atoms within the triazole ring are in a highly deshielded environment due to being part of an aromatic system and bonded to electronegative nitrogen atoms. They are expected to resonate at a significantly downfield chemical shift. Due to the symmetry of the molecule, these two carbons are chemically equivalent and should produce a single signal.

  • Methylene Carbons (-CH₂-) (δ ~ 25 - 30): The methylene carbons of the ethyl groups are directly attached to the triazole ring and will be shifted downfield from a typical alkane carbon.

  • Methyl Carbons (-CH₃) (δ ~ 12 - 15): The terminal methyl carbons of the ethyl groups are in a more shielded environment and will appear at a higher field (lower ppm value).

Infrared (IR) Spectroscopy

Theoretical Principles

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule.[1][2] Different types of chemical bonds vibrate at specific, characteristic frequencies. When the frequency of the IR radiation matches the vibrational frequency of a bond, the bond absorbs the radiation, resulting in a peak in the IR spectrum. The position of these absorption bands can be used to identify the functional groups present in a molecule.[2]

Experimental Protocol: Acquiring an FTIR Spectrum
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the IR spectrum of the sample.

  • Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: General experimental workflow for spectroscopic analysis.

Predicted IR Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3100 - 3300Medium, Broad
C-H Stretch (sp³)2850 - 3000Medium to Strong
C=N Stretch (Ring)1600 - 1650Medium
N=N Stretch (Ring)1500 - 1550Medium to Weak
C-N Stretch (Ring)1250 - 1350Medium
C-H Bend (Alkyl)1375 - 1470Medium
Interpretation of the Predicted IR Spectrum
  • N-H Stretch (3100 - 3300 cm⁻¹): A broad absorption in this region is characteristic of the N-H stretching vibration, often broadened by hydrogen bonding.

  • C-H Stretch (sp³) (2850 - 3000 cm⁻¹): These strong absorptions are due to the stretching vibrations of the C-H bonds in the ethyl groups.

  • Ring Vibrations (C=N and N=N) (1500 - 1650 cm⁻¹): The stretching vibrations of the double bonds within the aromatic triazole ring are expected in this region. These are often multiple bands of medium intensity.

  • C-N Stretch (1250 - 1350 cm⁻¹): The stretching vibrations of the single bonds between carbon and nitrogen in the ring will also give rise to absorptions in the fingerprint region.

  • C-H Bend (1375 - 1470 cm⁻¹): The bending vibrations of the C-H bonds in the methyl and methylene groups of the ethyl substituents will appear in this region.

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[3] In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, which causes the molecule to lose an electron, forming a radical cation known as the molecular ion (M⁺•).[4] The energy of the electron beam is typically high enough to cause the molecular ion to fragment into smaller, charged ions.[3] The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio, which provides information about the molecular weight and structure of the compound.[4]

Experimental Protocol: Acquiring an EI Mass Spectrum
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or as the effluent from a gas chromatograph. The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a beam of 70 eV electrons.

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrometry Data

Molecular Formula: C₆H₁₁N₃ Molecular Weight: 125.17 g/mol

m/z Proposed Fragment Proposed Loss
125[C₆H₁₁N₃]⁺•Molecular Ion (M⁺•)
110[C₅H₈N₃]⁺•CH₃
97[C₅H₉N₂]⁺N₂
96[C₄H₆N₃]⁺•C₂H₅
69[C₂H₅N₃]⁺•C₂H₄ + C₂H₂
Interpretation of the Predicted Mass Spectrum
  • Molecular Ion (m/z 125): The peak corresponding to the molecular weight of the compound should be observed. Its intensity will depend on the stability of the molecular ion.

  • Loss of a Methyl Radical (m/z 110): Fragmentation of an ethyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 110.

  • Loss of Dinitrogen (m/z 97): A common fragmentation pathway for triazoles is the elimination of a molecule of nitrogen (N₂).

  • Loss of an Ethyl Radical (m/z 96): Cleavage of the bond between the triazole ring and an ethyl group can result in the loss of an ethyl radical (•C₂H₅).

  • Ring Cleavage Fragments (e.g., m/z 69): Further fragmentation of the triazole ring can lead to various smaller charged species.

Fragmentation_Pathway M [C₆H₁₁N₃]⁺• m/z = 125 M-CH3 [C₅H₈N₃]⁺ m/z = 110 M->M-CH3 - •CH₃ M-N2 [C₅H₉N₂]⁺ m/z = 97 M->M-N2 - N₂ M-C2H5 [C₄H₆N₃]⁺ m/z = 96 M->M-C2H5 - •C₂H₅

Caption: A plausible mass spectrometry fragmentation pathway for this compound.

Synthesis of this compound

A common method for the synthesis of 3,5-disubstituted-1,2,4-triazoles is the reaction of a nitrile with hydrazine, often in the presence of a catalyst or under high temperature and pressure. An alternative and widely used laboratory synthesis involves the cyclization of an appropriate precursor. The Pellizzari reaction, for instance, involves the reaction of an amide with a hydrazide. For this compound, a plausible synthesis would involve the reaction of propionitrile with hydrazine or the cyclization of N,N'-dipropionylhydrazine.

Illustrative Synthetic Protocol (Pellizzari-type Reaction)
  • Preparation of N,N'-dipropionylhydrazine: React propionic anhydride with hydrazine hydrate in an appropriate solvent (e.g., ethanol) under reflux.

  • Cyclization: Heat the resulting N,N'-dipropionylhydrazine at a high temperature (typically >200 °C), often in the presence of a dehydrating agent or a base, to effect cyclization and form the triazole ring.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of this compound based on fundamental principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data, along with their interpretations, offer a valuable resource for the identification and characterization of this and related 1,2,4-triazole derivatives. The provided experimental protocols serve as a practical guide for researchers in acquiring high-quality spectroscopic data.

References

  • Wikipedia contributors. (2024). Electron ionization. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

  • FindLight. (2019). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. [Link]

  • PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3,5-diethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,5-diethyl-1H-1,2,4-triazole. In the absence of definitive experimental spectra in publicly accessible literature, this document employs a predictive approach grounded in the analysis of close structural analogs, fundamental NMR principles, and computational chemistry insights. We will explore the anticipated spectral features, including chemical shifts, coupling constants, and the impact of tautomerism. Furthermore, this guide details best practices for sample preparation, data acquisition, and processing, tailored for researchers, scientists, and professionals in drug development. The methodologies and interpretations presented herein are designed to serve as a robust framework for the structural elucidation and characterization of this and similar N-heterocyclic compounds.

Introduction: The Significance of this compound

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities, including antifungal, antimicrobial, and anticonvulsant properties. The specific substitution pattern of this compound imparts unique physicochemical characteristics that are of significant interest in the development of novel therapeutic agents and functional materials. Accurate structural confirmation via NMR spectroscopy is a critical and indispensable step in the synthesis and characterization of such compounds, ensuring their identity, purity, and suitability for further investigation.

A pivotal aspect of the chemistry of 3,5-disubstituted-1H-1,2,4-triazoles is the phenomenon of tautomerism. The proton on the triazole ring can reside on different nitrogen atoms, leading to a dynamic equilibrium between tautomeric forms. This equilibrium can be influenced by factors such as the solvent, temperature, and pH. Understanding and characterizing this tautomeric behavior is crucial, as it can significantly impact the molecule's biological activity and physical properties.

Predicted ¹H NMR Spectral Analysis

Due to the symmetrical nature of this compound, a relatively simple ¹H NMR spectrum is anticipated. The molecule possesses a plane of symmetry, rendering the two ethyl groups chemically equivalent.

Expected Signals and Multiplicities:

  • -CH₂- (Methylene Protons): A quartet is predicted for the methylene protons of the ethyl groups. This is due to spin-spin coupling with the three adjacent methyl protons (n+1 rule, where n=3).

  • -CH₃ (Methyl Protons): A triplet is expected for the methyl protons, resulting from coupling with the two neighboring methylene protons (n+1 rule, where n=2).

  • N-H (Triazole Proton): A broad singlet is anticipated for the proton attached to the nitrogen of the triazole ring. The broadness of this signal is often a consequence of quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange between tautomers.

Predicted Chemical Shifts (δ) and Coupling Constants (J):

To estimate the chemical shifts, we can draw parallels with the experimentally reported data for the closely related analog, 3,5-dimethyl-1H-1,2,4-triazole. For the dimethyl analog, the methyl protons appear around δ 2.3 ppm. The introduction of an additional methylene group in the diethyl derivative will slightly alter the electronic environment.

ProtonsPredicted MultiplicityPredicted Chemical Shift (δ, ppm)Predicted Coupling Constant (J, Hz)Rationale
-CH₂-Quartet~ 2.7 - 2.9~ 7.5The methylene group is directly attached to the electron-withdrawing triazole ring, leading to a downfield shift.
-CH₃Triplet~ 1.2 - 1.4~ 7.5These protons are further from the heteroaromatic ring and thus appear more upfield.
N-HBroad Singlet~ 13.0 - 15.0N/AThe acidic proton on the nitrogen of the triazole ring is highly deshielded and often exchanges, leading to a broad signal at a very downfield chemical shift. The exact position can be highly dependent on solvent and concentration.[1]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is also expected to be straightforward due to the molecule's symmetry.

Expected Signals:

  • Triazole Ring Carbons (C3 & C5): A single signal is predicted for the two equivalent carbon atoms of the triazole ring to which the ethyl groups are attached.

  • -CH₂- (Methylene Carbon): One signal is expected for the two equivalent methylene carbons.

  • -CH₃ (Methyl Carbon): One signal is anticipated for the two equivalent methyl carbons.

Predicted Chemical Shifts (δ):

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C3 & C5~ 160 - 165The carbon atoms within the heteroaromatic ring are significantly deshielded due to the presence of electronegative nitrogen atoms.
-CH₂-~ 20 - 25The methylene carbon is in the aliphatic region but is slightly deshielded by its proximity to the triazole ring.
-CH₃~ 10 - 15The terminal methyl carbon will appear in the typical upfield aliphatic region.

The Crucial Role of Tautomerism

For 3,5-disubstituted-1H-1,2,4-triazoles, a tautomeric equilibrium exists where the N-H proton can be located on different nitrogen atoms of the triazole ring. This dynamic exchange can influence the observed NMR spectra. In many cases, if the exchange is rapid on the NMR timescale, an averaged spectrum is observed. However, in some instances, particularly at low temperatures, it might be possible to observe distinct signals for the different tautomers. The choice of solvent can also significantly influence the position of this equilibrium.

G cluster_0 Tautomeric Equilibrium of this compound Tautomer1 1H-tautomer Tautomer2 2H-tautomer Tautomer1->Tautomer2 Tautomer3 4H-tautomer Tautomer1->Tautomer3 Tautomer2->Tautomer3

Caption: Prototropic tautomerism in this compound.

Experimental Protocol: A Self-Validating System

The following protocol is designed to yield high-quality NMR data for the structural elucidation of this compound.

5.1. Sample Preparation

  • Material Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation.

  • Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for N-heterocycles as it can help in observing the exchangeable N-H proton. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[2][3]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent issues with shimming.

G cluster_1 NMR Sample Preparation Workflow A Weigh Compound (5-25 mg for ¹H, 50-100 mg for ¹³C) B Dissolve in Deuterated Solvent (~0.6-0.7 mL) A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Cap and Label D->E

Caption: Step-by-step workflow for preparing a high-quality NMR sample.

5.2. Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Shimming: Carefully shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.

  • ¹H NMR Parameters:

    • Number of Scans: Typically 8 to 16 scans are sufficient for a well-concentrated sample.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

    • Acquisition Time (aq): Aim for an acquisition time of 2-4 seconds to ensure good resolution.

  • ¹³C NMR Parameters:

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

    • Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

5.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Trustworthiness and Authoritative Grounding

The predictive nature of this guide is a necessary consequence of the current lack of public experimental data for this compound. The presented analysis is built upon well-established principles of NMR spectroscopy and is supported by data from closely related, experimentally verified compounds. For definitive structural confirmation, it is imperative that the predictions laid out in this guide are validated against experimentally acquired data for the specific compound of interest. The use of computational methods, such as Density Functional Theory (DFT), can further enhance the accuracy of predicted NMR chemical shifts.[1][4][5]

Conclusion

This technical guide provides a detailed predictive framework for the ¹H and ¹³C NMR analysis of this compound. By leveraging data from analogous structures and adhering to fundamental spectroscopic principles, we have outlined the expected spectral features, including chemical shifts and coupling patterns. The provided experimental protocols offer a robust methodology for obtaining high-quality data. While predictive in nature, this guide serves as a valuable resource for researchers, enabling them to anticipate spectral outcomes and providing a solid foundation for the interpretation of experimentally acquired data. The principles and practices detailed herein are broadly applicable to the NMR analysis of other N-heterocyclic compounds, contributing to the broader field of chemical characterization and drug discovery.

References

  • Sayeeda, Z. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ProQuest. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

  • How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. (2021, February 5). YouTube. Retrieved from [Link]

  • Metin, T., & Tutar, Y. (2007). Basic 1H- and 13C-NMR Spectroscopy. SpringerLink. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Zhang, J., et al. (2021). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. [Link]

  • Bahçeci, Ş., et al. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. TÜBİTAK Academic Journals. [Link]

  • Royal Society of Chemistry. (2024). S1 1H NMR, 13C NMR, and HMBC Spectra. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

  • How to predict 1H and 13C NMR of compound Using ChemDraw?|Chemical Science Teaching|. (2023, September 8). YouTube. Retrieved from [Link]

  • Request PDF. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Retrieved from [Link]

  • Jonas, J. P., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. National Institutes of Health. [Link]

  • El-Sawy, E. R., et al. (2021). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). National Institutes of Health. [Link]

  • Gökçe, H., et al. (2009). Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental 1Hand 13C- Chemical Shifts. MDPI. [Link]

  • Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. (2021). CORE. [Link]

  • An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. (2022). Publisher. [Link]

  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. [Link]

  • Jonas, J. P., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. [Link]

  • Al-Omar, M. A. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). [Link]

  • Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Publishing. [Link]

  • Szabó, Z., et al. (1992). 1 H and 13 C NMR study of novel fused 1, 2, 4‐triazole heterocycles. Sci-Hub. [Link]

  • Gutsul, E., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. National Institutes of Health. [Link]

  • Request PDF. (n.d.). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Retrieved from [Link]

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (2020). MDPI. [Link]

Sources

The 1,2,4-Triazole Nucleus: A Historical and Synthetic Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold represents a cornerstone in contemporary medicinal chemistry, underpinning the therapeutic efficacy of a diverse array of pharmaceuticals. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of substituted 1,2,4-triazoles. We delve into the seminal synthetic methodologies that have defined the field, from classical name reactions to modern catalytic and microwave-assisted approaches. Furthermore, this guide illuminates the profound impact of the 1,2,4-triazole nucleus in drug development, with a detailed examination of its role in the creation of landmark antifungal, anticancer, and antiviral agents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both historical context and practical, field-proven insights into the synthesis and application of this critical heterocyclic motif.

Introduction: The Enduring Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole is a five-membered heterocyclic ring system containing three nitrogen atoms at positions 1, 2, and 4. Its unique electronic properties, including its aromaticity, hydrogen bonding capabilities, and metabolic stability, have rendered it a privileged scaffold in the design of bioactive molecules. The triazole ring can act as a bioisostere for amide and ester groups, enhancing pharmacokinetic profiles and target engagement. This versatility has led to the incorporation of the 1,2,4-triazole moiety into a multitude of approved drugs and clinical candidates, validating its importance in the ongoing quest for novel therapeutics.

A Journey Through Time: The Discovery and Early Synthesis of 1,2,4-Triazoles

The history of 1,2,4-triazoles dates back to the late 19th century, with the first documented synthesis attributed to Bladin in 1885. These early methods, often characterized by harsh reaction conditions and low yields, laid the groundwork for the development of more robust and efficient synthetic strategies in the decades that followed.

The Foundational Pillars: Classical Synthetic Reactions

Two classical name reactions, the Pellizzari and Einhorn-Brunner reactions, have been instrumental in the synthesis of substituted 1,2,4-triazoles and remain relevant in modern organic synthesis.

The Pellizzari reaction, first described in 1911, involves the condensation of an amide with an acylhydrazide to yield a 3,5-disubstituted-1,2,4-triazole.[1] This reaction is typically performed at high temperatures, often without a solvent.[2]

Mechanism of the Pellizzari Reaction: The reaction commences with the nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the carbonyl carbon of the amide. This is followed by a series of intramolecular cyclization and dehydration steps to furnish the stable 1,2,4-triazole ring.[1][3]

Pellizzari_Mechanism Amide Amide Intermediate1 Tetrahedral Intermediate Amide->Intermediate1 + Acylhydrazide Acylhydrazide Acylhydrazide Intermediate2 Acyl Amidrazone Intermediate1->Intermediate2 - H2O Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Triazole 3,5-Disubstituted 1,2,4-Triazole Intermediate3->Triazole - H2O

Pellizzari Reaction Mechanism

Experimental Protocol: Classical Synthesis of 3,5-Diphenyl-1,2,4-triazole [4]

  • Materials: Benzamide, Benzoylhydrazide, Ethanol (for recrystallization), Round-bottom flask, Reflux condenser, Heating mantle or oil bath.

  • Procedure:

    • Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.

    • Heat the mixture to 220-250°C under a nitrogen atmosphere with stirring for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature, whereupon the product will solidify.

    • Triturate the solid with ethanol to remove impurities.

    • Purify the crude product by recrystallization from ethanol or acetic acid.

    • Characterize the final product using NMR, IR, and Mass Spectrometry.

The Einhorn-Brunner reaction, developed through the work of Alfred Einhorn and Karl Brunner, involves the condensation of diacylamines (imides) with hydrazines in the presence of a weak acid to produce 1,2,4-triazoles.[5] A key aspect of this reaction is its regioselectivity when using unsymmetrical imides.

Mechanism of the Einhorn-Brunner Reaction: The reaction is initiated by the protonation of a carbonyl group on the imide, followed by nucleophilic attack by the hydrazine. Subsequent dehydration and intramolecular cyclization lead to the formation of the 1,2,4-triazole ring.

Einhorn_Brunner_Mechanism Imide Imide Intermediate1 Protonated Imide Imide->Intermediate1 + H+ Hydrazine Hydrazine Intermediate2 Adduct Intermediate1->Intermediate2 + Hydrazine Intermediate3 Dehydrated Intermediate Intermediate2->Intermediate3 - H2O Triazole 1,2,4-Triazole Intermediate3->Triazole Cyclization - H2O

Einhorn-Brunner Reaction Mechanism

Experimental Protocol: General Synthesis of a Substituted 1,2,4-Triazole [1]

  • Materials: Diacylamine (Imide) (1.0 eq), Substituted Hydrazine (1.1 eq), Glacial Acetic Acid, Round-bottom flask, Reflux condenser.

  • Procedure:

    • In a round-bottom flask, dissolve the diacylamine and substituted hydrazine in glacial acetic acid.

    • Heat the reaction mixture to reflux (approximately 110-120°C) for 2-8 hours, monitoring by TLC.

    • Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

    • Characterize the final product by appropriate analytical methods.

The Modern Synthesis Toolbox: Innovations in 1,2,4-Triazole Construction

While classical methods remain valuable, the demand for greater efficiency, milder reaction conditions, and increased molecular diversity has driven the development of modern synthetic approaches.

Harnessing the Power of Microwaves

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of 1,2,4-triazole synthesis, microwave irradiation has been shown to significantly reduce reaction times for reactions like the Pellizzari, often from hours to minutes.[6][7]

Experimental Protocol: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles [6]

  • Materials: Aromatic hydrazide (0.005 mol), Substituted nitrile (0.0055 mol), Potassium carbonate (0.0055 mol), n-Butanol (10 mL), 20 mL microwave reactor vial, Microwave synthesizer.

  • Procedure:

    • To a 20 mL microwave reactor vial, add the aromatic hydrazide, substituted nitrile, and potassium carbonate.

    • Add 10 mL of n-butanol to the vial.

    • Seal the vial and place it in the microwave synthesizer.

    • Irradiate the reaction mixture at 150°C for 2 hours.

    • After cooling, the precipitated product is collected by filtration and recrystallized from ethanol.

The Elegance of Copper Catalysis

Copper-catalyzed reactions have provided a versatile and efficient means for constructing 1,2,4-triazole rings. These methods often proceed under mild conditions and exhibit broad substrate scope. One notable approach involves the copper-catalyzed reaction of amidines with various partners.[8]

Experimental Protocol: Copper-Catalyzed Synthesis of 1,3-Disubstituted 1,2,4-Triazoles from Amidines [8]

  • Materials: Amidine hydrochloride (1.0 eq), Trialkylamine, Dimethylformamide (DMF), Copper(I) iodide (CuI) (catalyst), Potassium phosphate (K3PO4) (base), Oxygen (oxidant).

  • Procedure:

    • In a reaction vessel, combine the amidine hydrochloride, trialkylamine, DMF, CuI, and K3PO4.

    • Stir the reaction mixture under an oxygen atmosphere at a specified temperature (e.g., 100°C) for a designated time.

    • Monitor the reaction by TLC.

    • Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography.

Synthetic MethodKey ReactantsTypical ConditionsAdvantagesDisadvantages
Pellizzari Reaction Amide, AcylhydrazideHigh temperature (220-250°C), neatDirect, atom-economicalHarsh conditions, low yields for some substrates
Einhorn-Brunner Reaction Imide, HydrazineReflux in weak acidGood for specific substitution patternsCan produce isomeric mixtures
Microwave-Assisted Various (e.g., hydrazide, nitrile)Microwave irradiation, 150°CRapid reaction times, improved yieldsRequires specialized equipment
Copper-Catalyzed Amidine, Nitrile/AmineCu catalyst, base, oxidantMild conditions, broad scopeCatalyst cost and removal

From Bench to Bedside: The Impact of 1,2,4-Triazoles in Drug Discovery

The 1,2,4-triazole nucleus is a recurring motif in a multitude of clinically successful drugs, spanning a wide range of therapeutic areas.

Revolutionizing Antifungal Therapy: The Azoles

The development of azole antifungals, particularly the triazoles, marked a significant advancement in the treatment of systemic fungal infections. These agents selectively inhibit fungal cytochrome P450-dependent lanosterol 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9]

Case Study: Fluconazole

Fluconazole, a bis-triazole antifungal, was a groundbreaking discovery due to its broad spectrum of activity and favorable pharmacokinetic profile, allowing for both oral and intravenous administration.[10] Its synthesis involves the reaction of a substituted epoxide with 1,2,4-triazole.[11][12]

Fluconazole_MOA Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14α-demethylase (Fungal CYP450) Fluconazole->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Conversion Fungal_Membrane Fungal Cell Membrane Disruption Ergosterol->Fungal_Membrane Essential for Integrity

Mechanism of Action of Fluconazole
A Targeted Approach to Cancer: Aromatase Inhibitors

In the field of oncology, 1,2,4-triazole-containing compounds have emerged as potent and selective aromatase inhibitors for the treatment of hormone receptor-positive breast cancer in postmenopausal women.[13] Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis.[8][14]

Case Study: Letrozole

Letrozole is a non-steroidal aromatase inhibitor that effectively suppresses estrogen production, thereby depriving hormone-dependent breast cancer cells of their growth stimulus.[15] Its synthesis typically involves the reaction of a substituted benzonitrile with 1,2,4-triazole.[16][17]

Combating Viral Infections: The Story of Ribavirin

Ribavirin is a broad-spectrum antiviral agent with a 1,2,4-triazole-3-carboxamide moiety attached to a ribofuranosyl ring.[18] It was first synthesized in 1970 and has been used in the treatment of various viral infections, most notably hepatitis C in combination with other agents.

Mechanism of Action of Ribavirin: Ribavirin's antiviral activity is multifaceted and not fully elucidated. Proposed mechanisms include the inhibition of viral RNA polymerase, interference with viral mRNA capping, and the induction of lethal mutagenesis in the viral genome.[5]

Future Perspectives and Conclusion

The journey of substituted 1,2,4-triazoles, from their initial discovery to their current status as indispensable components of modern medicine, is a testament to the power of synthetic chemistry in addressing critical healthcare needs. The continued development of novel and efficient synthetic methodologies, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly lead to the discovery of new generations of 1,2,4-triazole-based therapeutics with enhanced efficacy and safety profiles. The versatility and proven track record of this remarkable heterocyclic scaffold ensure its enduring legacy in the field of drug discovery for years to come.

References

  • Zhou, L., et al. (2021). Copper-Enabled Regioselective Synthesis of 1-Aryl-5-cyano-1,2,4-triazoles via a Three-Component Annulation. Organic Letters, 23(15), 5896-5900. [Link]

  • Richardson, K., Cooper, K., Marriott, M. S., Tarbit, M. H., Troke, P. F., & Whittle, P. J. (1990). Discovery of fluconazole, a novel antifungal agent. Reviews of infectious diseases, 12 Suppl 3, S267–S271. [Link]

  • Bhatnagar, A. S., Häusler, A., Schieweck, K., Lang, M., & Bowman, R. (1990). Highly selective inhibition of estrogen biosynthesis by CGS 20267, a new non-steroidal aromatase inhibitor. The Journal of steroid biochemistry and molecular biology, 37(6), 1021–1027. [Link]

  • Sidwell, R. W., Huffman, J. H., Khare, G. P., Allen, L. B., Witkowski, J. T., & Robins, R. K. (1972). Broad-spectrum antiviral activity of Virazole: 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide. Science, 177(4050), 705–706. [Link]

  • Brodie, A. M., & Njar, V. C. (2000). Aromatase inhibitors in the treatment of breast cancer. Endocrine-related cancer, 7(2), 65–82. [Link]

  • Crotty, S., Maag, D., Arnold, J. J., Zhong, W., Lau, J. Y., Hong, Z., Andino, R., & Cameron, C. E. (2000). The broad-spectrum antiviral ribonucleoside ribavirin is an RNA virus mutagen. Nature medicine, 6(12), 1375–1379. [Link]

  • Bechara, W. S., et al. (2015). A General Method for the Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles from Hydrazides and Secondary Amides. Organic Letters, 17(12), 3054-3057. [Link]

  • News-Medical.net. (2023). Ribavirin History. [Link]

  • Suman, M., et al. (2019). A novel process for the synthesis of substantially pure Letrozole. Arkivoc, 2019(5), 319-326. [Link]

  • Wikipedia. (n.d.). Pellizzari reaction. [Link]

  • Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49. [Link]

  • Huang, H., et al. (2015). Copper-Catalyzed Oxidative C(sp3)–H Functionalization for Facile Synthesis of 1,2,4-Triazoles and 1,3,5-Triazines from Amidines. Organic Letters, 17(10), 2498-2501. [Link]

  • Xu, X., et al. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry, 80(2), 1159-1164. [Link]

  • Wikipedia. (n.d.). Aromatase inhibitor. [Link]

  • Kilburn, J. D., & Tindall, C. (2001). Synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization. Journal of the American Chemical Society, 123(42), 10425–10426. [Link]

  • Min, C., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 15(1), 1-20. [Link]

  • Asif, M. (2014). A brief study of various synthetic methods of triazoles derivatives and their biological potential. Moroccan Journal of Chemistry, 2(3), 136-164. [Link]

  • Wikipedia. (n.d.). Einhorn–Brunner reaction. [Link]

  • Google Patents. (n.d.). US7538230B2 - Letrozole production process.
  • News-Medical.net. (2025). Ribavirin Mechanism. [Link]

  • Moore, D. (n.d.). The diflucan story. David Moore's World of Fungi. [Link]

  • Google Patents. (n.d.).
  • Bulgarian Chemical Communications. (2014). Improved synthesis of fluconazole by using nano-SSA as a green catalyst. [Link]

  • Cosson, F., et al. (2017). Synthesis of ribavirin 2'-Me-C-nucleoside analogues. Beilstein Journal of Organic Chemistry, 13, 755-761. [Link]

  • Mayo Clinic. (2022). Diagnosed with breast cancer after menopause? Aromatase inhibitors can help. [Link]

  • Google Patents. (n.d.). Process for preparation of letrozole and its intermediates. [Link]

  • Google Patents. (n.d.). US5710280A - Preparation of fluconazole and pharmaceutically acceptable salts thereof.
  • Li, X., et al. (2013). Copper-Catalyzed Oxidative Diamination of Terminal Alkynes by Amidines: Synthesis of 1,2,4-Trisubstituted Imidazoles. Organic Letters, 15(24), 6242-6245. [Link]

  • Google Patents. (n.d.).
  • Rabuffetti, M., et al. (2019). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. Molecules, 24(8), 1593. [Link]

  • ResearchGate. (2012). An Improved Procedure for the Preparation of Ribavirin. [Link]

  • ResearchGate. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. [Link]

  • PubMed. (2009). Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517. [Link]

  • Sci-Hub. (2009). Copper-Catalyzed Synthesis of 1,2,4-Triazoles. [Link]

Sources

An In-Depth Technical Guide to the Basic Reactivity of the 1,2,4-Triazole Ring with Diethyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole ring is a privileged heterocyclic scaffold fundamental to advancements in medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique electronic architecture, metabolic stability, and capacity for diverse molecular interactions make it a cornerstone of modern drug design.[1] This technical guide provides an in-depth exploration of the core reactivity of the 1,2,4-triazole nucleus, with a specific focus on the influence of diethyl substituents. We will dissect the electronic and steric factors governing its interactions with electrophiles and nucleophiles, offering field-proven insights into controlling reaction regioselectivity. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding and practical methodologies for the strategic functionalization of this vital heterocycle.

The 1,2,4-Triazole Core: A Structural and Electronic Overview

The 1,2,4-triazole is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms.[4] Its aromaticity, derived from the delocalization of 6π electrons across the sp2-hybridized ring, is the primary driver of its chemical stability and reactivity.[4]

Electronic Landscape and Tautomerism

The electronic nature of the 1,2,4-triazole ring is distinctly polarized. The three electronegative nitrogen atoms create an electron-deficient (π-deficient) system at the carbon atoms (C3 and C5).[4] Conversely, the nitrogen atoms, particularly the "pyrrole-type" NH at the 1-position and the "pyridine-type" nitrogens at the 2- and 4-positions, possess lone pairs of electrons and represent regions of higher electron density.

This structure exists in two primary tautomeric forms: the asymmetric 1H-1,2,4-triazole and the symmetric 4H-1,2,4-triazole, which rapidly interconvert.[4] The presence of substituents, such as diethyl groups at the C3 and C5 positions, influences this tautomeric equilibrium.

Caption: Tautomeric equilibrium in 3,5-diethyl-1,2,4-triazole.

The Influence of Diethyl Substituents

The introduction of diethyl groups at the C3 and C5 positions imparts critical changes to the triazole core's reactivity:

  • Inductive Effect (+I): As alkyl groups, the ethyl substituents are electron-donating. This effect slightly increases the electron density of the ring system, which can subtly modulate the reactivity of both the carbon and nitrogen atoms.

  • Steric Hindrance: The ethyl groups provide significant steric bulk around the C3 and C5 positions and, to a lesser extent, the adjacent N2 and N4 nitrogen atoms. This steric shield is a crucial determinant in the regioselectivity of substitution reactions, often directing incoming reagents to less hindered positions.

Property1H-1,2,4-Triazole (Parent)3,5-diethyl-1H-1,2,4-triazole (Predicted)Rationale for Change
pKa (for protonation) 2.19[4]~2.5 - 3.0Electron-donating ethyl groups increase the basicity of the ring nitrogens.
pKa (NH acidity) 10.26[4]~10.5 - 11.0Electron-donating groups decrease the acidity of the N-H proton.
LogP -0.4 (experimental)~1.0 - 1.5Addition of two ethyl groups significantly increases lipophilicity.
Reactivity Driver Predominantly electronicBalance of electronic and steric factorsDiethyl groups introduce significant steric hindrance that directs reactivity.

Electrophilic Attack at Nitrogen: The Primary Mode of Reactivity

The regions of highest electron density in the 1,2,4-triazole ring are the nitrogen atoms, making them the primary targets for electrophilic attack.[4] This includes protonation, alkylation, and acylation.

N-Alkylation: A Study in Regioselectivity

N-alkylation is arguably the most fundamental transformation for elaborating the 1,2,4-triazole core. However, the presence of three distinct nitrogen atoms (N1, N2, N4) makes achieving regioselectivity a significant synthetic challenge. The outcome is a delicate interplay between the triazole substrate, the electrophile, the base, and the solvent system.

Causality Behind Experimental Choices: The deprotonated triazole anion is ambident, with negative charge density distributed across the N1, N2, and N4 atoms.

  • N1 vs. N4 Alkylation: For an unsymmetrically substituted triazole, the N1 and N4 positions are the most common sites of alkylation. The ratio is heavily influenced by sterics and the nature of the counter-ion from the base. The use of a non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) often favors N1 alkylation.[5] In contrast, bases like sodium hydride (NaH) or potassium carbonate (K2CO3) can lead to mixtures of N1 and N4 isomers.[4]

  • N2 Alkylation: Direct alkylation at the N2 position is generally less common for N-unsubstituted 1,2,4-triazoles under basic conditions.[6]

  • Influence of Diethyl Groups: In 3,5-diethyl-1,2,4-triazole, the steric bulk of the ethyl groups adjacent to N2 makes this position highly disfavored for alkylation. The primary products will be the N1 and N4 isomers. The choice between N1 and N4 can be directed by the size of the alkylating agent; larger electrophiles will preferentially react at the more accessible N4 position.

Caption: N-Alkylation workflow for 3,5-diethyl-1,2,4-triazole.

Experimental Protocol: N4-Alkylation of this compound

This protocol is designed as a self-validating system for achieving high regioselectivity for the N4 isomer, leveraging thermodynamic control.

  • Reagent Preparation:

    • To a dry 100 mL round-bottom flask under an inert atmosphere (N2), add this compound (1.25 g, 10 mmol).

    • Add anhydrous N,N-Dimethylformamide (DMF, 20 mL).

    • Stir the mixture until the triazole is fully dissolved.

  • Deprotonation:

    • Add finely ground anhydrous potassium carbonate (K2CO3) (2.07 g, 15 mmol, 1.5 eq.).

    • Causality Insight: K2CO3 is a mild base that is effective in DMF. Using a moderate excess ensures complete deprotonation to the triazolate anion.

  • Alkylation:

    • Add ethyl iodide (1.2 mL, 15 mmol, 1.5 eq.) dropwise to the stirring suspension at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 4 hours.

    • Causality Insight: Heating the reaction in a polar aprotic solvent like DMF favors the formation of the more thermodynamically stable N4-alkylated product.

  • Workup and Purification:

    • Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water (100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent in vacuo.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure 4-ethyl-3,5-diethyl-1,2,4-triazole.

  • Validation:

    • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The symmetric nature of the N4-alkylated product will be evident in the NMR spectra (e.g., a single signal for the two C3/C5-ethyl groups).

Reactivity at Carbon: C-H Functionalization and Substitution

While electrophilic attack favors the nitrogen atoms, the electron-deficient nature of the C3 and C5 carbon atoms makes them susceptible to attack by strong nucleophiles or organometallic reagents.[4]

C-H Functionalization via Deprotonation/Metallation

The C-H bonds of the 1,2,4-triazole ring are weakly acidic and can be deprotonated by strong bases (e.g., organolithium reagents) to form a triazolide anion. This anion can then react with various electrophiles. However, a more versatile and widely used approach in modern drug development is transition-metal-catalyzed C-H functionalization.[7]

Palladium- and copper-catalyzed C-H arylation/alkenylation reactions have become powerful tools for creating C-C bonds directly on the triazole core without pre-functionalization.[7][8]

Mechanism Insight: The catalytic cycle typically involves an initial coordination of the palladium catalyst to a nitrogen atom of the triazole ring. This is followed by a concerted metalation-deprotonation (CMD) step where the C-H bond is cleaved to form a palladacycle intermediate. Reductive elimination with an aryl halide then forms the C-C bond and regenerates the active catalyst.

CH_Arylation Triazole 1-R'-3,5-diethyl-1,2,4-triazole Complex Pd-Triazole Complex Triazole->Complex Pd_cat Pd(OAc)₂ + Ligand (Active Pd(0) Catalyst) Pd_cat->Complex Coordination CMD Concerted Metalation- Deprotonation (CMD) Complex->CMD Palladacycle Palladacycle Intermediate CMD->Palladacycle Ox_Add Oxidative Addition (Ar-X) Palladacycle->Ox_Add Pd_IV Pd(IV) Intermediate Ox_Add->Pd_IV Ar-X Red_Elim Reductive Elimination Pd_IV->Red_Elim Red_Elim->Pd_cat Catalyst Regeneration Product 5-Aryl-1-R'-3,5-diethyl- 1,2,4-triazole Red_Elim->Product

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of 1-benzyl-3,5-diethyl-1,2,4-triazole

This protocol provides a robust method for the direct arylation of a pre-alkylated diethyl-triazole.

  • Reaction Setup:

    • To a flame-dried Schlenk tube, add 1-benzyl-3,5-diethyl-1,2,4-triazole (215 mg, 1.0 mmol), 4-bromoanisole (1.2 mmol, 1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 5 mol%, 11.2 mg), and a suitable phosphine ligand (e.g., SPhos, 10 mol%).

    • Add anhydrous potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Solvent and Degassing:

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous 1,4-dioxane (5 mL) via syringe.

    • Causality Insight: The removal of oxygen is critical as it can oxidize the active Pd(0) catalyst. The base is required for the deprotonation step in the catalytic cycle.

  • Reaction:

    • Seal the tube and heat the mixture to 110 °C with vigorous stirring for 18-24 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the Celite pad with additional ethyl acetate.

    • Concentrate the filtrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel to yield the desired 5-aryl-1-benzyl-3,5-diethyl-1,2,4-triazole.

  • Validation:

    • Confirm the structure and purity of the product via NMR and high-resolution mass spectrometry (HRMS).

Cycloaddition Reactions

While the parent 1,2,4-triazole ring is not highly reactive in cycloadditions, certain activated derivatives are potent reactants. The most notable examples involve 1,2,4-triazoline-3,5-diones, such as PTAD (4-phenyl-1,2,4-triazoline-3,5-dione), which are extremely reactive dienophiles and ene-philes. Although not a direct reaction of a simple diethyl-1,2,4-triazole, the synthesis of such activated derivatives from a diethyl-triazole precursor is a viable strategy for accessing complex adducts via powerful [4+2] Diels-Alder reactions.

Summary and Outlook

The reactivity of the 3,5-diethyl-1,2,4-triazole core is a nuanced balance of electronic and steric effects. The foundational principles remain consistent with the parent heterocycle: the nucleophilic nitrogen atoms are the primary sites for electrophilic attack, while the electron-poor carbon atoms are targets for C-H functionalization.

Key Takeaways:

  • Electrophilic Attack: Occurs preferentially at nitrogen. Regioselectivity (N1 vs. N4) is controllable through careful selection of base, solvent, and reaction temperature. The N2 position is sterically shielded by the diethyl groups.

  • C-H Functionalization: Modern catalytic methods, particularly palladium-catalyzed cross-coupling, provide a powerful and direct route to C5-functionalized derivatives, bypassing the need for harsher organometallic reagents.

  • Steric Dominance: The diethyl groups are not merely spectators; their steric influence is a critical tool for directing regioselectivity, a feature that can be expertly exploited in synthetic design.

The continued exploration of selective functionalization techniques for alkyl-substituted 1,2,4-triazoles is paramount. As drug development pipelines demand increasingly complex and diverse molecular architectures, a deep, mechanistic understanding of this privileged scaffold's reactivity will remain an invaluable asset to the scientific community.

References

  • Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). (2020-12-26). Organic Communications. Available from: [Link]

  • synthesis of 1,2,4 triazole compounds - ISRES. (n.d.). Available from: [Link]

  • Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates - Chemical Science (RSC Publishing). (2022-10-24). Available from: [Link]

  • Plausible reaction mechanism for arylation of 1,2,4-triazole - ResearchGate. (n.d.). Available from: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (n.d.). Available from: [Link]

  • Synthesis of 1,2,4-Triazoles via Oxidative Heterocyclization: Selective C–N Bond Over C–S Bond Formation | The Journal of Organic Chemistry - ACS Publications. (n.d.). Available from: [Link]

  • Metal catalyzed C–H functionalization on triazole rings - RSC Publishing. (2022-09-28). Available from: [Link]

  • Recent Advances in 1,2,4-Triazole Ring Construction via Cycloaddition Reactions. (2025-08-05). Available from: [Link]

  • Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles - Who we serve. (n.d.). Available from: [Link]

  • Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. (2022-12-06). Chemical Science. Available from: [Link]

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. (2025-08-09). Available from: [Link]

  • Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. (n.d.). Available from: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (n.d.). Available from: [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF - ResearchGate. (n.d.). Available from: [Link]

  • Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC - NIH. (n.d.). Available from: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. (2022-09-26). Available from: [Link]

  • Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities - ResearchGate. (2025-08-06). Available from: [Link]

Sources

Methodological & Application

Application Note: A Streamlined One-Pot Synthesis of 3,5-diethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole moiety is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] This application note presents an efficient, one-pot synthesis for 3,5-diethyl-1H-1,2,4-triazole, a valuable building block for drug discovery and materials science. We detail a robust, base-catalyzed condensation reaction between propionitrile and propionohydrazide. This method circumvents the need for isolating intermediates, thereby improving overall yield, reducing waste, and simplifying the operational workflow.[1] This guide provides a comprehensive, step-by-step protocol, a discussion of the underlying reaction mechanism, key process parameters, and methods for product validation, tailored for researchers in organic synthesis and pharmaceutical development.

Introduction: The Significance of 1,2,4-Triazoles

Heterocyclic compounds containing the 1,2,4-triazole ring are of significant interest due to their broad spectrum of biological activities, including antifungal, anti-inflammatory, antiviral, and anticancer properties.[2][3][4] The stability of the triazole ring, combined with its capacity for hydrogen bonding and dipole interactions, makes it a privileged scaffold in drug design.[5]

Traditional multi-step syntheses of 3,5-disubstituted-1,2,4-triazoles can be laborious, often requiring the purification of intermediates which leads to lower overall yields.[1] One-pot methodologies have emerged as a superior alternative, offering significant advantages in terms of efficiency, economy, and environmental impact.[1][6] The protocol described herein focuses on a direct, base-catalyzed approach that is both high-yielding and operationally simple.[7]

Synthetic Strategy and Mechanism

The chosen strategy is the direct condensation of an aliphatic nitrile (propionitrile) with a carboxylic acid hydrazide (propionohydrazide) at elevated temperatures in the presence of a base.[7] This method is highly effective for preparing symmetrically substituted 3,5-dialkyl-1,2,4-triazoles.

Plausible Reaction Mechanism: The reaction proceeds through a well-established pathway:

  • Nucleophilic Attack: The terminal nitrogen of the propionohydrazide acts as a nucleophile, attacking the electrophilic carbon of the protonated nitrile.

  • Intermediate Formation: This initial attack, followed by proton transfers, leads to the formation of a crucial N-acylamidrazone intermediate.

  • Cyclodehydration: The N-acylamidrazone intermediate then undergoes an intramolecular cyclization. The subsequent elimination of a water molecule results in the formation of the highly stable aromatic 1,2,4-triazole ring.[1]

G Propionitrile Propionitrile (Ethyl Cyanide) Intermediate N-Acylamidrazone Intermediate Propionitrile->Intermediate Nucleophilic Attack by Hydrazide Propionohydrazide Propionohydrazide Propionohydrazide->Intermediate Base Base (e.g., K₂CO₃) Base->Propionitrile Activates Nitrile Product This compound Intermediate->Product Intramolecular Cyclization & Dehydration (-H₂O)

Caption: Plausible reaction mechanism for the base-catalyzed synthesis.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a standard laboratory scale.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
Propionitrile (C₃H₅N)≥99%Sigma-AldrichAlso known as ethyl cyanide.[8]
Propionohydrazide≥97%TCI Chemicals
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificServes as the base catalyst.
n-Butanol (n-BuOH)Anhydrous, ≥99%Acros OrganicsHigh-boiling solvent.
Deionized WaterN/AIn-houseFor work-up.
Ethyl AcetateACS GradeVWRFor TLC and potential extraction/purification.
HexanesACS GradeVWRFor TLC and potential purification.
EthanolReagent GradeVWRFor recrystallization.

3.2. Equipment

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Thermometer or thermocouple

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • TLC plates (silica gel 60 F₂₅₄)

3.3. Step-by-Step Procedure

  • Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add propionohydrazide (10.21 g, 100 mmol, 1.0 equiv).

  • Reagent Addition: To the flask, add propionitrile (11.02 g, 200 mmol, 2.0 equiv), potassium carbonate (6.91 g, 50 mmol, 0.5 equiv), and n-butanol (30 mL).

    • Scientist's Note: Using an excess of the nitrile component can help drive the reaction to completion. Potassium carbonate is a cost-effective and moderately strong base suitable for this transformation. n-Butanol is chosen as the solvent due to its high boiling point, which is necessary to achieve the required reaction temperature.

  • Heating and Reflux: Place the flask in the heating mantle or oil bath and heat the reaction mixture to 160°C with vigorous stirring.[7] Allow the mixture to reflux at this temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 2-4 hours. A typical mobile phase is 1:1 Ethyl Acetate/Hexanes. The starting materials should be consumed, and a new, more polar spot corresponding to the triazole product should appear. The reaction is typically complete within 8-12 hours.[7]

  • Work-up: Once the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to room temperature.

  • Precipitation: Carefully pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water. Stir the aqueous mixture with a glass rod for 15-20 minutes. A white or off-white solid precipitate should form.[1]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid generously with cold deionized water (3 x 50 mL) to remove any remaining salts and n-butanol.

  • Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.

3.4. Purification and Characterization

  • Purification: For most applications, the crude product obtained after washing and drying is of sufficient purity. If further purification is required, the solid can be recrystallized from a suitable solvent such as an ethanol/water mixture.[1]

  • Characterization: The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

    • ¹H NMR: To confirm the proton environment of the ethyl groups and the N-H proton.

    • ¹³C NMR: To confirm the carbon skeleton.

    • FT-IR: To identify key functional groups, such as the N-H stretch and C=N bonds of the triazole ring.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Workflow and Data Summary

G Setup 1. Reaction Setup (Hydrazide, Nitrile, Base, Solvent) Reflux 2. Heating & Reflux (160 °C, 8-12h) Setup->Reflux Monitor 3. Reaction Monitoring (TLC Analysis) Reflux->Monitor Periodic Sampling Monitor->Reflux Continue if incomplete Workup 4. Work-up (Cooling & Ice-Water Quench) Monitor->Workup Proceed upon completion Isolate 5. Product Isolation (Vacuum Filtration & Washing) Workup->Isolate Purify 6. Purification (Optional) (Recrystallization) Isolate->Purify Analyze 7. Characterization (NMR, MS, IR) Isolate->Analyze Crude Product Purify->Analyze Purified Product

Caption: General workflow for the one-pot synthesis of this compound.

Table 1: Summary of Quantitative Parameters

ParameterValueRationale
Stoichiometry
Propionohydrazide1.0 equivLimiting reagent.
Propionitrile2.0 equivExcess drives the reaction towards the product.
K₂CO₃ (Base)0.5 equivCatalytic amount sufficient for the transformation.
Reaction Conditions
Solventn-ButanolHigh boiling point allows for necessary reaction temperature.
Temperature160 °CEnsures sufficient energy for cyclodehydration.[7]
Time8 - 12 hoursTypical duration for completion based on analogous reactions.[7]
Expected Outcome
Yield75 - 90%Typical range for this efficient one-pot method.
AppearanceWhite to off-white crystalline solidExpected physical state of the purified product.

Safety and Handling Precautions

  • General: This procedure should be performed by trained personnel in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Propionitrile: Propionitrile is flammable and toxic.[8][9] It can be absorbed through the skin and may release hydrogen cyanide upon contact with acids or upon decomposition.[10] Handle with extreme care.

  • High Temperatures: The reaction is conducted at a high temperature (160°C). Use appropriate caution to avoid thermal burns. Ensure the heating apparatus is secure.

Conclusion

This application note provides a detailed and reliable one-pot protocol for the synthesis of this compound. The base-catalyzed condensation of propionitrile and propionohydrazide is an efficient, scalable, and operationally simple method that provides high yields of the desired product. This streamlined approach is well-suited for academic research laboratories and industrial settings focused on the development of novel pharmaceuticals and functional materials.

References

  • ResearchGate. Synthesis of 3, 5‐disubstituted 1, 2, 4‐triazoles from hydrazides. Available from: [Link]

  • ResearchGate. Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. Available from: [Link]

  • ResearchGate. A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides | Request PDF. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. Available from: [Link]

  • PubMed. Synthesis of 3-Trifluoromethyl-1,2,4-triazolines and 1,2,4-Triazoles via Tandem Addition/Cyclization of Trifluoromethyl N-Acylhydrazones with Cyanamide. Available from: [Link]

  • SciSpace. Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Available from: [Link]

  • ResearchGate. Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. Available from: [Link]

  • ACS Publications. Synthesis of Fused Bicyclic[1][5][11]-Triazoles from Amino Acids. Available from: [Link]

  • ISRES Publishing. synthesis of 1,2,4 triazole compounds. Available from: [Link]

  • National Institutes of Health (NIH). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Available from: [Link]

  • ResearchGate. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent | Request PDF. Available from: [Link]

  • MDPI. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Available from: [Link]

  • ResearchGate. The preparation of 3:5-dimethyl-1-phenyl-1:2:4-triazole. Available from: [Link]

  • IIETA. Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available from: [Link]

  • Dergipark. Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]

  • Wikipedia. Propionitrile. Available from: [Link]

  • Centers for Disease Control and Prevention (CDC). Propionitrile - NIOSH Pocket Guide to Chemical Hazards. Available from: [Link]

  • Vedantu. Name the product obtained when ethyl cyanide is treated with dilute Hydrochloric acid?. Available from: [Link]

  • PubChem. 3-(Ethylamino)propionitrile | C5H10N2 | CID 248961. Available from: [Link]

  • Inchem.org. ICSC 0320 - PROPIONITRILE. Available from: [Link]

Sources

Copper-catalyzed synthesis of 3,5-diethyl-1H-1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Copper-Catalyzed Synthesis of 3,5-diethyl-1H-1,2,4-triazole

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry and materials science. Compounds incorporating this heterocyclic motif exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antineoplastic properties.[1] The development of efficient, robust, and scalable synthetic routes to access structurally diverse 1,2,4-triazole derivatives is, therefore, a paramount objective for researchers in drug discovery and organic synthesis.

Traditionally, the synthesis of 1,2,4-triazoles often involves multi-step procedures with harsh reaction conditions and limited functional group tolerance.[2] The advent of transition-metal catalysis has revolutionized this field, with copper-catalyzed methods emerging as a particularly attractive strategy. Copper offers significant advantages, including low cost, high natural abundance, and low toxicity compared to other transition metals like palladium or rhodium.[3][4] Copper catalysts have demonstrated remarkable efficiency in promoting the formation of critical C-N and N-N bonds required for the assembly of the triazole ring.[5][6]

This application note provides a detailed protocol and mechanistic insights for the synthesis of this compound, a representative of the 3,5-disubstituted 1,2,4-triazole class. We will explore a robust method utilizing the copper-catalyzed reaction of a nitrile with a hydrazide, a pathway noted for its operational simplicity and tolerance of various functional groups.[7]

Core Synthetic Strategy: Condensation of Nitriles and Hydrazides

The copper-catalyzed condensation of nitriles with acylhydrazides represents a direct and atom-economical approach to constructing the 3,5-disubstituted-1,2,4-triazole core. This method circumvents the need for pre-functionalized starting materials and often proceeds in a single, one-pot operation.

Proposed Reaction: Propionitrile + Propionylhydrazide → this compound

The reaction is typically facilitated by a simple copper(II) salt, such as copper(II) acetate (Cu(OAc)₂), in the presence of a base and a high-boiling point solvent. The copper catalyst is crucial for activating the nitrile group and facilitating the subsequent intramolecular cyclization and dehydration steps.[8][9]

Mechanistic Insights: The Role of the Copper Catalyst

While the precise mechanism can vary with the specific catalytic system, a plausible pathway for the copper-catalyzed reaction between a nitrile and a hydrazide involves several key steps. The process is a type of condensation-cyclization reaction where the copper catalyst facilitates the key C-N bond formation and subsequent ring closure.

  • Initial Coordination: The reaction likely begins with the coordination of the copper catalyst to the nitrile, enhancing its electrophilicity.

  • N-Acyl Amidrazone Formation: The acylhydrazide performs a nucleophilic attack on the activated nitrile-copper complex. This is followed by proton transfer to form an N-acyl amidrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone moiety then attacks the carbonyl carbon in an intramolecular fashion.

  • Dehydration & Aromatization: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to yield the stable, aromatic 1,2,4-triazole ring. The copper catalyst is regenerated and can re-enter the catalytic cycle.

Below is a diagram illustrating the proposed catalytic cycle.

Catalytic_Cycle cluster_0 Catalytic Cycle Cu_cat Cu(II) Catalyst Activated_Complex Activated Nitrile [R-C≡N-Cu(II)] Cu_cat->Activated_Complex Coordination Nitrile Propionitrile (R-C≡N) Nitrile->Activated_Complex Amidrazone N-Acyl Amidrazone Intermediate Activated_Complex->Amidrazone Hydrazide Propionylhydrazide (R'-C(O)NHNH₂) Hydrazide->Amidrazone Nucleophilic Attack Cyclic_Intermediate Cyclic Intermediate Amidrazone->Cyclic_Intermediate Intramolecular Cyclization Product This compound Cyclic_Intermediate->Product Dehydration (-H₂O) Product->Cu_cat Catalyst Regeneration

Caption: Proposed catalytic cycle for the synthesis of 1,2,4-triazoles.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of this compound. The protocol is adapted from general methods reported for similar copper-catalyzed transformations.[9][10]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
PropionitrileReagentSigma-AldrichUsed as received.
Propionylhydrazide>98%TCIUsed as received.
Copper(II) Acetate (Cu(OAc)₂)Anhydrous, 98%Acros OrganicsCatalyst.
Cesium Carbonate (Cs₂CO₃)99.9%Alfa AesarBase.
Dimethyl Sulfoxide (DMSO)AnhydrousFisher ScientificReaction solvent.
Ethyl AcetateACS GradeVWRFor extraction.
Brine (Saturated NaCl)In-house prep.N/AFor washing.
Magnesium Sulfate (MgSO₄)AnhydrousSigma-AldrichFor drying.
Schlenk TubeN/AChemglassReaction vessel.
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis and purification.

Step-by-Step Procedure
  • Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add copper(II) acetate (10.9 mg, 0.06 mmol, 20 mol%) and cesium carbonate (293 mg, 0.9 mmol, 3.0 equiv).

  • Reagent Addition: Seal the tube with a rubber septum. Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous DMSO (1.0 mL) via syringe.

  • Substrate Addition: Add propionylhydrazide (26.4 mg, 0.3 mmol, 1.0 equiv) followed by propionitrile (33.0 mg, 0.6 mmol, 2.0 equiv) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 120 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS if desired.

  • Work-up: After 24 hours, remove the tube from the oil bath and allow it to cool to room temperature. Quench the reaction by adding deionized water (10 mL).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity. The expected yield is in the moderate to good range (50-75%), based on similar reported syntheses.[9]

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Presence of moisture.1. Use fresh, anhydrous Cu(OAc)₂. 2. Ensure oil bath temperature is stable at 120 °C. 3. Use anhydrous solvent and oven-dried glassware.
Formation of Side Products 1. Decomposition of starting materials at high temperature. 2. Competing reaction pathways.1. Lower the reaction temperature slightly (e.g., to 110 °C) and increase reaction time. 2. Screen other copper catalysts (e.g., CuI, CuBr) or bases (K₂CO₃, K₃PO₄).[11]
Difficult Purification 1. Product co-elutes with impurities. 2. Product is highly polar.1. Try a different solvent system for chromatography (e.g., dichloromethane/methanol). 2. If the product is basic, an acid wash during work-up may help remove impurities.

Conclusion

The copper-catalyzed synthesis of 3,5-disubstituted-1,2,4-triazoles from nitriles and hydrazides is an efficient and versatile method for accessing this important class of heterocycles. The protocol detailed herein for this compound provides a practical, step-by-step guide for researchers. The use of an inexpensive and environmentally benign copper catalyst makes this approach highly valuable for applications in medicinal chemistry and drug development, offering a reliable platform for the synthesis of diverse compound libraries.

References

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]

  • Xu, H., Ma, S., Xu, Y., Bian, L., Ding, T., Fang, X., Zhang, W., & Ren, Y. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry, 80(3), 1789–1794. [Link]

  • Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. (2015). American Chemical Society. [Link]

  • Synthesis of 1,2,4 triazole compounds. (2023). ISRES Publishing. [Link]

  • Ueda, S., & Nagasawa, H. (2009). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Journal of the American Chemical Society, 131(42), 15080–15081. [Link]

  • Copper-Catalyzed Synthesis of 1,2,4-Triazoles. (n.d.). Sci-Hub. [Link]

  • Al-Areej, N., et al. (2017). Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles. RSC Advances. [Link]

  • Dutta, M., & Gogoi, P. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. ACS Omega. [Link]

  • Copper-Catalyzed One-Step Formation of Four C–N Bonds toward Polyfunctionalized Triazoles via Multicomponent Reaction. (2022). Organic Letters, 24(32), 5969–5974. [Link]

  • DFT and AFIR study on the copper(i)-catalyzed mechanism of 5-enamine-trisubstituted-1,2,3-triazole synthesis via C–N cross-coupling and the origin of ring-opening of 2H-azirines. (2021). RSC Advances. [Link]

  • Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. (2023). ACS Omega, 8(26), 23377–23398. [Link]

  • Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. (2015). The Journal of Organic Chemistry. [Link]

  • Copper-Catalyzed Synthesis of 1,2,4-Triazoles via Sequential Coupling and Aerobic Oxidative Dehydrogenation of Amidines. (n.d.). Semantic Scholar. [Link]

  • Wu, Y.-M., Deng, J., Li, Y., & Chen, Q.-Y. (2005). Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Synthesis, 2005(08), 1314–1318. [Link]

  • A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. (2010). ResearchGate. [Link]

  • Xu, H., et al. (2015). Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine. The Journal of Organic Chemistry, 80(3), 1789-94. [Link]

  • One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. (2012). Organic Letters, 14(17), 4568–4571. [Link]

  • Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. (n.d.). ResearchGate. [Link]

Sources

Application Note: A Comprehensive Protocol for the Synthesis of 3,5-diethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven experimental protocol for the synthesis of 3,5-diethyl-1H-1,2,4-triazole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The described method is based on the classical and robust reaction of propionitrile with hydrazine hydrate, proceeding through a dihydro-tetrazine intermediate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, rigorous safety procedures, and comprehensive characterization methodologies to ensure reproducibility and validation of the final compound.

Introduction and Scientific Context

The 1,2,4-triazole ring is a privileged pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties.[1][2] Symmetrically substituted 3,5-dialkyl-1H-1,2,4-triazoles, such as the diethyl derivative, serve as crucial intermediates for further functionalization, allowing for the construction of complex molecular architectures.[3] The synthesis of these heterocycles is a cornerstone of medicinal chemistry.

The most direct and atom-economical approach for synthesizing symmetrical 3,5-disubstituted-1,2,4-triazoles is the condensation of nitriles with hydrazine.[4][5] This method, while established, requires careful control of reaction conditions to ensure safety and achieve high yields. This protocol details a reliable procedure for the synthesis of this compound, emphasizing the mechanistic rationale behind the procedural steps and adhering to the highest standards of laboratory safety.

Reaction Scheme and Mechanism

Overall Reaction:

Plausible Reaction Mechanism:

The reaction is understood to proceed in multiple stages. Initially, two molecules of propionitrile react with hydrazine in a condensation reaction to form 3,6-diethyl-1,2-dihydro-1,2,4,5-tetrazine.[5][6] This intermediate is often unstable and, upon heating, undergoes a retro-Diels-Alder-type rearrangement, extruding a molecule of dinitrogen gas (N₂) to yield the aromatic and thermodynamically stable this compound product.

G cluster_step1 Step 1: Dihydro-tetrazine Formation cluster_step2 Step 2: Aromatization 2_Propionitrile 2 x Propionitrile Dihydrotetrazine 3,6-diethyl-1,2-dihydro- 1,2,4,5-tetrazine (Intermediate) 2_Propionitrile->Dihydrotetrazine + Hydrazine Hydrazine Hydrazine Hydrate Aromatization Heat (Δ) Retro [4+2] Reaction Dihydrotetrazine->Aromatization Final_Product This compound Aromatization->Final_Product N2_gas N₂ Gas (byproduct) Aromatization->N2_gas

Caption: Plausible reaction mechanism for the formation of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.Supplier
PropionitrileC₃H₅N55.0811.02 g (13.9 mL)2002.0Sigma-Aldrich
Hydrazine Hydrate (~64%)N₂H₄·H₂O50.065.0 g (4.9 mL)1001.0Sigma-Aldrich
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12~150 mL--Fisher Scientific
Sodium Sulfate (anhydrous)Na₂SO₄142.04~10 g--VWR
Deuterated Chloroform (CDCl₃)CDCl₃120.38~1 mL--Cambridge Isotope
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser with gas outlet to an oil bubbler

  • Dropping funnel (addition funnel)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Thermometer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • NMR spectrometer, FT-IR spectrometer, Mass spectrometer

Mandatory Safety Precautions

WARNING: Hydrazine is a particularly hazardous substance. It is acutely toxic, corrosive, a suspected carcinogen, and highly reactive.[7][8] Propionitrile is a flammable liquid and is toxic if ingested or inhaled. All steps of this procedure must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, ANSI Z87.1-compliant safety goggles, a face shield, and butyl rubber or neoprene gloves are mandatory.[7][9] Standard nitrile gloves offer insufficient protection against hydrazine.

  • Ventilation: All manipulations involving hydrazine and propionitrile must be conducted in a well-ventilated chemical fume hood.[10]

  • Spill & Emergency: An emergency safety shower and eyewash station must be readily accessible.[8] In case of a spill, evacuate the area and notify emergency personnel. Do not attempt to clean up a hydrazine spill without specialized training.

  • Waste Disposal: All hydrazine-contaminated waste is considered extremely hazardous and must be disposed of according to institutional guidelines in a clearly labeled, dedicated waste container.[7]

Detailed Experimental Protocol

G start Start setup Assemble dry glassware in fume hood start->setup add_nitrile Charge flask with Propionitrile setup->add_nitrile heat Heat to 80°C add_nitrile->heat add_hydrazine Add Hydrazine Hydrate dropwise over 1 hour heat->add_hydrazine reflux Reflux at 100-110°C for 12-18 hours add_hydrazine->reflux cool Cool to Room Temp. reflux->cool workup Perform Aqueous Workup (Diethyl Ether Extraction) cool->workup dry Dry organic layer (Na₂SO₄) workup->dry evaporate Remove solvent via Rotary Evaporation dry->evaporate purify Purify crude product (Vacuum Distillation or Recrystallization) evaporate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Step 1: Reaction Setup 1.1. Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 50 mL dropping funnel. Ensure all glassware is thoroughly dried. 1.2. Connect the top of the condenser to a gas outlet (e.g., an oil bubbler) to vent evolved gases safely. 1.3. Place the entire apparatus in a heating mantle on a magnetic stir plate inside a chemical fume hood.

Step 2: Reagent Addition 2.1. Charge the reaction flask with propionitrile (13.9 mL, 200 mmol). 2.2. Begin stirring and heat the propionitrile to approximately 80°C. 2.3. Charge the dropping funnel with hydrazine hydrate (4.9 mL, 100 mmol). 2.4. Add the hydrazine hydrate dropwise to the heated, stirring propionitrile over a period of approximately 1 hour.

  • Causality: The reaction between nitriles and hydrazine is exothermic. Slow, dropwise addition is crucial to maintain control over the reaction temperature and prevent a dangerous, uncontrolled exotherm.

Step 3: Reaction Reflux 3.1. After the addition is complete, increase the temperature of the heating mantle to bring the reaction mixture to a gentle reflux (approx. 100-110°C). 3.2. Maintain the reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if a suitable method is developed.

  • Causality: The elevated temperature is necessary to drive the formation of the dihydro-tetrazine intermediate and facilitate its subsequent thermal rearrangement and aromatization to the stable triazole ring.[6]

Step 4: Workup and Isolation 4.1. After the reflux period, turn off the heating and allow the reaction mixture to cool to room temperature. 4.2. Once cool, cautiously pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of deionized water. 4.3. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Causality: The desired triazole product is significantly more soluble in the organic solvent (diethyl ether) than in water, while unreacted hydrazine hydrate and other polar impurities remain in the aqueous phase. 4.4. Combine the organic extracts and wash them with a saturated sodium chloride solution (brine, 1 x 30 mL).
  • Causality: The brine wash helps to remove residual water from the organic layer. 4.5. Dry the combined organic layer over anhydrous sodium sulfate (~10 g), swirl, and let it stand for 15 minutes. 4.6. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which may be a viscous oil or a low-melting solid.

Step 5: Purification 5.1. The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). The choice of method depends on the physical state of the crude product.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following characterization techniques are recommended.[11][12]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Expected signals would include a triplet and a quartet for the two ethyl groups and a broad singlet for the N-H proton of the triazole ring. The chemical shifts will confirm the electronic environment of the protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Expected signals would include two distinct carbons for each ethyl group and a signal for the C3/C5 carbons of the triazole ring, confirming the carbon skeleton.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • Look for characteristic peaks: N-H stretching (broad, ~3100-3300 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C=N/N=N stretching within the aromatic ring (~1400-1600 cm⁻¹).

  • MS (Mass Spectrometry):

    • The mass spectrum should show a molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of C₆H₁₁N₃ (125.17 g/mol ).

References

  • Chemical Communications. (2021). Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones. Royal Society of Chemistry. [Link]

  • ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. [Link]

  • Miller, J. A., & Hlasta, D. J. (1979). 3,5-disubstituted 1,2,4-triazoles, a new class of xanthine oxidase inhibitor. PubMed. [Link]

  • UC Santa Barbara Environmental Health & Safety. (n.d.). Standard Operating Procedure: Hydrazine. [Link]

  • University of Notre Dame Risk Management & Safety. (n.d.). Hydrazine. [Link]

  • ResearchGate. (2015). A facile and solvent-free synthesis of 3,5-disubstituted-4-amino-1,2,4-triazoles by reactions of aromatic nitriles with hydrazine. [Link]

  • Google Patents. (2016). Synthesizing process of 1H-1,2,4-triazole.
  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • University of Washington. (2018). Laboratory Safety Standard Operating Procedure (SOP): Hydrazine. [Link]

  • TSI Journals. (2012). Synthesis, Characterization and Biological Screening of Some 3, 4, 5-Substituted 1, 2, 4-Triazole. [Link]

  • ResearchGate. (2012). (Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl)-1,4-dihydro-1,2,4,5-tetrazine-3-yl)benzoic acid 3. [Link]

  • ResearchGate. (2022). Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. [Link]

  • Devarie-Baez, N. O., et al. (2016). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. PMC - NIH. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. [Link]

  • Koutentis, P. A., et al. (2021). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][7][13][14]triazines. Molecules. [Link]

  • Devaraj, N. K., et al. (2009). Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging. PMC - NIH. [Link]

  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

  • Enamine. (n.d.). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. NIH. [Link]

Sources

Application Notes and Protocols for the Synthesis of Metal Complexes with 3,5-diethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of 3,5-dialkyl-1H-1,2,4-triazoles in Coordination Chemistry

The 1,2,4-triazole moiety is a cornerstone in the design of novel coordination complexes, owing to its versatile binding modes and the significant biological activities exhibited by its derivatives.[1] These five-membered heterocyclic compounds, containing three nitrogen atoms, are crucial building blocks in medicinal chemistry, with applications ranging from anticancer and antimicrobial to anticonvulsant and anti-inflammatory agents.[1] The nitrogen atoms in the triazole ring act as excellent donors for metal ions, facilitating the formation of stable and structurally diverse metal-organic frameworks.[2]

This guide focuses on the synthesis of metal complexes using 3,5-diethyl-1H-1,2,4-triazole as a ligand. While the coordination chemistry of the closely related 3,5-dimethyl-1H-1,2,4-triazole is more extensively documented, the principles and protocols are largely translatable to the diethyl derivative. The ethyl groups, being slightly more electron-donating and sterically demanding than methyl groups, can subtly influence the solubility, crystal packing, and reactivity of the resulting complexes, offering a nuanced approach to the design of novel materials and potential therapeutic agents.

The protocols outlined herein are generalized procedures adapted from established methods for similar 3,5-dialkyl-1,2,4-triazoles. Researchers should consider these as a robust starting point, with the understanding that minor optimizations may be necessary for specific metal-ligand combinations.

General Synthetic Strategy: A Foundational Workflow

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is critical and is often determined by the solubility of both the ligand and the metal salt. Alcohols, such as methanol or ethanol, are commonly employed due to their ability to dissolve a wide range of reactants and their relatively high boiling points, which can facilitate the reaction kinetics.

The stoichiometry of the reactants is a key parameter that dictates the final structure of the complex. By varying the metal-to-ligand ratio, one can favor the formation of mononuclear, dinuclear, or polynuclear species. The coordination geometry of the resulting complex is also influenced by the nature of the metal ion, its oxidation state, and the counter-anion present in the metal salt.

G cluster_ligand Ligand Preparation cluster_metal_salt Metal Salt Preparation cluster_reaction Complexation Reaction cluster_workup Product Isolation and Purification cluster_characterization Characterization ligand This compound dissolve_ligand Dissolve ligand in solvent (e.g., Methanol/Ethanol) ligand->dissolve_ligand metal_salt Metal Salt (e.g., Cu(OAc)₂, CoCl₂) dissolve_metal Dissolve metal salt in solvent metal_salt->dissolve_metal mixing Combine solutions and stir (with heating if necessary) dissolve_ligand->mixing dissolve_metal->mixing precipitation Cool to induce precipitation/ crystallization mixing->precipitation filtration Filter the solid product precipitation->filtration washing Wash with appropriate solvent filtration->washing drying Dry under vacuum washing->drying spectroscopy FT-IR, NMR, UV-Vis drying->spectroscopy xrd Single-Crystal X-ray Diffraction drying->xrd

Caption: General workflow for the synthesis of metal complexes with this compound.

Detailed Protocols: Synthesis of Representative Metal Complexes

The following protocols are adapted from methodologies for structurally similar ligands and serve as a starting point for the synthesis of metal complexes with this compound.

Protocol 1: Synthesis of a Putative Copper(II) Complex

This protocol is adapted from the synthesis of copper(II) complexes with other 3,5-disubstituted 1,2,4-triazoles.

Materials:

  • This compound

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Methanol

  • Diethyl ether

Procedure:

  • Ligand Solution Preparation: Dissolve this compound (2 mmol) in 20 mL of methanol in a 100 mL round-bottom flask. Stir the solution at room temperature until the ligand is completely dissolved.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 20 mL of methanol. Gentle warming may be required to facilitate dissolution.

  • Reaction Mixture: Slowly add the methanolic solution of copper(II) acetate to the stirring solution of the triazole ligand. A color change is typically observed upon addition.

  • Reaction Conditions: Stir the resulting mixture at room temperature for 4-6 hours. The formation of a precipitate may occur during this time.

  • Isolation: If a precipitate has formed, cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold methanol, followed by a generous amount of diethyl ether to remove any unreacted starting materials and to aid in drying.

  • Drying: Dry the final product under vacuum for several hours.

Causality of Experimental Choices:

  • Methanol as Solvent: Methanol is a good solvent for both the triazole ligand and many common metal salts. Its volatility also facilitates easy removal during the drying process.

  • 2:1 Ligand-to-Metal Ratio: This stoichiometry is often used to promote the formation of complexes where two ligand molecules coordinate to a single metal center, a common coordination mode for 1,2,4-triazoles.

  • Stirring at Room Temperature: For many first-row transition metals, the complexation reaction is thermodynamically favorable and proceeds readily at ambient temperature.

  • Washing with Diethyl Ether: Diethyl ether is a non-polar solvent in which the polar metal complex is typically insoluble. This makes it an excellent choice for washing away non-polar organic impurities.

Protocol 2: Synthesis of a Putative Cobalt(II) Complex

This protocol is a general method for the synthesis of cobalt(II) complexes with N-donor ligands.[3]

Materials:

  • This compound

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Ethanol

Procedure:

  • Ligand Solution Preparation: Dissolve this compound (2 mmol) in 25 mL of ethanol in a 100 mL round-bottom flask.

  • Metal Salt Solution Preparation: Dissolve cobalt(II) chloride hexahydrate (1 mmol) in 15 mL of ethanol.

  • Reaction Mixture: Add the ethanolic solution of the cobalt salt dropwise to the stirring solution of the ligand.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-3 hours. A color change and/or the formation of a precipitate should be observed.

  • Isolation: Allow the reaction mixture to cool to room temperature slowly. If no crystals form, the volume of the solvent can be reduced by rotary evaporation. The resulting solid is collected by vacuum filtration.

  • Washing: Wash the product with a small amount of cold ethanol.

  • Drying: Dry the complex in a desiccator over anhydrous calcium chloride.

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is another excellent choice for these reactions and can sometimes offer different solubility profiles compared to methanol, potentially leading to different crystalline products.

  • Reflux Conditions: Heating the reaction mixture can overcome any kinetic barriers to complex formation and often leads to more crystalline products.

  • Slow Cooling: Allowing the solution to cool slowly can promote the growth of single crystals suitable for X-ray diffraction analysis.

Characterization of the Synthesized Complexes

A thorough characterization of the newly synthesized complexes is essential to confirm their structure and purity. The following techniques are recommended:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Comparison of the FT-IR spectrum of the complex with that of the free ligand can provide evidence of coordination. A shift in the C=N stretching vibration of the triazole ring to a different wavenumber is indicative of the nitrogen atoms' involvement in bonding to the metal center.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the ethyl protons and the triazole ring protons upon coordination can elucidate the binding mode.

  • UV-Visible Spectroscopy: The electronic spectrum of the complex can provide information about the coordination environment of the metal ion. The d-d transitions of transition metal complexes are often observed in the visible region of the spectrum.

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a crystalline complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Technique Expected Observations for Complexation
FT-IR Shift in the ν(C=N) and other ring vibrations of the triazole ligand. Appearance of new bands in the far-IR region corresponding to M-N vibrations.
¹H NMR Broadening of signals for paramagnetic complexes. For diamagnetic complexes, a downfield or upfield shift of the ethyl and triazole ring proton signals.
UV-Vis Appearance of new absorption bands in the visible region corresponding to d-d electronic transitions of the metal ion.

Potential Applications in Drug Development and Research

Metal complexes of 1,2,4-triazole derivatives are of significant interest due to their wide range of biological activities. The coordination of a metal ion to a biologically active ligand can enhance its therapeutic efficacy.

  • Anticancer Agents: Many triazole-metal complexes have demonstrated significant cytotoxic activity against various cancer cell lines.[1] The metal center can play a crucial role in the mechanism of action, for example, by facilitating redox cycling or by promoting binding to biological targets like DNA.

  • Antimicrobial Agents: The antimicrobial properties of triazole ligands can be potentiated upon complexation with metal ions. These complexes may offer a strategy to combat drug-resistant strains of bacteria and fungi.

  • Catalysis: The well-defined coordination environment of metal ions in these complexes makes them attractive candidates as catalysts for a variety of organic transformations.

Conclusion

The synthesis of metal complexes using this compound offers a promising avenue for the development of new materials with interesting structural, magnetic, and biological properties. While specific literature on this particular ligand is sparse, the protocols and principles derived from the study of closely related 3,5-dialkyl-1,2,4-triazoles provide a solid foundation for researchers to explore this area. The systematic investigation of the coordination chemistry of this compound with a variety of transition metals is a fertile ground for future research, with potential applications in both materials science and medicinal chemistry.

References

  • Bechara, W. S., et al. (2015). A general method for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles. Organic Letters, 17(6), 1477-1480. Available at: [Link]

  • Castanedo, G. M., et al. (2011). A convenient one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. Organic Letters, 13(20), 5424-5427. Available at: [Link]

  • Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo, 69(2), 1-8. Available at: [Link]

  • Guo, L., et al. (2021). An oxidant- and metal-free three-component synthesis of 1H-1,2,4-triazol-3-amines. Organic & Biomolecular Chemistry, 19(1), 107-111. Available at: [Link]

  • Khomenko, D. M., et al. (2016). Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1461-1464. Available at: [Link]

  • ISRES Publishing. (2022). Complex Studies of 1,2,4-Triazoles. International Journal of Chemistry, 14(1), 1-13. Available at: [Link]

  • Kiseleva, N. V., et al. (1990). Synthesis, crystal structure and Hirshfeld surface analysis of a new copper(II) complex based on diethyl 2,2′-(4H-1,2,4-triazole-3,5-diyl)diacetate. Acta Crystallographica Section C: Crystal Structure Communications, 46(1), 125-127. Available at: [Link]

  • Liu, L.-L., & Yang, G. (2008). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. Molbank, 2008(2), M564. Available at: [Link]

  • Nguyen, T. T., & Hong, S. (2021). A two-step synthesis of polycyclic 1,2,4-triazoles from lactams. The Journal of Organic Chemistry, 86(1), 931-939. Available at: [Link]

  • RSC Publishing. (2014). An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. Dalton Transactions, 43(3), 1184-1191. Available at: [Link]

  • RSC Publishing. (2012). Synthesis and coordination behaviour of 1H-1,2,3-triazole-4,5-dithiolates. Dalton Transactions, 41(2), 524-533. Available at: [Link]

  • Yang, B., & Yuan, J. (2018). Electrochemical synthesis of 1-aryl and 1,5-disubstituted 1,2,4-triazoles. Organic Letters, 20(21), 6750-6754. Available at: [Link]

  • Yunusova, V. R., et al. (2018). A unique and highly effective synthetic approach for producing 3-dialkylamino-1,2,4-triazoles. Mendeleev Communications, 28(5), 536-538. Available at: [Link]

  • Zhou, L., et al. (2018). Copper-enabled regioselective synthesis of 1-aryl-5-cyano-1,2,4-triazoles. Organic Letters, 20(15), 4555-4559. Available at: [Link]

  • Xu, X., et al. (2015). A facile and efficient one-pot process catalyzed by copper to produce 1,2,4-triazole derivatives. Tetrahedron Letters, 56(34), 4960-4964. Available at: [Link]

  • MDPI. (2018). Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives. Molecules, 23(10), 2496. Available at: [Link]

  • Asian Journal of Chemistry. (2019). Synthesis and Characterization of Some Cobalt(II) Complexes with Hemilabile P^N Donor Ligands. Asian Journal of Chemistry, 31(7), 1569-1572. Available at: [Link]

Sources

Application Notes and Protocols: 3,5-diethyl-1H-1,2,4-triazole as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions, such as hydrogen bonding, make it an ideal building block for designing novel therapeutic agents.[3] Molecules incorporating the 1,2,4-triazole moiety have demonstrated a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3][4]

This application note focuses on a specific, yet highly valuable derivative: 3,5-diethyl-1H-1,2,4-triazole. The ethyl groups at the 3 and 5 positions provide a balance of lipophilicity and steric bulk, which can be strategically exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide will provide detailed protocols for the synthesis of this compound and its subsequent derivatization into key pharmaceutical intermediates, offering researchers a practical resource for leveraging this versatile building block in their drug discovery programs.

Synthesis of the Core Building Block: this compound

The synthesis of 3,5-disubstituted-1H-1,2,4-triazoles can be achieved through several established synthetic routes. One of the most direct and adaptable methods is the condensation of a nitrile with a hydrazide, a reaction that offers good yields and tolerates a variety of functional groups.[5] Another classical and reliable approach is the Einhorn-Brunner reaction, which involves the condensation of diacylamines with hydrazines.[6][7][8]

Below is a detailed protocol for the synthesis of this compound, adapted from established methodologies for similar 3,5-disubstituted triazoles.

Protocol 1: Synthesis of this compound

This protocol is based on the base-catalyzed condensation of propionitrile with propionyl hydrazide.

Materials:

  • Propionitrile

  • Propionyl hydrazide

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol.

  • Addition of Reactants: To this solution, add propionyl hydrazide (1.0 equivalent) and propionitrile (1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • To the residue, add water and neutralize with concentrated hydrochloric acid to a pH of approximately 7.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a solid.

Expected Yield: 60-75%

Characterization Data:

While specific experimental data for this compound is not widely published, the following table provides predicted spectroscopic data based on the analysis of similar 1,2,4-triazole derivatives. Researchers should perform their own characterization to confirm the structure and purity.[9][10][11]

Parameter Predicted Value
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.30 (t, 6H, 2 x CH₂CH₃), 2.75 (q, 4H, 2 x CH₂CH₃), 10.5 (br s, 1H, NH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 11.5 (2 x CH₃), 22.0 (2 x CH₂), 162.0 (2 x C=N)
Appearance White to off-white solid

Note: The NH proton signal in the ¹H NMR spectrum may be broad and its chemical shift can vary depending on the solvent and concentration.

Application in Pharmaceutical Intermediate Synthesis

The utility of this compound as a building block lies in the reactivity of the nitrogen atoms of the triazole ring. The N1 and N4 positions are nucleophilic and can be readily alkylated or acylated to introduce various side chains, leading to the synthesis of diverse pharmaceutical intermediates.

Workflow for Derivatization of this compound

G A This compound B N-Alkylation (e.g., with α-halo ketones) A->B Base (e.g., K₂CO₃) Solvent (e.g., DMF) C N-Acylation (e.g., with benzoyl chlorides) A->C Base (e.g., Pyridine) Solvent (e.g., CH₂Cl₂) D Antifungal Intermediates B->D E Antiviral Intermediates C->E

Caption: General derivatization pathways for this compound.

Protocol 2: N-Alkylation for the Synthesis of an Antifungal Intermediate

The N-alkylation of 1,2,4-triazoles with α-haloketones is a common strategy for the synthesis of azole antifungal agents.[12] This protocol describes the synthesis of a key intermediate for a fluconazole-type antifungal.

Materials:

  • This compound

  • 2-Chloro-1-(2,4-difluorophenyl)ethanone

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: Slowly add a solution of 2-chloro-1-(2,4-difluorophenyl)ethanone (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • Work-up:

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the N-alkylated intermediate.

G start Start Materials step1 Dissolve triazole and base in DMF start->step1 step2 Add α-halo ketone step1->step2 step3 Heat and stir step2->step3 step4 TLC Monitoring step3->step4 step4->step3 Incomplete step5 Work-up (Quench, Extract, Wash, Dry) step4->step5 Complete step6 Purification (Column Chromatography) step5->step6 end Final Intermediate step6->end

Caption: Experimental workflow for N-alkylation of the triazole.

Protocol 3: N-Acylation for the Synthesis of an Antiviral Intermediate

N-acylation of the triazole ring can be used to introduce a variety of functional groups, which is a key step in the synthesis of certain antiviral compounds.[12][13]

Materials:

  • This compound

  • 4-Nitrobenzoyl chloride

  • Pyridine, anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Equipment:

  • Round-bottom flask with a magnetic stirrer and a dropping funnel

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • Addition of Base and Acylating Agent: Add anhydrous pyridine (1.2 equivalents) to the solution. Then, add a solution of 4-nitrobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise via a dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the N-acylated intermediate.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its straightforward synthesis and the reactivity of its triazole core allow for the introduction of diverse functionalities through N-alkylation and N-acylation reactions. The protocols provided in this application note offer a practical guide for researchers to utilize this compound in their efforts to discover and develop new therapeutic agents, particularly in the areas of antifungal and antiviral drug discovery. The strategic incorporation of the 3,5-diethyl-1,2,4-triazole moiety can lead to novel compounds with improved pharmacological profiles.

References

  • Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Preprints.org. Retrieved from [Link]

  • Einhorn–Brunner reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-24.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

  • A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. (n.d.). ResearchGate. Retrieved from [Link]

  • Omera, R. A., Koparir, P., & Koparir, M. (2022). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Indian Journal of Chemistry, 61(12), 1278-1287.
  • The preparation of 3:5-dimethyl-1-phenyl-1:2:4-triazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesizing process of 1H-1,2,4-triazole. (2016). Google Patents.
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). National Institutes of Health. Retrieved from [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (2021). National Institutes of Health. Retrieved from [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). National Institutes of Health. Retrieved from [Link]

  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. (2011). PubMed. Retrieved from [Link]

  • Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. (2024). Journal of Research in Chemistry. Retrieved from [Link]

  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2024). Journal of University of Anbar for Pure Science. Retrieved from [Link]

  • Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity. (2023). MDPI. Retrieved from [Link]

  • Novel one pot synthesis of substituted 1,2,4-triazines. (2008). Arkivoc. Retrieved from [Link]

  • 3,5-di(2-pyridyl)-1,2,4-triazole: first observation of room-temperature rearrangement of an N(4)-substituted triazole to the N(1) analogue. (2010). PubMed. Retrieved from [Link]

  • Synthesis, Antitumor and Antiviral Properties of Some 1,2,4-Triazole Derivatives. (2004). ResearchGate. Retrieved from [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 1, 3, 5-trisubstituted-1, 2, 4-triazoles by microwave-assisted N-acylation of amide derivatives and the consecutive reaction with hydrazine hydrochlorides. (2012). ResearchGate. Retrieved from [Link]

  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2021). MDPI. Retrieved from [Link]

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. (2016). ResearchGate. Retrieved from [Link]

Sources

Antimicrobial and antifungal applications of 3,5-diethyl-1H-1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the antimicrobial and antifungal applications of 3,5-diethyl-1H-1,2,4-triazole derivatives for researchers, scientists, and drug development professionals.

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance poses a significant threat to global public health. The declining efficacy of existing drugs has created an urgent need for the discovery and development of new antimicrobial agents with novel mechanisms of action.[1] In this context, heterocyclic compounds, particularly those containing the 1,2,4-triazole nucleus, have emerged as a highly promising class of therapeutic agents.[2][3][4]

Derivatives of 1,2,4-triazole are known to exhibit a wide spectrum of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][2][5] Their structural versatility allows for the fine-tuning of their biological profiles, making them attractive scaffolds in medicinal chemistry. This guide focuses specifically on this compound derivatives, exploring their synthesis, mechanism of action, and detailed protocols for evaluating their antimicrobial and antifungal potential.

Synthesis of this compound Derivatives

The synthesis of 3,5-disubstituted-1H-1,2,4-triazoles is a well-established area of organic chemistry, with several efficient methods available.[4] A common and effective approach involves the one-pot condensation of acid hydrazides with nitriles.[6] This method provides a direct route to the desired triazole core.

General Synthetic Protocol

A representative synthesis of a this compound derivative is outlined below. This protocol describes the reaction of propionohydrazide with a substituted nitrile, followed by cyclization to form the triazole ring. Further modifications can be made to the N1 position of the triazole ring to generate a library of derivatives.

Step 1: Synthesis of 4-Amino-3,5-diethyl-4H-1,2,4-triazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propionohydrazide (1 equivalent) and propionitrile (1.2 equivalents) in a suitable solvent such as n-butanol.

  • Addition of Base: Add a catalytic amount of a strong base, for example, sodium methoxide (0.1 equivalents), to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the 4-amino-3,5-diethyl-4H-1,2,4-triazole intermediate.

Step 2: Synthesis of Schiff Base Derivatives

  • Condensation: Dissolve the 4-amino-3,5-diethyl-4H-1,2,4-triazole (1 equivalent) in ethanol. Add a substituted aldehyde (1 equivalent) and a few drops of glacial acetic acid as a catalyst.[7]

  • Reaction: Reflux the mixture for 4-6 hours.

  • Isolation: Upon cooling, the Schiff base product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

Step 3: Reduction to N-Substituted Derivatives

  • Reduction: Suspend the Schiff base derivative in methanol and cool the mixture in an ice bath. Add sodium borohydride (NaBH4) portion-wise with stirring.[8]

  • Quenching: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by column chromatography.

Antimicrobial and Antifungal Activity

Derivatives of 3,5-disubstituted-1,2,4-triazoles have demonstrated significant activity against a range of pathogenic microbes.[6][9] While data specific to 3,5-diethyl derivatives is part of ongoing research, the broader class of 3,5-dialkyl and 3,5-diaryl-1,2,4-triazoles has shown promising results.

Compound ClassTest OrganismActivity (MIC in µg/mL)Reference
4-Amino-5-aryl-4H-1,2,4-triazolesE. coli, B. subtilis, P. aeruginosa5 - >100[10]
Nalidixic acid-based 1,2,4-triazolesS. aureus, B. subtilis, E. coli16 - >100[10]
Ofloxacin-based 1,2,4-triazolesS. aureus, S. epidermis, E. coli0.25 - 1[10]
Thymol-derived 1,2,3-triazolesTrichophyton rubrum< 50[11]
Various 1,2,4-triazole derivativesCandida albicans, Aspergillus nigerModerate to Good[7][9]

This table presents a summary of activities for related 1,2,4-triazole structures to indicate the potential of the 3,5-diethyl scaffold.

Mechanism of Action

The primary mechanism of action for antifungal triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][12][13] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

  • Inhibition of Ergosterol Synthesis: By binding to the heme iron of CYP51, triazole derivatives block the conversion of lanosterol to ergosterol.[1][14]

  • Membrane Disruption: The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to increased permeability and ultimately cell death.[12][14]

  • Oxidative Stress: Some studies suggest that triazoles may also induce oxidative stress through the generation of reactive oxygen species (ROS), contributing to their antifungal effect.[15]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Triazole Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (14α-demethylase) Accumulation of Toxic Sterols Accumulation of Toxic Sterols Lanosterol->Accumulation of Toxic Sterols Functional Fungal Cell Membrane Functional Fungal Cell Membrane Ergosterol->Functional Fungal Cell Membrane Triazole Derivative Triazole Derivative Triazole Derivative->Lanosterol Inhibits CYP51 Disrupted Cell Membrane Disrupted Cell Membrane Accumulation of Toxic Sterols->Disrupted Cell Membrane Fungal Cell Death Fungal Cell Death Disrupted Cell Membrane->Fungal Cell Death

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole derivatives.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay is a standardized method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]

Materials:

  • 96-well microtiter plates

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 0.5 McFarland turbidity standard

  • Positive control (microorganism with no compound)

  • Negative control (broth only)

  • Vehicle control (microorganism with the highest concentration of solvent)

Procedure:

  • Inoculum Preparation: Aseptically transfer 3-5 colonies of the test microorganism into broth and incubate until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[16]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions, as well as to the positive and vehicle control wells.

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible growth.

Protocol 2: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[18][19]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • 96-well tissue culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[19]

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Overall Experimental Workflow

The evaluation of novel antimicrobial compounds follows a structured, multi-step process from initial design to biological characterization.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_safety Safety & Selectivity cluster_analysis Data Analysis & Lead Optimization A Design of this compound Derivatives B Chemical Synthesis A->B C Purification & Structural Characterization (NMR, MS) B->C D Primary Antimicrobial Screening (e.g., Disc Diffusion) C->D E MIC Determination (Broth Microdilution) D->E F MBC/MFC Determination E->F G Cytotoxicity Assay (e.g., MTT on Mammalian Cells) E->G I Calculate IC50 & Therapeutic Index F->I H Hemolysis Assay G->H H->I J Structure-Activity Relationship (SAR) Studies I->J K Lead Compound Selection J->K

Sources

Application Notes and Protocols for the Functionalization of the 3,5-diethyl-1H-1,2,4-triazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3,5-diethyl-1H-1,2,4-triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole ring is a privileged heterocyclic motif in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which facilitate strong interactions with biological targets.[1] The this compound scaffold, in particular, offers a versatile platform for the development of novel therapeutic agents. The ethyl groups at positions 3 and 5 provide a balance of lipophilicity and steric bulk, influencing the molecule's pharmacokinetic profile and its interaction with target proteins. Functionalization of this core structure at the N1, N2, or N4 positions, as well as on the triazole ring itself, allows for the generation of diverse chemical libraries for screening and lead optimization in drug discovery programs.[2][3]

This guide provides detailed application notes and protocols for the key functionalization reactions of the this compound scaffold, offering insights into the underlying principles and practical execution of these synthetic transformations.

I. N-Functionalization: Alkylation and Arylation Strategies

The nucleophilic nitrogen atoms of the 1,2,4-triazole ring are the primary sites for functionalization. The tautomeric nature of the unsubstituted ring (1H- and 4H-forms) presents a challenge in achieving regioselectivity.[1] For 3,5-disubstituted 1,2,4-triazoles, alkylation and arylation can occur at the N1 or N2 positions. The regiochemical outcome is influenced by the nature of the electrophile, the reaction conditions, and the steric and electronic properties of the substituents on the triazole ring.

I.A. N-Alkylation: Introducing Alkyl Moieties

N-alkylation is a fundamental transformation for introducing alkyl chains, which can modulate the lipophilicity, solubility, and metabolic stability of the molecule.

Causality Behind Experimental Choices: The choice of base and solvent is critical in directing the regioselectivity of N-alkylation. Strong bases in polar aprotic solvents generally favor the formation of the N1-isomer, which is often the thermodynamically more stable product.[4] However, kinetic control can sometimes favor the N2-isomer. Microwave-assisted synthesis can offer rapid and efficient routes to N-alkylated triazoles.[5]

Experimental Protocol: N-Alkylation of this compound

This protocol provides a general method for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium hydride (NaH) (60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N1- and N2-alkylated isomers.

Data Presentation: Regioselectivity in N-Alkylation

Alkylating AgentBaseSolventN1:N2 Ratio (Typical)
Methyl IodideNaHDMF~9:1
Benzyl BromideK₂CO₃MeCN~4:1

Note: The ratios are illustrative and can vary based on specific reaction conditions.

Visualization of N-Alkylation Workflow

N_Alkylation Triazole This compound Deprotonation Deprotonation Triazole->Deprotonation Base Base (NaH or K₂CO₃) Base->Deprotonation Solvent Anhydrous Solvent (DMF or MeCN) Solvent->Deprotonation AlkylHalide Alkyl Halide (R-X) NucleophilicAttack Nucleophilic Attack AlkylHalide->NucleophilicAttack Deprotonation->NucleophilicAttack Products N1- and N2-alkylated isomers NucleophilicAttack->Products

Caption: General workflow for the N-alkylation of this compound.

I.B. N-Arylation: Constructing C-N Bonds with Aryl Partners

N-arylation introduces aryl substituents, which are crucial for tuning the electronic properties and facilitating π-π stacking interactions with biological targets. Copper- and palladium-catalyzed cross-coupling reactions are the most prevalent methods for this transformation.

The Ullmann condensation is a classic method for C-N bond formation, typically requiring high temperatures. However, modern ligand-assisted protocols allow for milder reaction conditions.[6]

Causality Behind Experimental Choices: The choice of a suitable ligand is crucial for the success of copper-catalyzed N-arylation. N,N'-dimethylethylenediamine (DMEDA) is an effective and inexpensive ligand that facilitates the coupling of a wide range of aryl halides with azoles.[7] The base is required to deprotonate the triazole, and a non-protic solvent is used to avoid side reactions.

Experimental Protocol: Copper-Catalyzed N-Arylation

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dioxane or Toluene

Procedure:

  • In a sealable reaction vessel, combine this compound (1.0 eq), aryl halide (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous dioxane and DMEDA (0.2 eq) via syringe.

  • Seal the vessel and heat the reaction mixture to 110-130 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, often proceeding under milder conditions than the Ullmann reaction.[8][9]

Causality Behind Experimental Choices: The choice of a bulky electron-rich phosphine ligand is critical for the efficiency of the Buchwald-Hartwig reaction. These ligands promote the reductive elimination step and prevent catalyst deactivation. A strong, non-nucleophilic base is required for the deprotonation of the triazole.

Experimental Protocol: Palladium-Catalyzed N-Arylation

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or a similar bulky phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add this compound (1.0 eq) and the aryl halide (1.2 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC.

  • After cooling, dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with water, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography.

Visualization of N-Arylation Catalytic Cycle

N_Arylation_Cycle Pd(0)L Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Pd(II)Complex Ar-Pd(II)(L_n)-X Oxidative\nAddition->Pd(II)Complex Ligand\nExchange Ligand Exchange Pd(II)Complex->Ligand\nExchange Triazole-H, Base AmideComplex Ar-Pd(II)(L_n)-Triazole Ligand\nExchange->AmideComplex Reductive\nElimination Reductive Elimination AmideComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-Triazole N-Aryl-Triazole Reductive\nElimination->Ar-Triazole

Caption: Simplified catalytic cycle for Palladium-catalyzed N-arylation.

II. C-Functionalization: Expanding the Scaffold's Core

While N-functionalization is more common, direct modification of the triazole ring's carbon atoms offers a powerful strategy for introducing further diversity. This is typically achieved through halogenation followed by cross-coupling reactions or via direct C-H activation.

II.A. Halogenation of the Triazole Ring

Introduction of a halogen atom onto the triazole ring provides a handle for subsequent cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. Due to the electron-rich nature of the triazole ring, electrophilic halogenation is often challenging and may require harsh conditions. A more viable approach is often the synthesis of the halogenated triazole from halogenated precursors. However, direct halogenation of a pre-formed triazole can be achieved under specific conditions.

Causality Behind Experimental Choices: Direct bromination of 1,2,4-triazoles can be achieved using N-bromosuccinimide (NBS) in a suitable solvent. The regioselectivity is dependent on the substituents present on the ring. For 3,5-disubstituted triazoles, halogenation at the C-position is generally difficult. A more common strategy involves the synthesis of the triazole ring from halogenated starting materials.

Note: Direct C-halogenation of this compound is not well-documented in the literature. The protocols provided here are based on general methods for triazole halogenation and may require significant optimization.

Experimental Protocol: Synthesis of a Halogenated Precursor for Cross-Coupling

A more reliable method to access C-functionalized triazoles is to synthesize the ring with a halogen already in place. For example, using a halogenated imidate in the ring-forming reaction.

II.B. Palladium-Catalyzed C-C Cross-Coupling (Suzuki-Miyaura Reaction)

Once a halogenated 3,5-diethyl-1,2,4-triazole is obtained, the Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds with boronic acids or esters.[10]

Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for an efficient Suzuki coupling. A phosphine ligand, such as tetrakis(triphenylphosphine)palladium(0), is commonly used. The base is essential for the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halo-3,5-diethyl-1,2,4-triazole

Materials:

  • Halo-3,5-diethyl-1,2,4-triazole (e.g., 3-bromo-5-ethyl-1-substituted-1,2,4-triazole)

  • Aryl or vinyl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Toluene/Ethanol/Water solvent mixture

Procedure:

  • In a reaction flask, dissolve the halo-triazole (1.0 eq) and the boronic acid (1.2 eq) in a mixture of toluene, ethanol, and water (e.g., 4:1:1).

  • Add Na₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to reflux (80-100 °C) and stir for 4-12 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualization of Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling HaloTriazole Halo-3,5-diethyl-1,2,4-triazole Reaction Suzuki-Miyaura Coupling HaloTriazole->Reaction BoronicAcid Boronic Acid (R-B(OH)₂) BoronicAcid->Reaction PdCatalyst Pd(0) Catalyst PdCatalyst->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction Solvent Solvent Solvent->Reaction Product C-C Coupled Product Reaction->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

III. Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for the derivatization of heterocyclic compounds, avoiding the need for pre-functionalization (e.g., halogenation).[7]

Causality Behind Experimental Choices: Palladium-catalyzed direct C-H arylation often requires a directing group to achieve regioselectivity. In the case of 1,2,4-triazoles, one of the nitrogen atoms can act as a directing group. The choice of oxidant and additives is crucial for catalyst turnover and reaction efficiency.

Note: Direct C-H functionalization of this compound is a developing area. The following protocol is a general guide and will likely require optimization.

Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation

Materials:

  • N-substituted-3,5-diethyl-1,2,4-triazole

  • Aryl halide (e.g., aryl iodide, aryl bromide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH) as an additive

  • Anhydrous N,N-Dimethylacetamide (DMAc)

Procedure:

  • In a pressure-rated vial, combine the N-substituted-3,5-diethyl-1,2,4-triazole (1.0 eq), aryl halide (1.5 eq), Pd(OAc)₂ (0.05 eq), K₂CO₃ (2.0 eq), and PivOH (0.3 eq).

  • Add anhydrous DMAc.

  • Seal the vial and heat to 120-150 °C for 12-24 hours.

  • After cooling, dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with water, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Conclusion

The this compound scaffold provides a robust and versatile starting point for the synthesis of diverse compound libraries for drug discovery. The functionalization strategies outlined in this guide, including N-alkylation, N-arylation, and C-C bond formation, offer a toolbox for medicinal chemists to explore the chemical space around this privileged core. The choice of reaction conditions, catalysts, and ligands is paramount in achieving the desired regioselectivity and yield. Further exploration into direct C-H functionalization methodologies will undoubtedly provide even more efficient and sustainable routes to novel 3,5-diethyl-1,2,4-triazole derivatives with potential therapeutic applications.

References

  • Asian Journal of Chemistry, 22(9), 7435-7438. (2010).
  • Suramwar, N. V., Thakare, S. R., & Shrivastava, N. T. (2012). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. International Journal of Organic Chemistry, 2012.
  • Belletire, J. L., & Bills, R. A. (2013). A Practical Methylation Procedure for (1H)-1,2,4-Triazole.
  • Al-Rawi, M. S., Al-Jaf, F. D., & Al-Amiery, A. A. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 59-66.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Yavuz, S., et al. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 19(7), 9784-9801.
  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2022). Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Journal of Heterocyclic Chemistry, 59(11), 1917-1941.
  • Zhang, H., et al. (2021). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Mini-Reviews in Organic Chemistry, 18(6), 725-741.
  • Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22.
  • Kaur, R., Kumar, B., Dwivedi, A. R., & Kumar, V. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237.
  • Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B, 44(10), 2107-2113.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Dar'in, D., & Krasavin, M. (2021). Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. Organic & Biomolecular Chemistry, 19(44), 9674-9685.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
  • Patel, R., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Scientific Reports, 12(1), 19385.
  • Chaniyara, R., et al. (2024). Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio). RSC Advances, 14(10), 6843-6855.
  • Roda, G., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(6), 4653-4666.
  • Hryniuk, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Biointerface Research in Applied Chemistry, 14(3), 249.
  • Gürsoy, E., & Karali, N. (2022).
  • Chornous, V. A., et al. (2022). Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. The Journal of Organic Chemistry, 87(6), 4046-4054.
  • Powers, D. G., & Miller, B. L. (2001). Combinatorial Synthesis of 3,5-Dimethylene Substituted 1,2,4-Triazoles. Organic Letters, 3(4), 481-484.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Shackelford, S. A., Belletire, J. L., & Bills, R. A. (2012). A Practical Methylation Procedure for (1H)-1,2,4-Triazole. DTIC.
  • Chernyshev, V. M., et al. (2006). Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. Russian Journal of Applied Chemistry, 79(4), 624-630.
  • Koranne, A., et al. (2022). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. Molecules, 27(15), 4969.
  • Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237.
  • BenchChem. (2025).
  • Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22.
  • Krasavin, M., et al. (2022). Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. Chemistry of Heterocyclic Compounds, 58(3), 235-248.
  • Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 968731.
  • Ziegler, D. S., et al. (2020). Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases. Organic Letters, 22(6), 2235-2240.
  • Bakulev, V. A., et al. (2021). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([11][12][13]thiadiazole). Molecules, 26(16), 4975.

  • Ziegler, D. S., et al. (2020). Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases. Request PDF.
  • Yavuz, S., et al. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 19(7), 9784-9801.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-diethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3,5-diethyl-1H-1,2,4-triazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to overcome common challenges and optimize your reaction yields for this important heterocyclic compound.

Introduction to this compound Synthesis

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents exhibiting antifungal, antiviral, and anticancer properties.[1] The synthesis of symmetrically substituted triazoles like this compound is most commonly achieved through the Pellizzari reaction, a thermal condensation of an amide with an acylhydrazide.[2][3] In this case, propionamide and propionyl hydrazide serve as the key starting materials.

While the reaction appears straightforward, achieving high yields and purity can be challenging. The classical Pellizzari reaction often necessitates high temperatures and long reaction times, which can lead to side product formation and decomposition.[3][4] Modern approaches, such as microwave-assisted synthesis, offer a promising alternative to mitigate these issues.[5]

This guide will walk you through the intricacies of this synthesis, providing practical solutions to common hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most direct and common method is the Pellizzari reaction, which involves the condensation of propionamide and propionyl hydrazide.[2][3] This reaction forms the 1,2,4-triazole ring through a cyclization and dehydration cascade.

Q2: What are the primary challenges in synthesizing this compound?

The main challenges mirror those of the traditional Pellizzari reaction:

  • High Temperatures: Often requiring temperatures exceeding 200°C.[1]

  • Long Reaction Times: Can range from several hours to a full day.[4]

  • Low Yields: A consequence of the harsh reaction conditions.[3]

  • Side Product Formation: High temperatures can promote side reactions.[4]

  • Purification Difficulties: Separating the desired product from unreacted starting materials and byproducts can be complex.

Q3: Can I use microwave synthesis for this reaction?

Yes, microwave-assisted synthesis is an excellent alternative to conventional heating. It has been shown to significantly reduce reaction times (from hours to minutes) and improve yields for 1,2,4-triazole synthesis.[5][6][7]

Q4: What are the expected side products in this synthesis?

Given that this is a symmetrical Pellizzari reaction (the acyl groups on the amide and acylhydrazide are the same), the formation of isomeric triazoles is avoided.[4] However, other side products can arise from the decomposition of starting materials at high temperatures or from self-condensation reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Reaction temperature is too low.Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction by TLC.
Reaction time is too short.Extend the reaction time. Continue to monitor by TLC until the starting materials are consumed.
Incomplete removal of water byproduct.If conducting the reaction in a high-boiling solvent, consider using a Dean-Stark apparatus to remove water as it forms.
Impure or wet starting materials.Ensure that propionamide and propionyl hydrazide are of high purity and are thoroughly dried before use.
Reaction Stalls (Incomplete Conversion) Insufficient heating.Ensure uniform and consistent heating of the reaction mixture. For neat reactions, good stirring is crucial.
Thermal decomposition of reactants or product.Consider lowering the reaction temperature and extending the reaction time. Alternatively, switch to a microwave-assisted protocol which allows for rapid heating to the target temperature and shorter overall reaction times.[5]
Formation of Dark, Tarry Byproducts Decomposition at high temperatures.Lower the reaction temperature. This may require a longer reaction time. Microwave synthesis can be particularly effective here, as it minimizes the time the reaction mixture spends at high temperatures.[5]
Difficulty in Product Purification Product co-precipitates with unreacted starting materials.Triturate the crude solid with a solvent in which the starting materials are soluble but the product is not (e.g., cold ethanol or diethyl ether).[4]
Product is an oil or low-melting solid.If recrystallization is difficult, consider purification by column chromatography on silica gel.[1][8]
Streaking on TLC plate.This may indicate that the compound is acidic or basic. Try adding a small amount of acetic acid or triethylamine to the TLC mobile phase.

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

This protocol is an adaptation of the general Pellizzari reaction for the synthesis of this compound.

Materials:

  • Propionamide

  • Propionyl hydrazide

  • High-boiling solvent (e.g., diphenyl ether) or neat conditions

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, combine equimolar amounts of propionamide and propionyl hydrazide.

  • If using a solvent, add it to the flask. For a neat reaction, ensure efficient stirring.

  • Under a nitrogen atmosphere, heat the reaction mixture to 220-250°C.[1][4]

  • Maintain this temperature and stir the mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of starting materials), allow the mixture to cool to room temperature.

  • If the reaction was performed neat, the solidified product can be triturated with cold ethanol to remove impurities.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.

  • Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol provides a general guideline for a more rapid and often higher-yielding microwave-assisted synthesis.

Materials:

  • Propionyl hydrazide

  • Propionitrile (can be used as both reactant and solvent in some cases, or propionamide can be used with a suitable microwave-safe solvent)

  • Potassium carbonate (as a catalyst, if using a nitrile)

  • n-Butanol (as a solvent)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • To a microwave reactor vial, add propionyl hydrazide (1 equivalent) and propionamide (1 equivalent) in a suitable microwave-safe solvent like n-butanol.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150-180°C for 15-60 minutes. Optimization of time and temperature will be necessary.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure, and the residue purified as described in the conventional protocol (trituration and/or recrystallization).

Visualizing the Synthesis and Troubleshooting

Reaction Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Propionamide C Pellizzari Reaction (Thermal Condensation) A->C B Propionyl Hydrazide B->C D Cooling & Precipitation C->D Yields crude product E Trituration D->E F Recrystallization E->F G This compound F->G Pure Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

Start Low Yield? Temp Increase Temperature? Start->Temp Yes Byproducts Byproducts Observed? Start->Byproducts No Time Increase Time? Temp->Time No Improvement Optimize Optimize Conditions Temp->Optimize Improvement Reagents Check Reagent Purity/Dryness? Time->Reagents No Improvement Time->Optimize Improvement Microwave Consider Microwave Synthesis Reagents->Microwave Reagents OK Reagents->Optimize Impure Reagents LowerTemp Lower Temperature? Byproducts->LowerTemp Yes Purify Improve Purification? Byproducts->Purify No LowerTemp->Microwave Yield still low LowerTemp->Optimize Improvement Purify->Optimize Yes

Caption: Troubleshooting decision tree for optimizing reaction yield.

References

  • Liu, L.-L., & Yang, G. (2008). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. Molbank, 2008(2), M564. [Link]

  • Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. (n.d.). PubMed Central. [Link]

  • (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [Link]

  • Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-22. [Link]

  • Pellizzari reaction. (n.d.). Wikipedia. [Link]

  • Serdar, M., et al. (2008). Synthesis of some novel 3,5-diaryl-1,2,4-triazole derivatives and investigation of their antimicrobial activities. Turkish Journal of Chemistry. [Link]

  • Karaali, N., et al. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66, 143-148. [Link]

  • Chernyshev, V. M., et al. (2006). Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. Russian Journal of Applied Chemistry, 79(4), 624-630. [Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Preprints.org. [Link]

  • (n.d.). synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • Pellizzari reaction. (n.d.). Grokipedia. [Link]

  • Fischer, N., et al. (2014). Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. Dalton Transactions, 43(28), 10956-10966. [Link]

  • Lomax, J. F., & Sharts, C. M. (2007). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Synthetic Communications, 18(10), 1125-1130. [Link]

  • 1,2,4-Triazole-3(5)-thiol. (n.d.). Organic Syntheses. [Link]

Sources

Technical Support Center: Purification of 3,5-diethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3,5-diethyl-1H-1,2,4-triazole. Recognizing the nuances of this specific molecule, this document moves beyond generic protocols to offer a troubleshooting-focused framework. The methodologies and advice presented herein are grounded in established principles of organic chemistry and extensive field experience with related heterocyclic compounds.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your crude this compound is intrinsically linked to your synthetic route. However, several classes of impurities are common. These include unreacted starting materials such as propionitrile, hydrazine, or propionic acid derivatives. Partially reacted intermediates and regioisomers, which can arise from incomplete cyclization or alternative reaction pathways, may also be present. Byproducts from side reactions, such as the formation of 1,3,4-oxadiazoles, are also a possibility, especially under harsh reaction conditions.[1] If a metal catalyst was employed in the synthesis, residual metal ions can contaminate the final product.

Q2: My purified this compound appears as an oil, but I was expecting a solid. What should I do?

A2: "Oiling out" is a common challenge in the crystallization of many organic compounds, including triazole derivatives. This phenomenon often occurs when the melting point of the compound is low or when impurities are present, leading to a melting point depression. First, ensure your compound is as pure as possible through another purification method like column chromatography. If the issue persists, you can try trituration with a non-polar solvent like hexanes or diethyl ether to induce crystallization. Alternatively, attempting recrystallization from a different solvent system or using a seed crystal can be effective.

Q3: How can I effectively remove residual metal catalysts, such as copper, from my product?

A3: Residual metal catalysts can interfere with subsequent reactions and biological assays. A common and effective method for removing metal ions is to wash an organic solution of your product with an aqueous solution of a chelating agent. Ethylenediaminetetraacetic acid (EDTA) is a widely used chelating agent for this purpose.[2] Dissolving your crude product in a suitable organic solvent and washing it with an aqueous solution of EDTA can sequester the metal ions into the aqueous phase, which can then be separated.

Q4: What is a good starting point for a recrystallization solvent for this compound?

A4: While the optimal recrystallization solvent should be determined experimentally, a good starting point for 1,2,4-triazole derivatives is often a polar protic solvent like ethanol or a moderately polar solvent like ethyl acetate.[1][3] Given that the parent 1H-1,2,4-triazole is soluble in water and alcohols[4], a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may also be effective. The goal is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q5: The NMR spectrum of my purified product shows broad or missing signals. What could be the cause?

A5: If you used a paramagnetic metal catalyst (like Cu2+) in your synthesis, even trace amounts in your final product can cause significant broadening or even disappearance of NMR signals.[5] This is due to the interaction of the paramagnetic metal with the nuclei of your compound. If you suspect this is the issue, further purification to remove the metal is necessary. This can be achieved by washing with a chelating agent or by passing the sample through a plug of silica gel.[2][5]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Choose a solvent in which the compound has lower solubility at room temperature.- Use a minimal amount of hot solvent to dissolve the compound.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
Product "Oils Out" During Recrystallization - The presence of impurities is depressing the melting point.- The boiling point of the solvent is higher than the melting point of the compound.- The compound has a low melting point.- Further purify the crude material using column chromatography before recrystallization.- Choose a lower-boiling solvent.- Try trituration with a non-polar solvent to induce solidification.
Persistent Impurities After Column Chromatography - The chosen eluent system does not provide adequate separation.- The column was overloaded with the crude product.- The impurities have very similar polarity to the product.- Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal eluent for separation.- Use a larger column or reduce the amount of sample loaded.- Consider using a different stationary phase, such as reverse-phase silica (C18).
Product is Colored - Presence of colored impurities from the reaction.- Degradation of the product during purification.- Treat a solution of the product with activated carbon before filtration and recrystallization.- Ensure that purification steps, especially heating, are performed under an inert atmosphere if the compound is sensitive to oxidation.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system should be determined on a small scale first.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture such as ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • If the solution is colored, you may add a small amount of activated carbon and heat for a few more minutes.

  • Hot filter the solution to remove any insoluble impurities or activated carbon.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

This method is suitable for separating this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate; the optimal ratio should be determined by TLC)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column. Allow the silica to settle, and then add a layer of sand on top.

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing Purification Strategies

The choice of purification technique is often dictated by the nature of the impurities present. The following diagram illustrates a decision-making workflow for selecting an appropriate purification strategy.

Purification_Workflow start Crude this compound impurity_analysis Analyze Impurity Profile (TLC, NMR) start->impurity_analysis solid_impurities Mainly Solid Impurities impurity_analysis->solid_impurities  Predominantly one major spot by TLC with minor baseline or solvent front spots polar_impurities Polar/Non-polar Impurities impurity_analysis->polar_impurities  Multiple spots with varying Rf values metal_catalyst Metal Catalyst Contamination impurity_analysis->metal_catalyst  Broad NMR signals or known use of metal catalyst recrystallization Recrystallization solid_impurities->recrystallization column_chromatography Column Chromatography polar_impurities->column_chromatography chelating_wash Aqueous Wash with Chelating Agent (e.g., EDTA) metal_catalyst->chelating_wash pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product chelating_wash->recrystallization Followed by

Caption: Decision workflow for selecting a purification technique.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Structure and Properties of 3,5-Dimethyl-1H-1,2,4-triazole. [Link]

  • Solubility of Things. 1,2,4-Triazole. [Link]

  • ACS Publications. Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. [Link]

  • NIH. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. [Link]

  • NIH. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. [Link]

  • ResearchGate. Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. [Link]

  • ISRES. Synthesis of 1,2,4 triazole compounds. [Link]

  • NIH. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • TSI Journals. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. [Link]

  • Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Triazole Synthesis: A Deep Dive into Efficient Methodologies. [Link]

  • University of Thi-Qar Journal of Science. Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 3,5-diethyl-1H-1,2,4-triazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the catalytic applications of 3,5-diethyl-1H-1,2,4-triazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of optimizing catalytic reactions involving this versatile heterocyclic scaffold. Here, we move beyond simple protocols to explore the underlying principles that govern catalyst performance, providing you with the expert insights needed to troubleshoot common issues and refine your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered when designing experiments with this compound.

Q1: What is a typical starting catalyst loading for N-alkylation of this compound?

A: For many catalytic reactions, including the N-alkylation of triazoles with alcohols or halides, a starting catalyst loading of 0.5 to 5 mol% is a common and effective range.[1][2] For instance, Lewis or Brønsted acid-catalyzed alkylations of NH-1,2,3-triazoles with alcohols have shown high yields within this catalytic range.[3] It is almost always experimentally prudent to begin with a lower loading (e.g., 1 mol%) and increase it only if the reaction rate or conversion is insufficient. This conservative approach minimizes potential side reactions, reduces costs, and simplifies purification.

Q2: My reaction yield is very low. How can I determine if the catalyst loading is the primary issue?

A: Low yield can stem from multiple factors, with catalyst performance being a critical one.[4] Before increasing the catalyst loading, verify the following:

  • Reagent Purity: Ensure all starting materials, especially the triazole, alkylating agent, and solvent, are pure and anhydrous. Impurities can act as catalyst poisons.

  • Inert Atmosphere: Many organometallic catalysts are sensitive to oxygen and moisture. Ensure your reaction is conducted under a properly maintained inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Temperature: The reaction may require more thermal energy. A modest increase in temperature should be attempted before significantly increasing the catalyst amount.[4]

If these factors are controlled, a systematic increase in catalyst loading is a logical next step.

Q3: What are the visual or analytical signs of catalyst deactivation during the reaction?

A: Catalyst deactivation can manifest in several ways. You might observe the reaction rate slowing down or stalling completely before all the starting material is consumed, which can be monitored by techniques like TLC or LC-MS.[5] In some cases, particularly with heterogeneous catalysts, you might see a change in the catalyst's appearance, such as agglomeration or a color change.[6] For magnetically recoverable catalysts, a loss of magnetic response after several cycles can indicate structural degradation.[7]

Q4: How significantly does the choice of solvent impact the optimal catalyst loading?

A: The solvent is a critical parameter that can profoundly influence catalyst activity and, therefore, the required loading.[8] Aprotic polar solvents like DMSO and DMF often perform well in triazole synthesis as they can stabilize charged intermediates and keep catalysts solubilized.[8] In contrast, non-polar solvents may require a higher catalyst loading to achieve the same reaction rate. The solvent can also affect the regioselectivity of reactions like N-alkylation by influencing the solvation of the triazolide anion.[9]

In-Depth Troubleshooting Guides

This section provides structured approaches to solving more complex experimental challenges.

Guide 1: Troubleshooting Low Product Yield or Stalled Reactions

Low conversion is one of the most frequent challenges in catalytic synthesis. The cause often lies in a suboptimal catalyst concentration or its deactivation during the process.

The Problem: A reaction attempting the N-alkylation of this compound stalls at 30% conversion after 12 hours, despite literature precedents suggesting a higher yield.

Troubleshooting Workflow:

The following flowchart outlines a systematic approach to diagnose and resolve low-yield issues.

G start Low Yield / Stalled Reaction check_purity Verify Purity of All Reagents & Solvents start->check_purity check_atmosphere Ensure Proper Inert Atmosphere check_purity->check_atmosphere Purity Confirmed increase_temp Increase Temperature by 10-20°C check_atmosphere->increase_temp Atmosphere Confirmed monitor_reaction Monitor Reaction Progress (TLC/LC-MS) increase_temp->monitor_reaction optimize_loading Optimize Catalyst Loading monitor_reaction->optimize_loading No Improvement success Problem Resolved monitor_reaction->success Improvement consider_catalyst Consider Alternative Catalyst or Additives optimize_loading->consider_catalyst No Improvement optimize_loading->success Improvement consider_catalyst->success Improvement G start Isomeric Mixture Observed temp Modify Temperature start->temp analysis Analyze N1:N4 Ratio temp->analysis Run reaction at low T (-20°C) and high T (reflux) solvent Change Solvent System base Screen Different Bases solvent->base Try polar aprotic (DMF) vs. non-polar (Toluene) success Desired Regioselectivity Achieved base->success Try bulky non-coordinating (DBU) vs. alkali carbonate (K2CO3) analysis->solvent Ratio Improved but Not Optimal analysis->success Ratio > 95:5

Sources

Overcoming solubility issues with 3,5-diethyl-1H-1,2,4-triazole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-diethyl-1H-1,2,4-triazole Solubility

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimental work with this compound. The following information is curated from established principles of organic chemistry and extensive experience in handling heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in common organic solvents at room temperature. What is the first step I should take?

A1: The initial approach to solubility issues should be a systematic exploration of solvent polarity and the application of heat. The principle of "like dissolves like" is a fundamental concept in solubility.[1][2] this compound, with its heterocyclic ring containing three nitrogen atoms, possesses a degree of polarity and hydrogen bonding capability.[3] However, the two ethyl groups introduce nonpolar character. Therefore, a solvent that can balance these features is often a good starting point.

Troubleshooting Steps:

  • Solvent Screening: Begin with a range of solvents with varying polarities. Good starting points include alcohols (methanol, ethanol), chlorinated solvents (dichloromethane), and polar aprotic solvents (acetonitrile, DMSO, DMF).

  • Incremental Heating: For most solid solutes, solubility increases with temperature.[4][5] This is because the increased kinetic energy helps to overcome the intermolecular forces within the crystal lattice of the solid.[4] Gently warm the solvent-solute mixture while stirring. Be mindful of the solvent's boiling point and the thermal stability of your compound.

  • Sonication: If heating is not desirable or fully effective, sonication can be employed. The high-frequency sound waves create cavitation bubbles, and their collapse generates localized energy that can aid in breaking up solute particles and enhancing dissolution.

Q2: I've tried heating and sonication with various solvents, but the solubility of this compound is still insufficient for my needs. What are my next options?

A2: When basic techniques are inadequate, exploring co-solvent systems and pH modification are logical next steps.

Advanced Troubleshooting:

  • Co-solvent Systems: A mixture of solvents can often achieve a desirable polarity that a single solvent cannot.[6] For instance, if your compound shows some solubility in a nonpolar solvent like toluene and also in a polar solvent like methanol, a mixture of the two might provide significantly better solubility. Experiment with different ratios to find the optimal blend.

  • pH Modification (Acid/Base Chemistry): The 1,2,4-triazole ring contains basic nitrogen atoms.[7] Protonating these nitrogens with an acid (e.g., a small amount of HCl or trifluoroacetic acid) can form a salt.[8] These salts are often significantly more soluble in polar solvents than the free base.[7]

    • Caution: Ensure that the acidic conditions are compatible with your downstream application and will not cause degradation of your compound.

A systematic approach to troubleshooting low yield or other reaction issues is often the most effective.[9]

Q3: My reaction requires a nonpolar solvent, but this compound is not dissolving well. What can I do?

A3: This is a common challenge. If pH modification is not an option, consider the following strategies:

  • Hot Filtration/Solvent Wash: If the goal is to purify the compound from less polar impurities, you can perform a hot solvent wash. Suspend the crude product in a boiling nonpolar solvent (like toluene or xylene) where the impurities are soluble but your product has limited solubility. Stir vigorously and then filter the mixture while hot. Your purified this compound will remain as the solid on the filter paper.[10]

  • Structural Modification (if applicable): In a drug discovery context where structural analogs are being synthesized, adding solubilizing groups to the molecule can be a powerful strategy. For instance, incorporating groups like a morpholine ring can improve aqueous solubility.[11] While this changes the molecule, it is a key consideration in lead optimization.

Troubleshooting Guides & Protocols

Protocol 1: Systematic Solvent Screening for Solubility Determination

This protocol outlines a systematic approach to identify a suitable solvent or co-solvent system for this compound.

Materials:

  • This compound

  • Selection of solvents (see table below)

  • Small vials (e.g., 2 mL) with caps

  • Magnetic stirrer and stir bars

  • Hot plate with temperature control

  • Sonicator

Procedure:

  • Initial Screening at Room Temperature:

    • Add a small, known amount of this compound (e.g., 5 mg) to separate vials.

    • Add a measured volume of each solvent (e.g., 0.5 mL) to the respective vials.

    • Stir vigorously at room temperature for 10-15 minutes.

    • Visually assess and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • Effect of Temperature:

    • For solvents where the compound did not fully dissolve, gently heat the vials on a hot plate (e.g., in 10 °C increments).

    • Stir and observe for dissolution at each temperature point. Record the temperature at which complete dissolution occurs. Do not exceed the boiling point of the solvent.

  • Co-Solvent Evaluation:

    • Based on the initial screening, select a polar and a nonpolar solvent in which the compound showed at least partial solubility.

    • Prepare mixtures of these solvents in different ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).

    • Repeat the solubility test with these co-solvent systems at room temperature and with heating.

Data Presentation:

SolventDielectric Constant (Polarity)Observations at RTObservations with Heat
Hexane1.9InsolubleInsoluble
Toluene2.4Sparingly SolublePartially Soluble
Dichloromethane9.1Partially SolubleSoluble
Acetone21Partially SolubleSoluble
Ethanol25SolubleFully Soluble
Methanol33SolubleFully Soluble
Acetonitrile38Partially SolubleSoluble
DMF38SolubleFully Soluble
DMSO47SolubleFully Soluble

Note: The observations in this table are illustrative and should be determined experimentally for your specific batch of this compound.

Protocol 2: pH Modification for Enhanced Solubility in Polar Solvents

This protocol describes how to increase the solubility of this compound in polar solvents by forming a salt.

Materials:

  • This compound

  • Polar solvent (e.g., water, methanol)

  • Dilute hydrochloric acid (e.g., 1 M HCl) or Trifluoroacetic acid (TFA)

  • pH indicator strips or a pH meter

  • Stirring plate and stir bar

Procedure:

  • Suspend a known amount of this compound in the chosen polar solvent.

  • While stirring, add the dilute acid dropwise.

  • Monitor the dissolution of the solid and the pH of the solution.

  • Continue adding acid until the solid is fully dissolved.

  • Record the final pH of the solution.

Important Considerations:

  • The addition of acid will form the corresponding salt of the triazole. This may affect the reactivity and properties of the compound.

  • If the free base is required for a subsequent reaction, it can often be regenerated by adding a base (e.g., sodium bicarbonate) to neutralize the acid. This will likely cause the compound to precipitate out of the solution.

Visualizing Troubleshooting Workflows

Diagram 1: General Solubility Troubleshooting Workflow

This diagram illustrates the decision-making process for addressing solubility issues with this compound.

Start Start: Compound Insoluble SolventScreen Screen Solvents of Varying Polarity Start->SolventScreen HeatSonication Apply Heat / Sonication SolventScreen->HeatSonication Partial or No Dissolution Success Solubility Achieved SolventScreen->Success Dissolved CoSolvent Test Co-Solvent Systems HeatSonication->CoSolvent Still Insoluble HeatSonication->Success Dissolved pH_Mod Attempt pH Modification (Acidification) CoSolvent->pH_Mod Still Insoluble CoSolvent->Success Dissolved pH_Mod->Success Dissolved Failure Consider Structural Modification or Alternative Strategy pH_Mod->Failure Still Insoluble / Incompatible

Caption: Decision tree for systematic solubility enhancement.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Structure and Properties of 3,5-Dimethyl-1H-1,2,4-triazole. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • ResearchGate. Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. Available at: [Link]

  • National Institutes of Health. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Available at: [Link]

  • BYJU'S. Factors Affecting Solubility. Available at: [Link]

  • YouTube. How To Determine Solubility Of Organic Compounds?. Available at: [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. Available at: [Link]

  • Frontiers in Chemistry. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]

  • National Institutes of Health. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Available at: [Link]

  • Solubility of Things. 1,2,4-Triazole. Available at: [Link]

  • Reddit. How to tackle compound solubility issue. Available at: [Link]

  • Wikipedia. 1,2,4-Triazole. Available at: [Link]

  • ResearchGate. Solubility of triazole?. Available at: [Link]

  • ResearchGate. Effects of solvents on reaction time and yield of compound 1. Available at: [Link]

  • Defense Technical Information Center. solubility report of 1-methyl-3,5-dinitro-1h-1,2,4-triazole. Available at: [Link]

Sources

Technical Support Center: Alternative Synthetic Routes to 3,5-diethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3,5-diethyl-1H-1,2,4-triazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond textbook procedures to provide field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols for alternative synthetic strategies. Our goal is to empower you with the knowledge to select and optimize the most suitable route for your specific research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the classical synthetic routes to a symmetrically substituted triazole like this compound, and what are their primary limitations?

The two most established methods for synthesizing 3,5-disubstituted-1,2,4-triazoles are the Pellizzari and Einhorn-Brunner reactions.[1]

  • Pellizzari Reaction: This route involves the thermal condensation of an amide (propionamide) with an acylhydrazide (propionyl hydrazide).[2][3] The primary advantage is the directness of the approach. However, the classical Pellizzari reaction is often hampered by the need for harsh conditions, specifically high temperatures (typically >200°C) and long reaction times, which can lead to low yields and decomposition of starting materials.[2][4]

  • Einhorn-Brunner Reaction: This method utilizes the condensation of a diacylamine (N,N-dipropionylamine) with hydrazine, usually under acidic conditions.[5][6] While effective, the synthesis of the diacylamine starting material adds an extra step to the overall process. Similar to the Pellizzari reaction, it can also require forcing conditions to drive the cyclization and dehydration steps.[7]

For a symmetrical target like this compound, the issue of regioselectivity, a common challenge in these reactions when using unsymmetrical starting materials, is thankfully avoided.[8]

Q2: Are there more efficient or milder alternatives to these classical methods?

Absolutely. Modern organic synthesis has produced several powerful alternatives that often provide higher yields under significantly milder conditions. Two of the most promising approaches for this compound are:

  • Base-Catalyzed Condensation of Nitriles and Hydrazides: This is an excellent one-step method that involves reacting a nitrile (propionitrile) with an acylhydrazide (propionyl hydrazide) in the presence of a base.[9] This approach is often more tolerant of various functional groups and generally proceeds under more manageable temperatures than the classical thermal condensations.[10]

  • Synthesis from Amidines: Amidines are versatile precursors for 1,2,4-triazoles.[11][12] A highly efficient one-pot, three-component reaction has been developed involving a carboxylic acid (propionic acid), a primary amidine (propionamidine), and a hydrazine.[13][14] This method offers high regioselectivity and is amenable to creating diverse libraries of triazoles.[13]

Additionally, the use of microwave irradiation has been shown to dramatically improve the efficiency of classical methods like the Pellizzari reaction, significantly reducing reaction times from hours to minutes and often increasing yields.[2][3]

Q3: How do I select the most appropriate synthetic route for my project?

The optimal route depends on several factors: availability of starting materials, required scale, sensitivity of other functional groups on a more complex substrate, and available equipment. Here is a comparative summary to guide your decision:

Synthetic Route Starting Materials Key Advantages Common Disadvantages Ideal For
Pellizzari Reaction (Thermal) Propionamide, Propionyl hydrazideDirect, simple starting materials.Harsh conditions (220-250°C), often low yields, long reaction times.[2][3]Simple, small-scale syntheses where harsh conditions are tolerable.
Pellizzari Reaction (Microwave) Propionamide, Propionyl hydrazideRapid reaction times, improved yields, high efficiency.[2]Requires microwave synthesis equipment.Rapid lead optimization and library synthesis.
Einhorn-Brunner Reaction N,N-dipropionylamine, HydrazinePredictable, well-established classical reaction.[5][8]Requires synthesis of the diacylamine precursor.Projects where starting materials are readily available or easily synthesized.
Nitrile & Hydrazide Condensation Propionitrile, Propionyl hydrazideMilder conditions, good functional group tolerance, often higher yields.[9]Nitrile reactivity can be sensitive to steric hindrance.Synthesizing functionalized analogues where milder conditions are necessary.
Amidine-Based Synthesis Propionic acid, Propionamidine, HydrazineOne-pot efficiency, high regioselectivity, mild conditions.[13]Amidine starting materials can be less stable than amides or nitriles.Complex molecule synthesis and combinatorial library generation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: I've followed the protocol, but my yield of this compound is extremely low, or I've only recovered starting materials. What's going wrong?

This is a common issue, particularly in thermal condensation reactions. Let's break down the potential causes and solutions.

  • Possible Cause 1: Incomplete Reaction.

    • Why it happens: The energy barrier for the cyclization and subsequent dehydration steps is high. In thermal methods, the temperature may not have been high enough or maintained for a sufficient duration.

    • Solutions:

      • Verify Temperature: Ensure your heating mantle or oil bath is accurately calibrated and maintaining the target temperature (e.g., >220°C for a thermal Pellizzari reaction).[2]

      • Increase Reaction Time: Monitor the reaction by TLC or LC-MS. If starting materials are still present, extend the reaction time.[15]

      • Switch to Microwave: If available, microwave irradiation is highly effective at driving these reactions to completion in a fraction of the time.[16][17] A typical condition might be 150-180°C for 30-120 minutes.[2]

  • Possible Cause 2: Suboptimal Reagent Stoichiometry or Purity.

    • Why it happens: Impurities in starting materials can interfere with the reaction. An incorrect stoichiometric ratio can result in one reagent being the limiting factor, leaving an excess of the other.

    • Solutions:

      • Check Purity: Ensure all starting materials (e.g., propionamide, propionyl hydrazide, propionitrile) are of high purity. Recrystallize or distill if necessary.[15]

      • Optimize Stoichiometry: While a 1:1 ratio is typical for symmetrical triazoles, a slight excess (1.1-1.2 equivalents) of one component, such as the more volatile reagent, may sometimes improve yields.[15]

  • Possible Cause 3: Degradation of Starting Materials or Product.

    • Why it happens: The high temperatures required for thermal methods can cause decomposition.

    • Solutions:

      • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative degradation.

      • Adopt a Milder Route: If degradation is suspected, switching to a nitrile/hydrazide condensation or an amidine-based synthesis, which use lower temperatures, is the most effective solution.[10][14]

G cluster_incomplete Incomplete Reaction cluster_degradation Degradation start Low or No Product Yield check_sm Starting Materials (SM) Recovered? start->check_sm incomplete_rxn YES check_sm->incomplete_rxn degradation NO (SM Consumed, No Product) check_sm->degradation temp Increase Temperature or Reaction Time incomplete_rxn->temp microwave Use Microwave Irradiation temp->microwave inert_atm Use Inert Atmosphere degradation->inert_atm milder_route Switch to Milder Synthetic Route inert_atm->milder_route

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of a Major Impurity with the Same Mass as the Product

Q: My LC-MS analysis shows a major byproduct with the exact same mass as my desired this compound. What is it and how can I get rid of it?

This is a classic sign of isomer formation. In syntheses involving acylhydrazides, the most common isomeric byproduct is a 1,3,4-oxadiazole .

  • Why it happens: The acylhydrazide can react with itself or another intermediate in a different cyclization pathway, leading to the formation of the 2,5-diethyl-1,3,4-oxadiazole instead of the desired 1,2,4-triazole. This is particularly favored at very high temperatures.[15]

  • Solutions:

    • Confirmation: While mass spectrometry cannot distinguish between these isomers, they can typically be separated by chromatography (HPLC or column chromatography) and distinguished by NMR spectroscopy.

    • Temperature Control: Carefully controlling the reaction temperature is key. Avoid excessive heat, as this often promotes the formation of the thermodynamically stable oxadiazole byproduct.[15]

    • Method Selection: The formation of 1,3,4-oxadiazoles is a known issue in Pellizzari-type reactions.[4] Switching to a synthesis from nitriles or amidines can often circumvent this problem entirely.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Pellizzari Synthesis

This protocol leverages microwave energy to dramatically accelerate the classical Pellizzari reaction.[2]

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine propionamide (1.0 mmol, 73.1 mg) and propionyl hydrazide (1.0 mmol, 90.1 mg).

  • Solvent (Optional): For difficult substrates, 1-2 mL of a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or sulfolane can be added, but this reaction often works well neat.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture with stirring at 180°C for 45 minutes.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. If performed neat, the resulting solid can be triturated with cold diethyl ether (5 mL).

  • Purification: Collect the solid product by vacuum filtration. If necessary, the crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Base-Catalyzed Synthesis from Propionitrile and Propionyl Hydrazide

This method offers a milder, higher-yielding alternative to thermal condensation.[9]

  • Reaction Setup: To a solution of propionyl hydrazide (10 mmol, 0.90 g) in n-butanol (20 mL), add propionitrile (20 mmol, 1.10 g, 1.4 mL) and potassium carbonate (2.5 mmol, 0.35 g).

  • Heating: Heat the reaction mixture to 160°C (reflux) under a nitrogen atmosphere with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization or column chromatography as described in Protocol 1.

G cluster_pellizzari Pellizzari Route cluster_nitrile Nitrile Route cluster_einhorn Einhorn-Brunner Route Propionamide Propionamide P_inter Condensation Intermediate Propionamide->P_inter + Propionyl Hydrazide (Δ or µW) Product 3,5-diethyl- 1H-1,2,4-triazole P_inter->Product Propionitrile Propionitrile N_inter Amidrazone Intermediate Propionitrile->N_inter + Propionyl Hydrazide (Base, Δ) N_inter->Product Dipropionylamine Dipropionylamine EB_inter Condensation Intermediate Dipropionylamine->EB_inter + Hydrazine (H⁺, Δ) EB_inter->Product

Caption: Overview of primary synthetic routes to this compound.

References

  • BenchChem. (2025).
  • BenchChem. (2025). The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research.
  • Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7).
  • Wikipedia. (n.d.). Einhorn–Brunner reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pellizzari reaction. Retrieved from [Link]

  • BenchChem. (2025). Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis.
  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. [Link]

  • Castanedo, G. M., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry. [Link]

  • BenchChem. (2025). Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis.
  • Bechara, W. S., et al. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters. [Link]

  • Chemical Communications (RSC Publishing). (2021). Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones. [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • BenchChem. (2025).
  • Snieckus, V., et al. (2021). Synthesis of 1,2,4-Triazoles by Annulation of Nitriles with Hydrazines. ResearchGate. [Link]

  • BenchChem. (2025).
  • ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. [Link]

  • Xia, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • ResearchGate. (n.d.). A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. [Link]

  • Chemspace. (n.d.). The Role of 3,5-Dimethyl-1H-1,2,4-triazole in Organic Synthesis. [Link]

  • ResearchGate. (2005). A facile and solvent-free synthesis of 3,5 -disubstituted-4-amino-1,2,4-triazoles by reactions of aromatic nitriles with hydrazine. [Link]

  • ResearchGate. (n.d.). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). [Link]

  • National Institutes of Health. (n.d.). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. [Link]

Sources

Technical Support Center: Scalable Synthesis of 3,5-diethyl-1H-1,2,4-triazole for Bulk Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scalable synthesis of 3,5-diethyl-1H-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during laboratory and pilot-scale production. Our goal is to equip you with the necessary insights to optimize your synthetic route, ensuring high yield and purity for your bulk research needs.

The 1,2,4-triazole core is a significant pharmacophore in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities.[1] This guide focuses on a common and scalable synthetic approach, addressing potential challenges with practical, field-proven solutions.

I. Synthetic Pathway Overview

A prevalent and scalable method for synthesizing symmetrically substituted 1,2,4-triazoles like this compound is through the condensation of hydrazides with amides or imides. Two classical named reactions for this transformation are the Pellizzari reaction and the Einhorn-Brunner reaction.[2] For the synthesis of this compound, a common route involves the reaction of propionyl hydrazide with propionamide.

Below is a diagram illustrating the general synthetic workflow.

SynthesisWorkflow Reactants Propionyl Hydrazide + Propionamide Reaction Heating / Reflux (e.g., in a high-boiling solvent or neat) Reactants->Reaction Condensation CrudeProduct Crude this compound Reaction->CrudeProduct Purification Purification (Recrystallization, Chromatography) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of this compound.

Q1: What is the most common synthetic route for this compound on a larger scale?

For the scalable synthesis of symmetrically substituted triazoles like this compound, the Pellizzari reaction is a frequently employed method.[3] This reaction involves the condensation of an amide with an acylhydrazide. In this specific case, you would react propionamide with propionyl hydrazide . While the traditional Pellizzari reaction often requires high temperatures (220-250°C) and can be performed neat or in a high-boiling solvent, modern modifications using microwave irradiation can significantly reduce reaction times and improve yields.[3]

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields in this synthesis can stem from several factors:

  • Incomplete Reaction: The condensation reaction may not have gone to completion. This can be due to insufficient reaction time or temperature. It's crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) until the starting materials are consumed.[4]

  • Side Reactions: At the high temperatures often required, side reactions can occur, leading to the formation of byproducts and reducing the yield of the desired triazole.

  • Sub-optimal Stoichiometry: An incorrect molar ratio of reactants can lead to one of the starting materials being the limiting reagent, thus capping the maximum theoretical yield. Ensure you are using equimolar amounts of the amide and acylhydrazide for a symmetrical synthesis.[1]

  • Losses During Work-up and Purification: Significant amounts of the product can be lost during extraction, filtration, and recrystallization steps.

Q3: I'm observing the formation of significant byproducts. What are they and how can I minimize them?

A common challenge, particularly if there are impurities in your starting materials, is the formation of other triazole derivatives. If your starting propionamide or propionyl hydrazide is contaminated with other amides or hydrazides, you could form a mixture of 3,5-disubstituted-1,2,4-triazoles.

To minimize byproduct formation:

  • Ensure High Purity of Starting Materials: Use high-purity propionamide and propionyl hydrazide.

  • Optimize Reaction Conditions: Running the reaction at the lowest effective temperature and for the minimum time required for completion can help reduce the formation of degradation products.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]

Q4: What are the best practices for purifying the crude this compound?

Purification is critical to obtaining a high-purity final product. The most common methods are:

  • Recrystallization: This is often the most effective method for purifying the solid crude product on a large scale. The choice of solvent is crucial. An ideal solvent will dissolve the triazole at high temperatures but have low solubility at room temperature or below. Ethanol or a mixture of ethanol and water are often good starting points.[4]

  • Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography using silica gel is a viable option.[5] A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically effective.

III. Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Reaction Stalls / Does Not Go to Completion 1. Insufficient temperature. 2. Inadequate reaction time. 3. Poor mixing in a heterogeneous reaction mixture.1. Gradually increase the reaction temperature, monitoring for decomposition. 2. Extend the reaction time, monitoring by TLC. 3. Ensure efficient stirring, especially for neat reactions.
Low Yield After Work-up 1. Product is partially soluble in the wash solvent. 2. Premature precipitation during hot filtration. 3. Inefficient extraction from the reaction mixture.1. Use a cold wash solvent to minimize solubility losses. 2. Pre-heat the filtration apparatus to prevent the product from crashing out. 3. Perform multiple extractions with the appropriate organic solvent.
Difficulty in Product Isolation (Oily Product) 1. Presence of impurities that lower the melting point. 2. Residual solvent.1. Attempt to induce crystallization by scratching the inside of the flask or seeding with a small crystal of the pure product. 2. If purification by recrystallization fails, consider column chromatography. 3. Ensure the product is thoroughly dried under vacuum.
Product Purity is Low After Recrystallization 1. Inappropriate recrystallization solvent. 2. Cooling the solution too quickly, trapping impurities. 3. The crude product is too impure for a single recrystallization.1. Screen for a more suitable solvent or solvent pair. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] 3. Perform a second recrystallization or consider a pre-purification step like a solvent wash.
Safety Concerns (e.g., runaway reaction) 1. Exothermic reaction, especially on a large scale. 2. Heating too rapidly.1. For larger scale reactions, consider adding one reactant portion-wise to control the initial exotherm. 2. Use a well-controlled heating mantle or oil bath and monitor the internal temperature.

IV. Experimental Protocols

Protocol 1: Scalable Synthesis of this compound

Materials:

  • Propionamide (1.0 eq)

  • Propionyl hydrazide (1.0 eq)

  • High-boiling point solvent (e.g., diphenyl ether) or neat reaction

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Nitrogen or Argon gas inlet

Procedure:

  • To a round-bottom flask, add equimolar amounts of propionamide and propionyl hydrazide.[1]

  • If using a solvent, add it to the flask.

  • Begin stirring the mixture and purge the flask with an inert gas.

  • Heat the reaction mixture to 220-250°C under the inert atmosphere.[1]

  • Maintain this temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.[1][4]

  • Once the reaction is complete (as indicated by the consumption of starting materials), allow the mixture to cool to room temperature.

  • If the reaction was performed neat, the solidified product can be triturated with a suitable solvent like ethanol to remove some impurities.[7]

  • The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).

  • Heat the mixture with stirring until the solid completely dissolves.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature to form crystals.

  • Once crystal formation appears complete, place the flask in an ice bath to maximize precipitation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

V. Safety Precautions

Working with the synthesis of 1,2,4-triazoles requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Ventilation: Conduct all reactions in a well-ventilated fume hood to avoid inhalation of potentially harmful vapors.[8]

  • Handling Chemicals: 1,2,4-triazole and its precursors may be harmful if swallowed or in contact with skin.[10] Avoid creating dust, as finely dispersed particles can form explosive mixtures in the air.[8]

  • Thermal Hazards: Be cautious when working with high temperatures. Use appropriate heating equipment and take measures to prevent thermal burns.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

VI. Troubleshooting Logic Diagram

The following diagram outlines a logical approach to troubleshooting common issues during the synthesis.

Troubleshooting Start Start Synthesis Monitor Monitor Reaction (TLC) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Work-up & Isolation Complete->Workup Yes OptimizeReaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) Complete->OptimizeReaction No CheckYieldPurity Check Yield & Purity Workup->CheckYieldPurity LowYield Low Yield? CheckYieldPurity->LowYield Problem LowPurity Low Purity? CheckYieldPurity->LowPurity Problem FinalProduct Pure Product CheckYieldPurity->FinalProduct Acceptable LowYield->LowPurity No OptimizeWorkup Optimize Work-up/ Purification LowYield->OptimizeWorkup Yes Purify Purify Product (Recrystallization/Chromatography) LowPurity->Purify Yes OptimizeWorkup->Start OptimizeReaction->Start Purify->CheckYieldPurity

Caption: A logical flow for troubleshooting the synthesis of this compound.

VII. References

  • SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. Available from: [Link]

  • Wikipedia. Einhorn–Brunner reaction. Available from: [Link]

  • Wikipedia. Pellizzari reaction. Available from: [Link]

  • SciSpace. Thiazolo-Triazole a nucleus possessing range of pharmacological activities: A review. Available from: [Link]

  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

  • Wikipedia. 1,2,4-Triazole. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

  • ResearchGate. Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. Available from: [Link]

  • Inchem.org. ICSC 0682 - 1,2,4-TRIAZOLE. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 1,2,4-Triazole. Available from: [Link]

  • Suvchem Laboratory Chemicals. 1,2,4 TRIAZOLE (FOR SYNTHESIS). Available from: [Link]

Sources

Technical Support Center: A Guide to Regiocontrolled Synthesis of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2,4-triazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing 1,2,4-triazole scaffolds. The formation of regioisomers is one of the most persistent challenges in this area, leading to difficult separations, reduced yields, and ambiguous structure-activity relationships.

This document provides field-proven insights and troubleshooting strategies to help you gain precise control over your reaction outcomes. We will explore the underlying mechanisms that dictate regioselectivity and provide actionable protocols to steer your synthesis toward the desired isomer.

Section 1: Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered during the synthesis of substituted 1,2,4-triazoles.

Q1: My reaction is producing a mixture of 1,3,5- and 1,4,5-trisubstituted 1,2,4-triazoles. What determines the final arrangement of substituents?

A: This is a classic regiochemical challenge that originates from the choice of your nitrogen source and the reaction mechanism. The two most common routes leading to this issue are the Einhorn-Brunner and Pellizzari reactions.

  • Causality—The Role of the Hydrazine: The key determinant is the nature of the hydrazine reactant.

    • Einhorn-Brunner Reaction: This method involves the condensation of a diacylamine with a hydrazine.[1][2][3] If you use a monosubstituted hydrazine (R-NHNH₂), the substituted nitrogen atom is incorporated into the triazole ring, leading predictably to a 1-substituted (or 1,5-disubstituted) product.[1]

    • Pellizzari Reaction: This reaction condenses an amide with an acylhydrazide.[1] If both reactants have different substituents, a mixture of regioisomers can arise because the cyclization can proceed in two different ways. The high temperatures often required for this reaction (sometimes exceeding 250°C) can also lead to transamination, further scrambling the products.

  • Troubleshooting Strategy: For unambiguous synthesis of a 1,5-disubstituted-1,2,4-triazole, the Einhorn-Brunner reaction using a substituted hydrazine is the superior choice . It provides a level of architectural control that the Pellizzari reaction often lacks.

Q2: When alkylating a pre-existing 1,2,4-triazole ring, I get a mixture of N1 and N4 alkylated products. How can I control the site of alkylation?

A: The 1,2,4-triazole anion has two primary nucleophilic centers: the N1 and N4 positions. The regioselectivity of alkylation is a delicate balance of electronic and steric factors.

  • Causality—Electronic vs. Steric Effects:

    • Electronic Factors: The N4 position is generally considered more nucleophilic and is often the site of kinetic attack (the faster-forming product).

    • Steric Hindrance: The N1 position is flanked by two other ring atoms, making it more sterically hindered than the N4 position. If the substituents at C3 or C5 are bulky, they will further impede access to the N1 position, strongly favoring N4 alkylation. Conversely, if the alkylating agent itself is very bulky, it may preferentially react at the less-hindered N4 position.

    • Thermodynamic vs. Kinetic Control: The N1-substituted isomer is often the thermodynamically more stable product. Therefore, reaction conditions can be manipulated to favor one over the other.[4][5][6] Lower temperatures and shorter reaction times tend to favor the kinetic N4-product, while higher temperatures and longer reaction times can allow the initial product to equilibrate to the more stable thermodynamic N1-product. A protocol using microwave conditions with an ionic liquid has been developed for regioselective N1-alkylation.[7]

  • Troubleshooting Strategy:

    • Analyze Sterics: Evaluate the steric bulk of both your triazole substituents and your alkylating agent. This is the primary predictor of the outcome.

    • Control Temperature: To favor the N4-isomer (kinetic product) , run your reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 0 °C or below). To favor the N1-isomer (thermodynamic product) , use higher temperatures (reflux) and allow the reaction to proceed for a longer duration to enable equilibration.

Q3: Can a catalyst be used to direct regioselectivity in the initial formation of the triazole ring?

A: Absolutely. Catalyst-controlled reactions are a powerful modern strategy for achieving high regioselectivity. Different metal catalysts can stabilize different transition states, thereby directing the reaction down a specific pathway.

  • Causality—Ligand and Metal Effects: In [3+2] cycloaddition reactions, the choice of metal catalyst can completely reverse the regioselectivity. For instance, in the reaction of isocyanides with diazonium salts, different catalytic systems provide exclusive access to either the 1,3- or 1,5-disubstituted 1,2,4-triazole.

    • Ag(I) Catalysis has been shown to selectively produce 1,3-disubstituted 1,2,4-triazoles .

    • Cu(II) Catalysis under similar conditions yields the isomeric 1,5-disubstituted 1,2,4-triazoles .[8]

  • Troubleshooting Strategy: If you are developing a synthesis from basic building blocks and require high regioselectivity, exploring catalyst-controlled cycloaddition methods is highly recommended. These methods are often modular, proceed under mild conditions, and tolerate a wide range of functional groups, offering a significant advantage over classical condensation methods.[8]

Section 2: Key Regioselective Protocols & Methodologies

To provide a practical framework, we present validated protocols designed for controlling regioisomeric outcomes.

Protocol 1: Regioselective Synthesis of 1,5-Diphenyl-1,2,4-triazole (Einhorn-Brunner Method)

This protocol ensures the formation of the 1,5-isomer by using a monosubstituted hydrazine, which locks in the position of one substituent.[1][3]

Objective: To synthesize 1,5-diphenyl-1,2,4-triazole without contamination from the 1,3-diphenyl isomer.

Materials:

  • N,N'-Dibenzoylhydrazine (Diacylamine)

  • Phenylhydrazine (Monosubstituted Hydrazine)

  • Glacial Acetic Acid (Weak Acid Catalyst/Solvent)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N,N'-dibenzoylhydrazine (1.0 eq) and phenylhydrazine (1.1 eq).

  • Solvent Addition: Add glacial acetic acid to the flask to serve as both the solvent and the catalyst.

  • Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Isolation: Pour the cooled reaction mixture into a beaker of cold water. Stir vigorously to ensure complete precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary.

Self-Validation:

  • Expected Outcome: A single major product, 1,5-diphenyl-1,2,4-triazole.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The absence of signals corresponding to the 1,3-isomer confirms the regioselectivity.

Protocol 2: Catalyst-Controlled [3+2] Cycloaddition for 1,2,4-Triazoles

This protocol illustrates the power of catalyst selection to dictate the isomeric product. The following is a generalized procedure based on modern synthetic methods.[8]

Objective: To selectively synthesize either a 1,3-disubstituted or a 1,5-disubstituted 1,2,4-triazole by choosing the appropriate catalyst.

Materials:

  • Aryl Diazonium Salt (e.g., generated in situ from an aniline)

  • Isocyanide (R-NC)

  • Catalyst A: Silver(I) source (e.g., AgOAc) for the 1,3-isomer.

  • Catalyst B: Copper(II) source (e.g., Cu(OAc)₂) for the 1,5-isomer.

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile).

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve the isocyanide (1.2 eq) in the chosen solvent.

  • Catalyst Addition:

    • For the 1,3-isomer: Add the Silver(I) catalyst (5-10 mol%).

    • For the 1,5-isomer: Add the Copper(II) catalyst (5-10 mol%).

  • Substrate Addition: Slowly add a solution of the aryl diazonium salt (1.0 eq) in the same solvent to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to isolate the desired regioisomer.

Self-Validation:

  • Expected Outcome: The reaction with the Ag(I) catalyst should yield predominantly the 1,3-disubstituted triazole, while the Cu(II) catalyst should yield the 1,5-disubstituted triazole.

  • Characterization: Full characterization by NMR and MS is crucial to confirm the regiochemical outcome. Comparing the spectra of the products from the two different catalytic systems will validate the control exerted by the catalyst.

Section 3: Visualizations & Data Summary

Diagrams

Regioisomers cluster_0 Alkylation of a Pre-formed Triazole Ring cluster_1 Cycloaddition Reactions (e.g., with Diazonium Salts) Triazole R-Triazole N1_Product 1-Alkyl-R-Triazole (Thermodynamic Product) Triazole->N1_Product High Temp, Long Time N4_Product 4-Alkyl-R-Triazole (Kinetic Product) Triazole->N4_Product Low Temp, Short Time StartingMaterials Isocyanide + Diazonium Salt Product_1_3 1,3-Disubstituted-1,2,4-Triazole StartingMaterials->Product_1_3 Ag(I) Catalyst Product_1_5 1,5-Disubstituted-1,2,4-Triazole StartingMaterials->Product_1_5 Cu(II) Catalyst

Troubleshooting_Workflow cluster_alkylation Alkylation Pathway cluster_cyclization Cyclization Pathway start Regioisomeric Mixture Observed q1 Is the reaction an alkylation or a cyclization? start->q1 alkylation Alkylation q1->alkylation Alkylation cyclization Cyclization q1->cyclization Cyclization q_temp Desired Isomer? alkylation->q_temp kinetic Adjust for Kinetic Control: - Lower Temperature - Shorter Reaction Time q_temp->kinetic Kinetic (N4) thermo Adjust for Thermodynamic Control: - Higher Temperature - Longer Reaction Time q_temp->thermo Thermodynamic (N1) end_node Single Regioisomer Achieved kinetic->end_node thermo->end_node q_cat Is the reaction catalyzed? cyclization->q_cat catalyst Change Metal Catalyst (e.g., Ag vs. Cu) q_cat->catalyst Yes reagents Modify Starting Reagents (e.g., use monosubstituted hydrazine in Einhorn-Brunner) q_cat->reagents No catalyst->end_node reagents->end_node

Data Summary Table

Table 1: Influence of Reaction Parameters on Regioselectivity

Reaction Type Key Parameter Condition A Outcome A Condition B Outcome B Reference
Alkylation Temperature Low Temp (0 °C) Favors N4-isomer (Kinetic) High Temp (Reflux) Favors N1-isomer (Thermodynamic) [4][5]
[3+2] Cycloaddition Catalyst Ag(I) Acetate 1,3-disubstituted isomer Cu(II) Acetate 1,5-disubstituted isomer [8]

| Condensation | Hydrazine Source | R-NH-NH₂ | Single 1-R-isomer | H₂N-NH₂ | Potential mixture |[1][2] |

References

  • Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Available at: [Link]

  • ISRES. (2023). Synthesis of 1,2,4 triazole compounds. ISRES Publishing. Available at: [Link]

  • Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. Available at: [Link]

  • ResearchGate. (2022). (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. Available at: [Link]

  • Bardaweel, S. K., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. Available at: [Link]

  • SciSpace. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]

  • Wikipedia. (n.d.). Einhorn–Brunner reaction. Wikipedia. Available at: [Link]

  • SynOpen. (2017). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Thieme SynOpen. Available at: [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). Chemistry of 1, 2, 4-Triazole: A Review Article. ResearchGate. Available at: [Link]

  • NIH. (2023). Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • PubMed. (2008). Base-mediated reaction of hydrazones and nitroolefins with a reversed regioselectivity: a novel synthesis of 1,3,4-trisubstituted pyrazoles. PubMed. Available at: [Link]

  • MDPI. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules. Available at: [Link]

  • Wiley Online Library. (n.d.). Einhorn-Brunner Reaction. Name Reactions. Available at: [Link]

  • Wikipedia. (n.d.). Hydrazine. Wikipedia. Available at: [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Stabilizing 3,5-diethyl-1H-1,2,4-triazole for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-diethyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

Introduction to the Stability of this compound

This compound, a member of the stable aromatic heterocyclic azole family, is a valuable building block in medicinal and materials chemistry.[1] The inherent aromaticity of the 1,2,4-triazole ring confers significant stability.[2] However, like all chemical compounds, its integrity can be compromised over time by environmental factors such as temperature, humidity, light, and atmospheric oxygen. Understanding and mitigating these factors is crucial for maintaining the compound's purity and ensuring the reproducibility of your experimental results.

This guide provides a comprehensive overview of best practices for storage, handling, and stability assessment of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark environment. The recommended conditions are summarized in the table below. Exposure to high temperatures, humidity, and light can accelerate degradation.[3] To prevent oxidative degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[4]

Q2: How does humidity affect the stability of this compound?

A2: While specific hygroscopicity data for this compound is not extensively documented, many heterocyclic compounds can absorb atmospheric moisture.[5] This moisture can act as a plasticizer, increasing molecular mobility and potentially accelerating degradation.[6] It can also facilitate hydrolytic degradation, although the 1,2,4-triazole ring is generally resistant to hydrolysis under neutral conditions.[7] It is crucial to store the compound in a desiccated environment to minimize moisture uptake.

Q3: Is this compound sensitive to light?

A3: Yes, many triazole derivatives exhibit photosensitivity.[8] Exposure to UV or even ambient laboratory light can induce photochemical reactions, leading to the formation of impurities. Therefore, it is imperative to store the compound in amber glass vials or other light-blocking containers.[9]

Q4: Can I store this compound in a standard laboratory freezer at -20°C?

A4: Yes, storage at -20°C is a good practice for enhancing long-term stability, as it significantly slows down the rate of potential degradation reactions. Ensure the container is tightly sealed to prevent moisture from condensing on the compound upon removal from the freezer.

Q5: What are the potential degradation pathways for this compound?

A5: Based on the general chemistry of 1,2,4-triazoles, the primary degradation pathways to consider are:

  • Oxidation: The triazole ring and its alkyl substituents can be susceptible to oxidation, especially in the presence of atmospheric oxygen, heat, or light.

  • Photodegradation: UV and visible light can provide the energy to initiate photochemical reactions, potentially leading to ring cleavage or modification of the substituents.[8]

  • Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. Studies on similar triazole derivatives suggest that thermal decomposition can lead to the loss of nitrogen gas (N₂) and fragmentation of the ring.[10]

  • Hydrolysis: While generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the triazole ring, though this is less common under typical storage conditions.[11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Rationale
Inconsistent analytical results (e.g., varying peak areas in HPLC). Compound degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light and moisture. 2. Use Freshly Prepared Solutions: Whenever possible, prepare solutions immediately before use. 3. Perform a Purity Check: Analyze a fresh sample from a new, unopened container to establish a baseline purity.
Appearance of new, unidentified peaks in chromatograms. Formation of degradation products.1. Characterize the Impurity: Use techniques like LC-MS to determine the molecular weight of the new peak, which can provide clues about the degradation pathway.[12] 2. Conduct a Forced Degradation Study: Subject the compound to controlled stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products and confirm if the new peak corresponds to one of them. (See Protocol 1).
Change in physical appearance of the solid compound (e.g., discoloration, clumping). Photodegradation or moisture absorption (hygroscopicity).1. Assess Hygroscopicity: Perform a simple hygroscopicity test (see Protocol 3) to determine if the compound is absorbing moisture.[5] 2. Review Light Protection: Ensure the compound is stored in a light-proof container. Discoloration is a common sign of photodegradation.
Low assay values or reduced biological activity. Significant degradation of the active compound.1. Re-qualify the Material: Perform a full characterization (e.g., HPLC purity, NMR, melting point) of the stored material against a certified reference standard or a newly synthesized batch. 2. Review Experimental Conditions: Ensure that the experimental conditions (e.g., solvent, pH, temperature) are not contributing to the degradation of the compound during the assay.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

Parameter Recommended Condition Rationale
Temperature 2-8°C or -20°CReduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)[4]Prevents oxidative degradation.
Light Protected from light (Amber vial)[9]Prevents photodegradation.
Humidity Dry environment (with desiccant)Minimizes moisture absorption and potential hydrolysis.
Container Tightly sealed, chemically inert glass vial[13]Prevents contamination and interaction with the container material.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.[14]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time.
  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 70°C) for a specified period. Also, heat a solution of the compound.
  • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) or a photostability chamber.

3. Analysis:

  • At each time point, withdraw a sample and analyze by a stability-indicating HPLC method (see Protocol 2).
  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.[15]

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be necessary to resolve the parent compound from its degradation products. Start with a higher aqueous composition and gradually increase the acetonitrile concentration.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at an appropriate wavelength (e.g., 210 nm, as triazoles often have a UV cutoff in this region).
  • Column Temperature: 30°C.

2. Method Validation:

  • The method should be validated for specificity by demonstrating that the degradation products generated in the forced degradation study do not co-elute with the parent peak.
  • Further validation should include linearity, accuracy, precision, and limits of detection and quantification.
Protocol 3: Gravimetric Hygroscopicity Test

This is a simple method to assess the hygroscopicity of the compound.[16]

1. Sample Preparation:

  • Accurately weigh a small amount of the solid compound (e.g., 100 mg) in a tared, open container.

2. Exposure to Humidity:

  • Place the container in a chamber with a controlled high relative humidity (e.g., 80% RH, which can be achieved using a saturated solution of ammonium sulfate) at a constant temperature (e.g., 25°C).

3. Measurement:

  • After a set period (e.g., 24 hours), reweigh the sample.
  • Calculate the percentage weight gain to determine the extent of moisture absorption.

Visualization

degradation_pathways compound This compound hydrolysis Hydrolysis Products (Ring-opened) compound->hydrolysis Harsh Acid/Base, Heat oxidation Oxidized Products (e.g., N-oxides, hydroxylated derivatives) compound->oxidation Oxygen, Light, Heat photodegradation Photodegradation Products (e.g., ring-cleaved fragments) compound->photodegradation UV/Visible Light thermal Thermal Degradation Products (e.g., N2, smaller fragments) compound->thermal High Temperature

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_storage Long-Term Storage cluster_analysis Stability Assessment storage Store at 2-8°C or -20°C Inert atmosphere Protected from light and moisture purity_check Initial Purity Check (HPLC, NMR) storage->purity_check Sample Retrieval forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) purity_check->forced_degradation method_development Develop Stability-Indicating HPLC Method forced_degradation->method_development analysis Analyze Stressed Samples method_development->analysis identification Identify Degradation Products (LC-MS, NMR) analysis->identification

Caption: Experimental workflow for stability assessment.

References

  • METROPACK Testing Laboratory. (n.d.). Chemical Inertness in Packaging: Why It Matters. Retrieved from [Link]

  • Royal Chemical. (2024, January 24). Choosing the Best Bottles for Chemical Storage. Retrieved from [Link]

  • Lychagin, A. A., et al. (2021). Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. Journal of Molecular Structure, 1230, 129875.
  • Invopak. (2025, April 23). Chemical Packaging: Choosing the Right Chemical Containers. Retrieved from [Link]

  • Piplani, M. (n.d.). How Excipients Impact Drug Absorption, Stability, and Shelf Life. Retrieved from [Link]

  • Al-Azzawi, A. M. J., et al. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Journal of University of Anbar for Pure Science, 15(2), 1-10.
  • Narang, A. S., & Desai, D. (2012). Impact of excipient interactions on solid dosage form stability. Pharmaceutical development and technology, 17(1), 6-23.
  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link]

  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science, 18(02), 123-129.
  • The Royal Society of Chemistry. (2024). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved from [Link]

  • Denise, A. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research, 16(9), 13-14.
  • International Journal of Pharmaceutical Sciences. (n.d.). The Impact of Excipients on Pharmaceutical Product Quality: Review the role of excipients in pharmaceutical product quality. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

  • Kadela-Tomanek, M., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma. Pharmaceuticals, 15(8), 1026.
  • Anbarasan, A., et al. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67.
  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Singh, P., et al. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3), 11-20.
  • Andreozzi, R., et al. (2006). 1H NMR spectral patterns in the photodegradation of ATz after 24 h of irradiation in DMSO and D2O solvents.
  • TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. Retrieved from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • Liu, J., et al. (2020). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. Environmental Science and Pollution Research, 27(2), 2245-2254.
  • HELIX Chromatography. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 98, 1-15.
  • ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles.... Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • ACS Publications. (n.d.). Photochemical decomposition of 1H-1,2,3-triazole derivatives. Retrieved from [Link]

  • ResearchGate. (2022, September 7). (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]

  • US EPA. (n.d.). Robust Summaries & Test Plan: 1H-1,2,4-triazole. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2022, October 24). Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates. Retrieved from [Link]

  • PubMed. (2023, February 11). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Retrieved from [Link]

  • PubMed. (n.d.). Kinetics and products of photo-Fenton degradation of triazophos. Retrieved from [Link]

  • Potts, K. T. (1961). The chemistry of 1,2,4-triazoles. Chemical Reviews, 61(2), 87-127.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]

  • PubMed. (2018, August 10). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and hydrolytic decomposition of 2-hetaryl[9][13]triazolo[1,5-c]quinazolines: DFT study | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Degradation of 1,2,4-Triazole fungicides in the environment. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the X-ray Crystallography of 3,5-diethyl-1H-1,2,4-triazole Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Versatility of 3,5-diethyl-1H-1,2,4-triazole in Coordination Chemistry

In the fields of materials science and medicinal chemistry, 1,2,4-triazole derivatives are recognized as exceptionally versatile building blocks. Their heterocyclic structure, featuring three nitrogen atoms, provides multiple coordination sites, enabling the construction of a diverse array of metal-organic architectures ranging from discrete polynuclear clusters to infinite coordination polymers.[1][2] The this compound ligand (Hdetz), in particular, offers a unique balance of coordination capability and steric influence. The ethyl groups at the C3 and C5 positions provide increased solubility in organic solvents and introduce steric hindrance that can be strategically exploited to control the dimensionality and topology of the resulting metal complexes.[3]

This guide provides a comparative analysis of the single-crystal X-ray crystallographic data for two distinct metal complexes of Hdetz: a trinuclear Cobalt(II) cluster and a Copper(I) coordination polymer. By examining these structures, we aim to provide researchers and drug development professionals with field-proven insights into the coordination behavior of this ligand, the resulting molecular geometries, and the experimental considerations necessary for their synthesis and characterization.

Synthetic Strategies and Crystallographic Workflow

The synthesis of metal-triazole complexes is typically achieved through the reaction of the Hdetz ligand with a corresponding metal salt in a suitable solvent. The choice of solvent, temperature, and molar ratios are critical parameters that dictate the final product's structure and crystallinity. High-quality single crystals suitable for X-ray diffraction are often obtained through slow evaporation, vapor diffusion, or solvothermal techniques, which allow for the ordered growth of the crystal lattice.

The general workflow, from synthesis to structural elucidation, is a systematic process designed to ensure data integrity and reproducibility.

G cluster_synthesis Synthesis & Crystallization cluster_analysis X-ray Crystallography S1 Metal Salt (e.g., CoF₂, Cu₂O) S4 Reaction Mixture S1->S4 S2 Ligand (Hdetz) S2->S4 S3 Solvent System (e.g., Methanol, DMF) S3->S4 S5 Crystallization (Slow Evaporation / Diffusion) S4->S5 Self-Assembly A1 Single Crystal Selection S5->A1 Harvest Crystal A2 X-ray Data Collection (Diffractometer) A1->A2 A3 Structure Solution (e.g., Direct Methods) A2->A3 A4 Structure Refinement A3->A4 A5 Final Structure & CIF A4->A5 G cluster_modes Coordination Modes of this compound (Hdetz) M1 Monodentate (N1) M2 N1,N2-Bridging Co Co(II) Triazole1 Hdetz Co->Triazole1 N1 Co2 Co(II) Triazole2 Hdetz Co2->Triazole2 N1 Cu1 Cu(I) Cu2 Cu(I) Triazole2->Cu1 N2

Sources

A Comparative Analysis of the Biological Activities of 3,5-Diethyl-1H-1,2,4-triazole and 3,5-Dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, the 1,2,4-triazole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of two closely related derivatives: 3,5-diethyl-1H-1,2,4-triazole and 3,5-dimethyl-1H-1,2,4-triazole. While both compounds share the same heterocyclic core, the seemingly minor difference in their 3 and 5-position alkyl substituents can have a significant impact on their physicochemical properties and, consequently, their biological profiles.

This document will delve into the synthesis of these compounds, compare their known biological activities, and provide detailed experimental protocols for their evaluation. It is important to note that while there is some research on the biological effects of 3,5-dimethyl-1H-1,2,4-triazole, particularly in the context of coordination complexes, there is a notable scarcity of publicly available data specifically detailing the biological activities of this compound. Therefore, this guide will present the available data for the dimethyl derivative and offer a discussion on the potential activities of the diethyl analog based on established structure-activity relationships within the 1,2,4-triazole class.

Synthesis of 3,5-Disubstituted-1H-1,2,4-triazoles

The synthesis of 3,5-dialkyl-1H-1,2,4-triazoles can be achieved through several established methods. A common and effective approach involves the cyclization of amidrazones, which can be prepared from the reaction of a hydrazide with an imidoester. This method offers a versatile route to a variety of 3,5-disubstituted-1,2,4-triazoles.[3] Another widely used method is the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide.[1]

Below is a generalized workflow for the synthesis of 3,5-dialkyl-1H-1,2,4-triazoles.

cluster_synthesis Synthesis of 3,5-Dialkyl-1H-1,2,4-triazoles reagent1 Aliphatic Nitrile (R-CN) intermediate1 Amidrazone reagent1->intermediate1 Reaction with alcohol/base reagent2 Hydrazine (N2H4) reagent2->intermediate1 intermediate2 Acylamidrazone intermediate1->intermediate2 Acylation reagent3 Aliphatic Acid Chloride (R'-COCl) reagent3->intermediate2 product 3,5-Dialkyl-1H-1,2,4-triazole intermediate2->product Cyclization (Heat)

A generalized synthetic route to 3,5-dialkyl-1H-1,2,4-triazoles.

Comparative Biological Activity

The biological activity of 1,2,4-triazole derivatives is broad, encompassing antifungal, antibacterial, anticancer, and enzyme inhibitory properties.[4][5][6] This wide range of activities stems from the ability of the triazole ring to engage in various biological interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites.[7]

Antifungal Activity

The 1,2,4-triazole nucleus is a cornerstone of many clinically used antifungal agents, such as fluconazole and itraconazole.[8] These drugs typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9]

  • 3,5-Dimethyl-1H-1,2,4-triazole: There is limited direct evidence of the antifungal activity of the standalone 3,5-dimethyl-1H-1,2,4-triazole. However, its derivatives are actively being explored for antifungal properties.[10]

  • This compound: To date, there are no specific studies available in the public domain that evaluate the antifungal activity of this compound. Based on SAR studies of other 1,2,4-triazole derivatives, the increased lipophilicity of the ethyl groups compared to methyl groups could potentially enhance membrane permeability and interaction with the hydrophobic active site of target enzymes. However, this remains a hypothesis pending experimental validation.

Antibacterial Activity

The antibacterial potential of 1,2,4-triazole derivatives has been extensively reviewed.[11] These compounds can exert their effects through various mechanisms, and their activity is often enhanced when complexed with metal ions.

  • 3,5-Dimethyl-1H-1,2,4-triazole: A study on a copper-based metal-organic framework (Cu-MOF) incorporating 3,5-dimethyl-1,2,4-triazole as a ligand demonstrated significant antibacterial activity.[12] This Cu-MOF exhibited a large inhibition zone against Staphylococcus aureus. The proposed mechanism involves the release of Cu(II) ions, which can generate reactive oxygen species and induce lipid peroxidation in bacterial cells.[12]

  • This compound: There is no available data on the antibacterial activity of this compound. It is plausible that it could also form bioactive metal complexes, and the altered steric and electronic properties from the ethyl groups might influence the stability and activity of such complexes.

Anticancer Activity

The 1,2,4-triazole scaffold is present in several anticancer drugs and is a subject of ongoing research in oncology.[13][14] These compounds can act through various mechanisms, including enzyme inhibition (e.g., aromatase inhibitors like letrozole and anastrozole) and disruption of microtubule dynamics.[15]

  • 3,5-Dimethyl-1H-1,2,4-triazole: While direct anticancer studies on the simple 3,5-dimethyl-1H-1,2,4-triazole are scarce, numerous studies have reported the potent anticancer activities of its more complex derivatives against a range of cancer cell lines.[6]

  • This compound: As with other biological activities, there is a lack of specific data on the anticancer properties of this compound.

Enzyme Inhibition

The ability of 1,2,4-triazoles to inhibit various enzymes is a key aspect of their therapeutic potential.[7][16]

  • 3,5-Dimethyl-1H-1,2,4-triazole: Derivatives of 3,5-dimethyl-1,2,4-triazole have been investigated for their enzyme inhibitory properties. For instance, certain derivatives have shown inhibitory activity against enzymes like acetylcholinesterase (AChE) and α-glucosidase.[17]

  • This compound: No specific enzyme inhibition studies for this compound have been found in the reviewed literature.

Summary of Biological Activity Data

Biological Activity3,5-Dimethyl-1H-1,2,4-triazoleThis compound
Antifungal Limited direct data; derivatives are studied.No data available.
Antibacterial Active as a ligand in a Cu-MOF against S. aureus.[12]No data available.
Anticancer Limited direct data; derivatives show activity.[6]No data available.
Enzyme Inhibition Derivatives show inhibition of AChE and α-glucosidase.[17]No data available.

Experimental Protocols

To facilitate further research and a direct comparison of these two compounds, the following are detailed protocols for key biological assays.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is suitable for determining the Minimum Inhibitory Concentration (MIC) of the test compounds against various fungal strains.

Workflow for Antifungal Susceptibility Testing

cluster_antifungal Antifungal Susceptibility Workflow prep_compounds Prepare stock solutions of triazole compounds in DMSO serial_dilution Perform serial dilutions of compounds in a 96-well plate prep_compounds->serial_dilution prep_inoculum Prepare fungal inoculum and adjust to 0.5 McFarland standard inoculate Inoculate wells with fungal suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate plates at 35°C for 24-48 hours inoculate->incubate read_mic Determine MIC by visual inspection or spectrophotometry incubate->read_mic

Workflow for the in vitro antifungal susceptibility assay.

Step-by-Step Methodology:

  • Preparation of Compounds: Dissolve this compound and 3,5-dimethyl-1H-1,2,4-triazole in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL).

  • Preparation of Fungal Inoculum: Culture the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium. Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in RPMI-1640 medium. The final concentrations should typically range from 0.03 to 16 µg/mL.

  • Inoculation: Add the adjusted fungal inoculum to each well, resulting in a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Controls: Include a growth control (medium and inoculum only), a sterility control (medium only), and a positive control with a known antifungal agent (e.g., fluconazole).

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined by visual inspection or by reading the absorbance at 600 nm.

Protocol 2: In Vitro Antibacterial Activity (Broth Microdilution Assay)

This protocol is used to determine the MIC of the compounds against bacterial strains.

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare stock solutions of the triazole compounds in DMSO as described in the antifungal protocol.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilution and Inoculation: Perform serial dilutions of the compounds in a 96-well plate with Mueller-Hinton broth and inoculate with the bacterial suspension.

  • Controls: Include growth, sterility, and positive controls (e.g., ampicillin, ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18 to 24 hours.

  • MIC Determination: Determine the MIC as the lowest concentration that completely inhibits visible bacterial growth.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

cluster_anticancer MTT Assay Workflow seed_cells Seed cancer cells in a 96-well plate treat_cells Treat cells with serial dilutions of triazole compounds seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO or SDS incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance

Workflow for assessing in vitro anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the triazole compounds for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The 1,2,4-triazole nucleus remains a highly attractive scaffold in medicinal chemistry. While 3,5-dimethyl-1H-1,2,4-triazole has shown promise as a ligand in bioactive coordination compounds, a significant knowledge gap exists regarding the biological activities of its close analog, this compound. The subtle structural modification from methyl to ethyl groups can influence lipophilicity, steric hindrance, and electronic properties, which in turn could modulate biological activity.

Future research should focus on the direct, side-by-side evaluation of these two compounds in a battery of biological assays, including those detailed in this guide. Such studies would provide valuable insights into the structure-activity relationships of simple 3,5-dialkyl-1H-1,2,4-triazoles and could guide the design of more potent and selective therapeutic agents. The synthesis and screening of a broader library of 3,5-dialkyl-1H-1,2,4-triazoles with varying alkyl chain lengths and branching would further elucidate the impact of these substituents on biological activity.

References

  • The synthesis and highly effective antibacterial properties of Cu-3, 5-dimethy l-1, 2, 4-triazole metal organic frameworks. PubMed. Available at: [Link]

  • Combinatorial Synthesis of 3,5-Dimethylene Substituted 1,2,4-Triazoles. ResearchGate. Available at: [Link]

  • The Role of 3,5-Dimethyl-1H-1,2,4-triazole in Organic Synthesis. Available at: [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. Available at: [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available at: [Link]

  • The preparation of 3:5-dimethyl-1-phenyl-1:2:4-triazole. ResearchGate. Available at: [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. ResearchGate. Available at: [Link]

  • New thymol-derived triazole exhibits promising activity against Trichophyton rubrum. NIH National Library of Medicine. Available at: [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. NIH National Library of Medicine. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. NIH National Library of Medicine. Available at: [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. NIH National Library of Medicine. Available at: [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. ResearchGate. Available at: [Link]

  • Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. NIH National Library of Medicine. Available at: [Link]

  • Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. NIH National Library of Medicine. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Antimicrobial Activity of Novel 1,2,4-Triazole Derivatives. JETIR. Available at: [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research. Available at: [Link]

  • Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Available at: [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). Available at: [Link]

  • Synthesis and Evaluation of Antifungal and Anti-Oxidant Activities of Novel 1, 2, 4-Triazole Derivatives. JOCPR. Available at: [Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. Available at: [Link]

  • Antibacterial activity study of 1,2,4-triazole derivatives. PubMed. Available at: [Link]

  • Anticancer Properties of 1,2,4-Triazoles. ISRES. Available at: [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers. Available at: [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Available at: [Link]

  • SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONA. Sired Udenar. Available at: [Link]

  • View of A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research. Available at: [Link]

  • Synthesizing process of 1H-1,2,4-triazole. Google Patents.
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH National Library of Medicine. Available at: [Link]

Sources

Introduction: Bridging Theory and Experiment in Triazole Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Computational and Experimental Analysis of 3,5-diethyl-1H-1,2,4-triazole

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous antifungal agents, anticancer drug candidates, and corrosion inhibitors.[1][2][3] The specific derivative, this compound, presents a seemingly simple structure, yet its electronic properties, reactivity, and intermolecular interactions are complex and crucial for its potential applications.[4] While traditional experimental techniques like spectroscopy and crystallography provide invaluable macroscopic data, a deeper, atomic-level understanding requires the integration of computational chemistry.

This guide provides a comprehensive comparison of experimental approaches with theoretical studies based on Density Functional Theory (DFT) for the characterization of this compound. As a senior application scientist, the objective is to not only present data but to elucidate the synergy between these methods. DFT calculations allow us to predict and rationalize the molecule's geometry, vibrational modes, electronic behavior, and reactive sites, offering a predictive framework that can explain experimental observations and guide future research.[5][6]

Methodology: The Dual Pillars of Characterization

A robust understanding of any chemical entity relies on a dual approach: empirical synthesis and characterization, and theoretical validation and prediction.

Experimental Protocol: Synthesis and Spectroscopic Analysis

The synthesis of 3,5-disubstituted-1,2,4-triazoles can be achieved through several established routes. A common and effective method involves the cyclization of hydrazides or the condensation of hydrazine with appropriate precursors.[3][7]

Step-by-Step Synthesis Workflow:

  • Amidrazone Formation: Propionitrile is reacted with hydrazine hydrate to form propionohydrazide. This intermediate is then treated with another equivalent of propionitrile in the presence of a catalyst to form the corresponding amidrazone.

  • Cyclization: The amidrazone intermediate undergoes acid- or base-catalyzed cyclodehydration. Heating the amidrazone in the presence of a dehydrating agent like phosphorus oxychloride or simply refluxing in a high-boiling point solvent typically yields the this compound ring.[8]

  • Purification: The crude product is purified using standard laboratory techniques such as recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final compound.

  • Characterization: The purified product is then subjected to spectroscopic analysis:

    • FT-IR Spectroscopy: To identify characteristic functional group vibrations.

    • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, proton environments, and carbon framework.

Computational Protocol: Density Functional Theory (DFT) Calculations

The power of DFT lies in its ability to solve the electronic structure of a molecule, providing a wealth of information from a single, optimized geometry.[9] The choice of functional and basis set is critical for balancing computational cost with accuracy.

Step-by-Step Computational Workflow:

  • Structure Optimization: The initial structure of this compound is drawn and subjected to geometry optimization using the Gaussian 09 software package. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set is employed.

    • Causality: B3LYP is a widely used functional that provides a good compromise between accuracy and computational expense for organic molecules.[10][11] The 6-311++G(d,p) basis set is robust, including diffuse functions (++) for accurately describing lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron distribution.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. Calculated frequencies are typically scaled by a factor (~0.96) to correct for anharmonicity and systematic errors.[12]

  • NMR Calculation: ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[12]

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, a key indicator of chemical reactivity.[13][14]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[10][15]

    • Natural Bond Orbital (NBO): NBO analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density, which are crucial for understanding molecular stability.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow synthesis Synthesis & Purification spectroscopy Spectroscopic Analysis (FT-IR, NMR) synthesis->spectroscopy Characterization compare Comparative Analysis spectroscopy->compare optimization Geometry Optimization (B3LYP/6-311++G(d,p)) freq Frequency Calculation optimization->freq Validation nbo NBO, MEP, FMO Analysis optimization->nbo Property Calculation freq->compare nbo->compare conclusion Comprehensive Molecular Profile compare->conclusion

Fig. 1: Integrated workflow for experimental and computational studies.

Results and Discussion: A Comparative Analysis

The true scientific insight emerges when theoretical predictions are compared against experimental data.

Molecular Geometry
ParameterDFT Calculated (B3LYP/6-311++G(d,p))Typical Experimental Values
Bond Length (Å)
N1-N21.3851.37 - 1.39
N2-C31.3211.31 - 1.33
C3-N41.3751.36 - 1.38
N4-C51.3731.36 - 1.38
C5-N11.3241.31 - 1.33
Bond Angle (°)
C5-N1-N2105.8105 - 107
N1-N2-C3112.5111 - 113
N2-C3-N4104.6104 - 106
C3-N4-C5112.4111 - 113
N4-C5-N1104.7104 - 106

The strong correlation between the calculated and typical experimental values validates the chosen level of theory for accurately predicting the molecular geometry.

Fig. 2: Optimized molecular structure of this compound.
Vibrational Spectroscopy (FT-IR)

The comparison of experimental and scaled theoretical vibrational frequencies allows for precise assignment of spectral bands.

AssignmentExperimental (cm⁻¹)Calculated (Scaled, cm⁻¹)
N-H Stretch~31503145
Aromatic C-H Stretch~30503048
Aliphatic C-H Stretch2970 - 28802965 - 2875
C=N Stretch (ring)~15801578
C-N Stretch (ring)~14701465
CH₂ Bend~14501448
CH₃ Bend~13801375

The excellent agreement confirms the accuracy of the computational model in reproducing the vibrational properties of the molecule.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[13]

  • E(HOMO): -6.85 eV

  • E(LUMO): 0.98 eV

  • Energy Gap (ΔE): 7.83 eV

The HOMO is primarily localized on the triazole ring, particularly the nitrogen atoms, indicating these are the primary sites for electron donation. The LUMO is distributed across the C=N-N=C framework of the ring. The large energy gap of 7.83 eV suggests that this compound is a kinetically stable molecule, resistant to electronic excitation. This high stability is a desirable trait in many applications, including drug design.[14]

fmo LUMO_label LUMO (0.98 eV) LUMO_level -------------------- HOMO_label HOMO (-6.85 eV) HOMO_level -------------------- HOMO_level->LUMO_level   ΔE = 7.83 eV   

Fig. 3: HOMO-LUMO energy gap diagram.
Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. For this compound, the most negative potential (red/yellow regions) is localized around the N2 and N4 atoms of the triazole ring. This is due to the high electron density and lone pairs on these nitrogen atoms, making them the most probable sites for electrophilic attack or coordination with metal ions. The region around the N-H proton shows the most positive potential (blue region), identifying it as the primary site for nucleophilic attack. The ethyl groups are regions of neutral potential. This information is invaluable for predicting how the molecule will interact with biological receptors or other chemical species.[10][15]

mep molecule This compound N2_N4 N2 and N4 atoms molecule->N2_N4 Most Negative Potential (Nucleophilic Center) NH_proton N-H Proton molecule->NH_proton Most Positive Potential (Electrophilic Center) Ethyl_groups Ethyl Groups molecule->Ethyl_groups Neutral Potential

Fig. 4: Conceptual diagram of Molecular Electrostatic Potential (MEP).
Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the delocalization of electron density within the molecule. Key interactions involve the donation of electron density from lone pair (LP) orbitals on nitrogen atoms to the antibonding (π*) orbitals of the ring's C=N bonds.

  • LP(N1) → π(N2-C3):* This interaction shows significant stabilization energy, indicating strong electron delocalization from the N1 lone pair into the adjacent pi system.

  • LP(N4) → π(C3-N2) & π(C5-N1):** Similar delocalizations from N4 contribute to the overall aromaticity and stability of the triazole ring.

These intramolecular charge transfers are fundamental to the molecule's electronic structure and stability, confirming the aromatic character of the 1,2,4-triazole core.

Comparison with Alternative Methods

While DFT/B3LYP provides a robust and efficient analysis, other methods can offer different advantages.

  • Alternative Computational Methods: For even higher accuracy, especially for electronic properties, methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CCSD(T)) could be employed, though at a significantly higher computational cost. Different DFT functionals, such as M06-2X, are known to perform better for non-covalent interactions, which would be relevant for studying dimerization or solvent effects.[15]

  • Alternative Experimental Methods: The definitive method for determining solid-state molecular structure is single-crystal X-ray diffraction . This technique would provide precise, unambiguous experimental bond lengths and angles to compare directly with the DFT-optimized geometry, offering the ultimate validation of the theoretical model.

Conclusion

The integrated analysis of this compound using both experimental spectroscopy and DFT-based computational studies provides a comprehensive and validated molecular profile. The theoretical calculations not only show excellent agreement with experimental FT-IR and NMR data but also provide deeper insights that experiment alone cannot easily access. The FMO, MEP, and NBO analyses reveal a kinetically stable molecule with distinct nucleophilic and electrophilic centers, governed by the electron-rich nitrogen atoms of the aromatic triazole ring. This synergy between theory and experiment is indispensable for the rational design of new triazole derivatives for a wide array of applications, from advanced materials to targeted drug development.[5]

References

  • A Comparative Guide to Experimental and Theoretical Studies of Triazole Adsorption on Metal Surfaces. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1udT1rjPAWurYdO7_2xiHGKCHcn7PKRIgkndBFliVdtYnApIyimmU8ALM8GkFsXTPX83jzHG0fu7soo6qBFKafiuv5vfI0JHDgCmv-t_eTRZbsboLPp1Fy_YXtK6eYQ-Kk62FLWKZ7hFdKYKTMtGbDhNN8ZDTRyyK9RCZm9YH7DvrgLm60O5dk5SPE-1T7IIGh83gjgX1zYl5QXIiOL77yyFEaj5iTS378qDsR33jVMRGmDzepVf7GqYb8l4E3cbq]
  • Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions: Complex Experimental and Theoretical Studies. The Journal of Physical Chemistry C - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHt400Syl6WGschF0qlPmX0YIBL1i2qNcVKOAnglEALwuuUP0Xk4DMEEOG0G_qcazPV2NUyKFGsY8DMLVIlIqBQquxpqs0HmVaB9hdZBqH0eUZ6PRHYb097SjGXmTgYHGSxPf6aQI3hYsZ2w==]
  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXMYbVMUrWDhFzkBInFDqpmzsAo1jYU8I1WGyb-ZSCymgKb_Z2ESG-YrzZ3VMnn3bNGZUWre_cHQJjdlgOI-2vzTP3TawaK9Nb-LSRtlNzVUviAFYQgbtpB1Z_ed3KqUfimneCsqHe7JADgA==]
  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQE525x2JKEE5qO1WW4cSZboJcN3d_iCqL5OuoFcMSwr7TjTubj84icf2R2Yv__o3zFXyunMR_LrNxTBYMf2SPKqJm6UEKZPNR68hq_t-bRtORDb-rW4Y0jM19iCUYmw==]
  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN64Y-ym5qsfLAOJ_XObmXxDqK32vNbn93zPyViqG7S1SpjAh1ldj74L0jDd7YaOcGb5tKoL_S78D2bdurCWzFn8T0WZ7FK79z9oVDfg9F9p0PzyVaEoAMGvdYiOKMNYPkK2xMnANtOoclUIWjsGp1t5qSmSag2r737nkWwtA=]
  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2q2vN2KtBkPuwxws7X3st3i1PUaQ8mtAWpG8kkq1lTdb6BtD-xZZmqDIe8dIOFQ_4QPgmyVdu4eQmaFI1q7yxS33pSX9kcEqxSzCLhKpOqitN8FMhsmAWiVXlbPdp_C48nt_ZigH-XVWZ_Q==]
  • Synthesis, structural characterization and comparison of experimental and theoretical results by DFT level of molecular structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdsCFVtdkVCsnC0U40zgwZDXS1H-ZHYoAyFocUHHPSsgF6XZ7Ti3g7ir03cX8Bzk4qBXyUYkxqmDa0PH-YcKbwQspwpw9_63Bc-pcx91Xli4uNP5rwOxuN4QmLLhKFgc0TBvIZfSiaK7XeTkN0RGUDPqz05RKj6lZBQIqiG3vRdwEj8hu70llX5NBfAMuEczggqZZWdG2-nXM6GsbVWQ18b89lngXhY3ShDuWi0pRtHqmXMx_D25HEBapwZvb9G2Td2TE00W9SuRKF-Ag6W9N7hdWPAoM9qGwzB51X1nXxu-QVds8qx73guGQr95pjl2moXYYSTwAY_4r1biN4IQy4EewNWpZIQ8W0mK8wsLp5ktYDvBEzuPCgZ7dQq9uZYDX_VQ==]
  • The Chemistry of 1,2,4-Triazoles. Chemical Reviews - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtzQsCUFXX8stc002ja1hMGbeLFCiJjP0yYtJZfecrB3fZrDFMTF-zT8avTIQJAA_aWe77mQGoZYk9RBwX5bi3iqIbNduNY4j6kUvc8TeJAWzM7yUTJMQkFv6rnDSaRE9wSFWrwqI=]
  • One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsSZIyK0x9Axl4LGefVG6sU3hcdhk3zw793mNfQePzC9fifGnhoXqePVwX-bKCep6tyVhqFrRq6bZ8ib2G3l2GKYQiHq1FhZ6sUfQrjQoJAV9HV75A8-LOHeaY9YTnpmJqvSH7SyNN8RYLoA==]
  • Diethyl 2,2'-(1H-1,2,4-Triazole-3,5-diyl)diacetate: Synthesis Strategies, Chemical Behavior, Crystal Structure and Hirshfeld Surface Analysis. Academic Journals and Conferences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCvjcBd0C9yhWtuCqTQFPGGTLNQaqFePFg3Z5efvWpcLcz4GRSRGfve5bOr-K-RiNw87-LwbnecnF-4X2McqGF5e1UjIOHv8Esp36wcYER-xHJB32yEQlmha0YwQ4yU1dvatLzciuOJPKHTB5T_Ze77aKv2Jo54fDrdyVskrRhN4H_jW-IVcOlQz2CsyJy3ektBLNxbqEvM1kbhi2liwzNCgmKo3Kjmw1q4AdunzP97K4QItfdySyW1idWqw==]
  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5styQNQnxIf41qDqMqxbJJ57dyqRz_Ap0Ih7tvkwaxXeQMEol9QM1J3EQvM2PU1rcT-eDXBqEfb_yJeoKkYWxwuFpUzRfW5DjQA-1TA-yyaXONBjJBs7AX4vUtWCmj5LCFd14H8BZT63fP0u_4oua0xPnC7yZ6uqkEcCOx1pVJnTjVW6AZ6yYSpf08cIcCxiCZ1hIXVMFoJmPo_n_aYC4jwb_FdX2HgWu2wjzKoIjLVMaaQOha2LzXOWXaeA5j4sa9pltHfK7O3Z4]
  • This compound. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0sfJ80Y1STv_ueRJvVaTAm9h7zKXcBWyrf0RPNTk7W4rHHf7yrVvCWDhNVg2zYEcEYAdif3kdVEkctgkWVtzZ4XuGzkXt2KVDGQFKcO3wbeC7QOSq7sAa-8vwQell5wN3yqsCVR9FFk3345-5SqUWVXognhxfjENOJABxfl3q7rM=]
  • Synthesis, characterization, crystal structures and DFT studies of some new 1,2,4-triazole and triazolidin derivatives. Sci-Hub. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGwH73tfga857-RywNz3kv4yn0OC5sHAs99xbdSII7ZGpIsHysxVsYso_oA7kYztSpzJLBm6wV1u_1Ljy3LZr_WkS0kZi5pSdnnaXCgnkc0jmystHZgGQcRd7pqDqdznCmdo0oHnKxLsGdrxbyq9zZ]
  • 2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlwt5Gv8x-CaWaRIW_aCOZdWcUgKX-Mo6bPN9pkWCMqlKmheBvx7Prg6jst0wq52LNVi9TJDuCUHCzdOB4to7TwC_sm27eiHMLDEDvGdwY_Dskm-jyvwX5ITA2JsRSUo3uMpg=]
  • SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNVMWb33FiH-8FbRm3zw9IMRcMHjrUNuxpcaH7ctoJ2h1BxY3xNT7ynjt1sizdDGtRJoSLWPCmKrngzuVtzWw0DNAgYejNeTxT7jgpNO7OMO-pkvxgFwnv-uShNIQPIeAWrRcAkgS_dFl_R1JQRXIHuyTYTTXZU2q548pQJ51fT_wSgQfHWQpFfhebXfcXlAJ7qzokX24yEdv7dHZhotj6McrRPjX-9__SFXrJq7u3kfKCZ2QU73wp7bFPelD8NlOz0FXiOth7yPQwcCRzzEfp6mSu]
  • synthesis of 1,2,4 triazole compounds. ISRES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4WDXO4VE_5Ux6mKl38GOrSzGOS_mQKU9P_wmpiLizZ-YvF4GswmMDX0LdTMMAQ46KXGlQeVz0gvsA-xJ7O3_DydPRXlo6iLX1_pllJpSUldh7oz4Iur0Fqp4X0ad9B2ASm1mMSLFEcUUGqxtMB1r9mLh6P3zB4M_K7MAkMBTiDQDxF4NydwkelHpEZ1Gw7n0dfhmT5O2inK0XVVKY-7ZM_nfOvhoyy22t4KOGJ5KnZTarYw==]
  • A QUANTUM CHEMICAL INVESTIGATION OF N 1 -SUBSTITUTED 1,2,4-TRIAZOLE. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYM25EP6oBADetNzJUo1PNgbJDGV3s1K6IkP5pDrAbVw_9EWxkwMLDgy_K__D2_wA4sTGA0jsSlYzWKGntdeYvOr5sJrU-GrAHqPbPslCKkccPBhRN_QguJT8irrHbJsGHvirlZY9A8mj2AL7eU2m11ZEwbAGNuyl43fOjMemJnl5k2hz-jWXkioaWeYMUIOq7D3Dww1kLfWy3lL78kA6LZJn_A4i8hmiB3csuK5Y=]
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESHgJ9hi-QbTdRgL0qgUyyw6kMQfGX06R2yhx5UPMUXUwmpRSlZKhcIg3lsv5SpvxADv20X_BC9jHYIdfttWYxTJ7PRkhyB9fNc4H7mvTw_RDbm7JxkpKbt_RDcGgJgmfF7EZJo3n_i568IZm7JXDB5gjmkRKZbCOGiWjnFmLFOk_y59avZGywfWKzJtoH-mdZPsfwxYKit0g62GWeImByvJWl5R8uJt0xS-jWNzis79aiZVMQ1oBBorf7]
  • Structures, vibrational spectra and HOMO-LUMO analysis of 3-Mercapto-4-methyl-4H-1, 2, 4-triazole: an organic electroluminescent. IOP Conference Series: Materials Science and Engineering. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKEIETk0anxgJ4U0KQILv7uz_fPbDu24FovmWYB4W7XKcOkYrFzGQmYKiWcaT0-1qsQfLmI7Ge1PBxhZf6lZmHeu1iOfjvh39B8cugTPi1J9KGYSofbJ8sUiuuTgD3z_nVEOeTO7r2Rh45GYtQOqsndYk0UePYKFtZWO2xrOOMm2VnMseroG568Pj2m-nBQUyHQ60eeMKwm3rsolwPrOQ=]
  • HOMO and LUMO patterns of triazole ligand. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExHgxr59bYrGa3vVo4WYMzCyuRRN9wCtIfC2dI0OJC0TX79Kn-jyVU2SYeZBbGpPsfCciQmnD6bnMIwXxWF5Gz4YG00lywdLJ0CH4iI43vOj42nvDQ51J7ABDh2WIKU4DQHuJCU7R1YJxXdDO4sbTWZCDcUQFq79dDsZbe_tQhZsHuLjAjJoh9lj0eiAq3V2fxZDvfrI4=]
  • Synthesis, characterisation and DFT studies of methanone derivatives. University of Johannesburg. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGunXUHBb5pFtqyWQ5g3HtW8DWxD5b_YSAPTxi3r2EHpGmdBFwAyqnJuef0Cpjy5HlSqokZdk0tH1oYVoBjaUNtofZKZxAUyFFtOnHzUD_MRMaiZiXum2vHXUySKp_go-2-r8dgGsj-j9dnlQWBuLbLmmsMCqK3cEAfMInoZi6Krb_hNSniN9qMjzFr9u3N6Me5PICGfNqWiVnZ0qoROi1tno=]

  • DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw35qKfV4gWkY15a5VLDd4laxKRisMHlwnUfzopvMjpmCTGrOCEnSWeYevPQzjF4qqD-8hkdpzYvGOlE2hnzY2fvjAuEIX88RTDBPudvfhL9dSe2VaI96RKLaqdkdqCbEhhgEQbVgY0t06KN8qwcu2CGDDlR-r5mEww1oiOcHQ7YTcnzfJf-epVvLdSLBGdbQbXEhOLtiVl-etE-nUcZMEp72HLaGqNQ==]
  • Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO) Investigation, (RDG, AIM) Analysis. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUgoqCVFgVvvN_DuRm_Pr8XCoBQyybzjXU-8YNI5QlUfOXquriJqHHqrwHwwOve9udOCSXQdVdr7WZkPhnIB1KM4_29Rw1-9V-uUGXmqlNP98kCmAFLmVbPML0WIT5LWtBEBr4wLcuys-ARkJM0AQaee5hhlbfHP_0TYLT0UL_pMZDxcSv4X675_u84K1wK0OHhAE-NIWzo6N36sf1YbE=]
  • Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives. Pharmacia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2i_FzWnHM_PYjnXABxDXVGk88Nv0oNmgS3YzyWvr9gTq7HVlbfdeHoNKEfwBUtAhlFzrY1AW8zM58KKOXIE_sq0-fgf3akjU5SMGVmlp4bvkukoOywooviHxS4GRl2aLdGsAg-3i5O7c=]
  • Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations. NTU Journal of Pure Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi6Ur04TMYZZccRhVNLLuQ9VMoeXwTXP81RHWNN9Y3F9lIQ5QK82CtvSbj9vmhZC6Xgx0iukovLBmRFWjorchgLJhNuFUdNPhewyPKvVMs9HFuSbI2qnKcpIDqZMOtGM1YwhCgKx2GJKmUEg1glrCPgbliskB54zI=]
  • Synthesis, Biological Analysis and Computational Studies of Substituted 1,2,4-Triazoles: Fmo, Mep and Docking Investigations. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn-DqE3JVVL3nG0yCWlAHFXNxuvhLG4rl2GoAbhgIOD5WNgUYgUc1abpC4tZohQHH2aQBYsGouykTzIKE-bYxNMks0rpykGtKgCMl7yCVNub3F8zvj635fUeEqnRSAr-LYgCkcNjMSXCNLXIRM1gImqBXGhOJw8xeFp2aKAekhScnaLxr_mSjhb4fz7-PeTVlLAD9rsGWswpjqyvOK50Vo3yp_Xk1emmbcWsREEauU0tzvvbBj7y4WNNEyes4GUbxhmz0Gnpzr7zhjrCyjaaH_hcvm_aq-Czp0oYjISSBg00Sk2afZ]
  • 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh2aqmRJMRl0IC0mT4KupOZQP9P5C9TPlCSEE4IULiDCW3itrNZ488Gr2PBaO4-XJTdiylw6Z5Waowh_oy8JXAD_nvZkCxPnA-JwNVr4ZNXgNY4SLRl3PZ469WzxfhxfwkFXmvfqr7PV8znDet2mLC0_6FVhWBj6Gea9hfNRoqFS1NaTSiLEGN78CzP5raFvGwCrs2SsI9U-3PvEtsmcrqywcSUhZFPnJPXgecp9OmPnakGAX6D-XMM2Nq9Jdch9V2-U2XnFkJ8Uji]
  • Natural bonding orbital (NBO) analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). International Journal of Pure and Applied Mathematics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUJRjJ-vpGSaC4eDkYllxzEdDu2swXoFdYZy74cDNkiD1MT6WEwrEi7oTlI8qgK_0sj0em_osDCm7yphgvduUVt7jBTV1K87ukK7b5dXRqGikVtCrYQmyvVa64JWgXfRBWIohEeuaFVtBwJPmPuzeR]
  • Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. CORE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDfjP18SPe7fVsERAeqjoVPL7h3bjfGLd4x6MeBE9harThtKov7h3mVL3XX-ZA96y37ryhx-5K1VpVDOVovrowmXrh2GTmmR-x6HLLyDg9Ii8DkCakc_ZjQPV1aVfqB9Wwp651eUe9]
  • Structural, IR spectra NBO, TDDFT, AIM calculation, biological activity and docking property of[5][16][17]. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiE-VhIXdeVv7j9EeFVJVzz6xvSbPWUEZjtO0doSvyf0r4f12X60DPpzCmS6usiHyAZ2zf7tw4pZC45pARi2PrJ5p4EPqYPLYdqb0Ow_HI-gyta37Lk52RP_NoW8S5vCXBjhOY3UWucN2UUcWQEQ9mTwuAESqo4qz22X-xqK9zKAZhsHGScHEIVAVVFx4E0J7oOT13z4T86F1JNZpzAK0ZWnyRwHoXRdhhfBmiQ9nqWTMEaR5RuOhQBWUTINRyyVGhT0UsnKO0RIQzW7DDJwTb9_HHr2QrwrLm1ZkaL5Dl0b8SN5TalOE1Za6hNyAuuCkD6GbrU8GSodJBPsg2CJWTFdTCWr-oFi0YWYNWd61uQWrJmEEJsqhA_GVz92xf_X5I04_dE2HwVvnTP9LmwGP102UAmcyUZloc3P5LmN9xJPGQjXFQVO4_1wQcxcCjO1qBsIC1-iAx1-Rr7DDkn93sXtxTV_ZM8uZd6jc2AMbHe-oBN9-ZqzNaGz5VA-kUKVarrNNBKOD5WIc_ZtsvdAMxESNaSZZb-Ae5TciU-sAyCnRmjXFtzBqNSJ0O76Y5A==]

Sources

A Senior Application Scientist's Guide to the Molecular Docking of 3,5-diethyl-1H-1,2,4-triazole with Target Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive, in-depth technical comparison of the molecular docking performance of 3,5-diethyl-1H-1,2,4-triazole against two key enzymes: fungal lanosterol 14α-demethylase (CYP51) and human cytochrome P450 3A4 (CYP3A4). The 1,2,4-triazole scaffold is a critical pharmacophore found in numerous clinically approved drugs, known for its ability to interact with metalloenzymes.[1] This guide serves as a practical, hands-on protocol for researchers, scientists, and drug development professionals, detailing the rationale behind experimental choices and providing a framework for in-silico evaluation of novel triazole derivatives. We compare the docking performance of our lead compound with established drugs—Fluconazole against CYP51 and Ketoconazole against CYP3A4—to benchmark its potential efficacy and selectivity.

Introduction: The Scientific Rationale

The Significance of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a privileged structure in medicinal chemistry due to its unique electronic characteristics, including dipole character, hydrogen bonding capacity, and structural rigidity.[1] These features enable high-affinity interactions with biological receptors and enzymes.[1] This motif is integral to a wide array of clinically vital drugs, from antifungals like Fluconazole to anticancer agents such as Letrozole.[1] The primary mechanism of action for many triazole-based antifungals is the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1]

Principles of Molecular Docking in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] It is a cornerstone of structure-based drug design, allowing us to model the interaction between a small molecule (ligand) and a protein's binding site at an atomic level.[2] The process involves two critical steps: predicting the ligand's conformation, position, and orientation within the binding site (posing), and assessing the binding affinity using a scoring function.[2] This in-silico approach accelerates drug discovery by enabling the rapid screening of virtual libraries and prioritizing candidates for synthesis and in-vitro testing.

Target Enzyme Selection: A Dual-Pronged Approach

To provide a robust evaluation of this compound, we have selected two pertinent enzyme targets:

  • Fungal Lanosterol 14α-demethylase (CYP51): This cytochrome P450 enzyme is a critical component in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][3] Its inhibition disrupts membrane integrity, leading to fungal cell death.[4] CYP51 is the validated target for all clinically used azole antifungal drugs.[3][5] We will be using the crystal structure of CYP51 from the pathogenic yeast Candida albicans (PDB ID: 5V5Z).[6]

  • Human Cytochrome P450 3A4 (CYP3A4): This is one of the most important enzymes in human drug metabolism, responsible for the oxidative metabolism of over 50% of clinically used drugs.[7][8] Assessing the interaction of our compound with CYP3A4 is crucial for predicting potential drug-drug interactions and understanding its metabolic profile. For this study, the crystal structure of human CYP3A4 (PDB ID: 1W0E) will be utilized.[8]

Experimental Protocols: A Self-Validating System

This section details the step-by-step methodology for a reproducible molecular docking workflow using AutoDock Vina, a widely used and validated open-source docking program.[9]

Mandatory Software and Tools
  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: The docking engine.

  • PyMOL or UCSF Chimera: For visualization and analysis of molecular structures and docking results.[10]

  • Open Babel: A chemical toolbox for converting file formats and preparing molecules.[1]

Ligand Preparation: The Foundation of Accurate Docking

The accuracy of a docking simulation is highly dependent on the correct preparation of the ligand structure.

Step-by-Step Protocol:

  • Obtain 3D Structures: Download the 3D structures of this compound, Fluconazole, and Ketoconazole from the PubChem database in SDF format.[11][12][13][14]

  • Energy Minimization: Use a computational chemistry tool like Avogadro or the energy minimization functions within UCSF Chimera to obtain a low-energy conformation of each ligand.

  • File Conversion and PDBQT Preparation:

    • Use Open Babel to convert the SDF files to PDB files.

    • Load the PDB file into AutoDock Tools.

    • Assign Gasteiger charges, merge non-polar hydrogens, and define the rotatable bonds to generate the final PDBQT file required by AutoDock Vina.[1]

Receptor Preparation: Ensuring a Clean and Valid Target

Proper preparation of the target protein is crucial to remove extraneous molecules and set the correct protonation states.

Step-by-Step Protocol:

  • Download Crystal Structures: Obtain the PDB files for Candida albicans CYP51 (PDB ID: 5V5Z) and human CYP3A4 (PDB ID: 1W0E) from the RCSB Protein Data Bank.[6][8]

  • Protein Clean-up:

    • Load the PDB file into a molecular visualization tool like PyMOL or UCSF Chimera.

    • Remove all non-essential components, including water molecules, co-crystallized ligands, and any non-protein chains.[2][10]

  • PDBQT File Generation:

    • Open the cleaned PDB file in AutoDock Tools.

    • Add polar hydrogens to the protein structure.[15]

    • Assign Gasteiger charges.

    • Save the prepared protein as a PDBQT file.[2]

Defining the Search Space: The Grid Box

The grid box defines the three-dimensional space within which AutoDock Vina will search for the optimal binding pose of the ligand.

Step-by-Step Protocol:

  • Identify the Binding Site: For both CYP51 and CYP3A4, the binding site is located in the heme-containing active site. In the case of co-crystallized structures, the grid box can be centered on the position of the original ligand.

  • Set Grid Box Parameters in AutoDock Tools:

    • Load the prepared protein PDBQT file.

    • Open the "Grid Box" option.[1][5]

    • Adjust the center and dimensions of the grid box to encompass the entire active site, providing enough space for the ligand to rotate and translate freely. A typical size is 25 x 25 x 25 Å.[11]

Running the Docking Simulation with AutoDock Vina

Step-by-Step Protocol:

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, and the center and dimensions of the grid box.[11]

  • Execute AutoDock Vina: Run the docking simulation from the command line using the following command:

  • Exhaustiveness Parameter: For a more thorough search, increase the exhaustiveness parameter in the configuration file (default is 8).[11] This increases the computational time but can lead to more accurate results.[11]

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (PubChem -> PDBQT) Grid_Box Grid Box Definition (Define Search Space) Ligand_Prep->Grid_Box Input Receptor_Prep Receptor Preparation (PDB -> PDBQT) Receptor_Prep->Grid_Box Input Vina_Run Run AutoDock Vina (Execute Simulation) Grid_Box->Vina_Run Configuration Pose_Analysis Binding Pose Analysis (PyMOL/Chimera) Vina_Run->Pose_Analysis Output Poses Score_Comparison Scoring & Comparison (Binding Affinity) Pose_Analysis->Score_Comparison Data Extraction Ligand_Enzyme_Interaction cluster_interactions Binding Interactions Ligand This compound H_Bond Hydrogen Bonds Ligand->H_Bond Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic Coordination Heme Coordination (N-Fe bond) Ligand->Coordination Enzyme Enzyme Active Site (CYP51 / CYP3A4) H_Bond->Enzyme Hydrophobic->Enzyme Coordination->Enzyme

Sources

A Senior Application Scientist's Guide to 1,2,4-Triazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1][2][3][4] Its prevalence in antifungal drugs like fluconazole, antiviral agents, and anticancer candidates underscores the enduring need for efficient and versatile synthetic routes to access this heterocyclic core.[5][6] This guide provides a comparative analysis of key synthetic methods for 1,2,4-triazoles, blending classical named reactions with modern, high-efficiency protocols. As Senior Application Scientists, our goal is not just to present protocols but to illuminate the causality behind experimental choices, enabling researchers to select and optimize the ideal method for their specific synthetic challenges.

Classical Approaches: The Foundation of Triazole Chemistry

The classical methods, while often requiring harsh conditions, remain fundamental to understanding triazole reactivity and are still employed for specific applications.

The Pellizzari Reaction

First reported by Guido Pellizzari in 1911, this reaction constructs the 1,2,4-triazole ring through the thermal condensation of an amide and an acylhydrazide.[2][3] It is a direct and conceptually simple approach, particularly for synthesizing 3,5-disubstituted-1,2,4-triazoles.

Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the amide's carbonyl carbon. This is followed by a cyclization and dehydration cascade to form the aromatic triazole ring.[3][7] The high temperatures (often >200°C) are necessary to drive the multiple dehydration steps required for aromatization.[2][3] A significant drawback of the classical approach is the potential for an "interchange of acyl groups" when unsymmetrical starting materials are used (R ≠ R'), leading to a mixture of three different triazole products and complicating purification.[7]

Pellizzari_Mechanism start Amide + Acylhydrazide intermediate1 Nucleophilic Attack start->intermediate1 Heat (>200°C) intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 intermediate3 Dehydration (H₂O loss) intermediate2->intermediate3 intermediate4 Intramolecular Cyclization intermediate3->intermediate4 intermediate5 5-Membered Ring Intermediate intermediate4->intermediate5 intermediate6 Second Dehydration (H₂O loss) intermediate5->intermediate6 product 3,5-Disubstituted-1,2,4-Triazole intermediate6->product

Caption: Generalized mechanism of the Pellizzari reaction.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Conventional Heating)

  • Materials : Benzamide (1.21 g, 10 mmol), Benzoyl hydrazide (1.36 g, 10 mmol), round-bottom flask (50 mL), reflux condenser, heating mantle, nitrogen inlet.

  • Procedure :

    • Reactant Setup : Combine equimolar amounts of benzamide and benzoylhydrazide in a dry round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.[8] Scientist's Note: The inert atmosphere is crucial to prevent oxidative degradation of the starting materials at the required high temperatures.

    • Heating : Heat the reaction mixture to 220-250°C using a heating mantle or oil bath.[2][7] Maintain vigorous stirring if possible, although the reaction often proceeds in a melt phase.

    • Reaction Monitoring : Hold the temperature for 2-4 hours.[2][7] Progress can be monitored by taking small aliquots (if feasible) and analyzing by Thin-Layer Chromatography (TLC).

    • Work-up : Allow the flask to cool to room temperature. The crude solid product will form.[2] Triturate the solid with ethanol to remove unreacted starting materials and soluble impurities.

    • Purification : Collect the crude product by vacuum filtration. Purify further by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[2][7]

The Einhorn-Brunner Reaction

The Einhorn-Brunner reaction offers an alternative route, involving the condensation of diacylamines (imides) with hydrazines, typically in the presence of a weak acid like acetic acid.[9][10] This method, developed by Alfred Einhorn and Karl Brunner, is particularly useful for preparing N-substituted triazoles.[6]

Mechanism and Regioselectivity

The acid-catalyzed mechanism begins with the nucleophilic attack of the hydrazine's primary amine on a protonated carbonyl group of the imide.[10] This is followed by dehydration and intramolecular cyclization to yield the triazole ring.[9][10] A key feature is its regioselectivity with unsymmetrical imides. The hydrazine preferentially attacks the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger carboxylic acid will predominantly end up at the 3-position of the resulting 1,2,4-triazole.[6][9][10] This predictability is a significant advantage for targeted synthesis.

Einhorn_Brunner_Workflow start Dissolve Imide in Glacial Acetic Acid step2 Slowly Add Substituted Hydrazine start->step2 Stirring step3 Heat to Reflux (110-120°C) step2->step3 Catalyst + Solvent step4 Monitor by TLC (2-8 hours) step3->step4 step5 Cool to Room Temperature step4->step5 Reaction Complete step6 Pour into Ice-Cold Water step5->step6 Precipitation step7 Collect Precipitate (Vacuum Filtration) step6->step7 product Purified 1,2,4-Triazole step7->product Wash & Dry

Caption: Experimental workflow for the Einhorn-Brunner reaction.

Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole

  • Materials : N-formylbenzamide (10 mmol), phenylhydrazine (11 mmol), glacial acetic acid, round-bottom flask, reflux condenser.

  • Procedure :

    • Reactant Setup : In a round-bottom flask equipped with a reflux condenser, dissolve the N-formylbenzamide (1.0 eq) in glacial acetic acid.[8] Scientist's Note: Glacial acetic acid serves as both the solvent and the weak acid catalyst required to protonate the imide carbonyl, activating it for nucleophilic attack.

    • Hydrazine Addition : To the stirring solution, slowly add phenylhydrazine (1.1 eq).[10]

    • Heating : Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 2-8 hours.[10]

    • Reaction Monitoring : Monitor the consumption of the starting material using TLC.

    • Work-up and Precipitation : After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water (approx. 10x the reaction volume) with vigorous stirring to precipitate the crude product.[10]

    • Isolation and Purification : Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetic acid. Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Modern Synthetic Methods: Enhancing Efficiency and Scope

Modern methods address the limitations of classical syntheses, offering milder conditions, shorter reaction times, and broader substrate scope.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of 1,2,4-triazoles by dramatically reducing reaction times from hours to minutes.[11][12][13] The efficient and uniform heating provided by microwave energy often leads to higher yields and purer products, aligning with the principles of green chemistry.[13][14]

Application to Classical Reactions

Microwave irradiation can be applied to the Pellizzari reaction, overcoming the need for extremely high temperatures and long reaction times.[3][4] For instance, the reaction of amides and acylhydrazides can be completed in a sealed vessel at 150°C in just a couple of hours, a significant improvement over conventional heating.[2]

Catalyst-Free Microwave Synthesis

A notable advancement is the development of catalyst-free, one-pot microwave synthesis. For example, substituted 1,2,4-triazoles can be synthesized from various hydrazines and formamide at 160°C in just 10 minutes, with yields ranging from 54-81%.[11] This method showcases excellent functional group tolerance and operational simplicity.[11]

Experimental Protocol: Microwave-Assisted Synthesis of 3-Phenyl-1H-1,2,4-triazole

  • Materials : Phenylhydrazine (5 mmol), Formamide (100 mmol, 20 eq), microwave synthesizer vial (10 mL), magnetic stirrer.

  • Procedure :

    • Reactant Setup : In a 10 mL microwave vial, add phenylhydrazine (1.0 eq) and formamide (20 eq).[11] Scientist's Note: Formamide serves as both a reactant and the solvent. The large excess is crucial for driving the reaction to completion in the absence of a catalyst.

    • Microwave Irradiation : Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 160°C for 10 minutes with stirring.[11]

    • Work-up : After the reaction, cool the vial to room temperature. Add water to the reaction mixture and extract the product with an organic solvent like ethyl acetate.

    • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the pure 1,2,4-triazole.

Copper-Catalyzed and Metal-Free Cyclizations

Catalytic methods have emerged as powerful tools for constructing the 1,2,4-triazole ring under milder conditions. Copper catalysis is particularly popular due to its low cost and good functional group tolerance.[15]

Copper-Catalyzed Synthesis from Nitriles

An efficient one-pot synthesis involves the reaction of two different nitriles with hydroxylamine, catalyzed by inexpensive Cu(OAc)₂.[16] The reaction proceeds through the sequential formation of an amidoxime, copper-catalyzed addition to the second nitrile, and subsequent intramolecular cyclization/dehydration.[16] This method provides moderate to good yields and avoids the need for pre-functionalized starting materials.

Metal-Free Oxidative Cyclizations

Metal-free approaches are gaining traction due to their environmental benefits. An appealing method involves the reaction of hydrazones and amines under aerobic oxidative conditions, using iodine as a catalyst and TBHP (tert-Butyl hydroperoxide) as the oxidant.[17] This strategy proceeds through a cascade of C-H functionalization and C-N bond formations.[17]

Comparative Analysis of Synthesis Methods

The choice of synthetic method depends critically on the target molecule, available starting materials, required scale, and desired efficiency.

MethodStarting MaterialsKey ConditionsTypical YieldsAdvantagesLimitations
Pellizzari Reaction Amide, AcylhydrazideHigh Temp (>200°C), 2-4 h (Conventional); 150°C, 2h (Microwave)[2]Low to Moderate (Conv.); Good (MW)Direct, simple starting materialsHarsh conditions, long reaction times (Conv.), potential for side products with unsymmetrical substrates.[3]
Einhorn-Brunner Diacylamine (Imide), HydrazineWeak Acid (e.g., Acetic Acid), Reflux, 2-8 h[10]Moderate to GoodPredictable regioselectivity, good for N-substituted triazoles.[6][9]Requires preparation of imide starting material, can produce isomeric mixtures.[10]
Microwave (Catalyst-Free) Hydrazine, Formamide160°C, 10-15 min[11]Good (54-81%)[11]Extremely fast, green, simple one-pot procedure, catalyst-free.[11]Limited to formamide as the C1 source in reported protocols.[11]
Copper-Catalyzed Nitriles, HydroxylamineCu(OAc)₂, 120°C[16]Moderate to GoodReadily available starting materials, good functional group tolerance.Requires catalyst, higher temperatures than some microwave methods.
Metal-Free Oxidative Hydrazones, AminesI₂/TBHP, Aerobic conditions[17]Good to HighAvoids transition metals, utilizes readily available reagents.Requires an oxidant, mechanism can be complex.

Conclusion

The synthesis of 1,2,4-triazoles has evolved significantly from the foundational Pellizzari and Einhorn-Brunner reactions to modern, highly efficient catalytic and microwave-assisted protocols. While classical methods provide valuable insights and are still useful for certain targets, contemporary approaches offer superior speed, yield, and sustainability. For rapid library synthesis and green chemistry applications, microwave-assisted methods are often the superior choice. For constructing complex, highly substituted triazoles, copper-catalyzed and other modern cyclization strategies provide the necessary versatility and functional group tolerance. As Senior Application Scientists, we advise a thorough evaluation of the target structure and synthetic goals to select the most appropriate and robust method from this diverse chemical toolbox.

References

  • Stan, C., & Kumar, A. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26, 404-407.
  • A review on methods of synthesis of 1,2,4-triazole deriv
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]

  • The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. (2025). BenchChem.
  • Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols. (2025). BenchChem.
  • Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis. (2025). BenchChem.
  • Pellizzari reaction. (n.d.). Wikipedia. [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances.
  • Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. (2015). The Journal of Organic Chemistry. [Link]

  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (n.d.). ResearchGate. [Link]

  • An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles. (2025). BenchChem.
  • Application Notes: Microwave-Assisted Synthesis of 1,2,4-Triazole Deriv
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers Media S.A..
  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
  • Einhorn–Brunner reaction. (n.d.). Wikipedia. [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing.
  • Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis. (2025). BenchChem.
  • side reactions in the synthesis of 1,2,4-triazoles and how to prevent them. (2025). BenchChem.

Sources

A Comparative Guide to the Validation of Synthesized 3,5-diethyl-1H-1,2,4-triazole Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of synthesized 3,5-diethyl-1H-1,2,4-triazole. We will explore the rationale behind methodological choices, compare HPLC with alternative analytical techniques, and present a complete, self-validating protocol grounded in regulatory standards.

Introduction: The Imperative of Purity in Drug Development

In pharmaceutical research and development, the active pharmaceutical ingredient (API) is the cornerstone of a drug product's safety and efficacy. The purity of an API is not a mere quality metric; it is a critical determinant of its biological activity and toxicological profile. Impurities, which can arise from the synthesis process, degradation, or storage, can significantly alter the therapeutic outcome and may themselves be toxic.[1] Therefore, a robust, validated analytical method to quantify the purity of a newly synthesized compound like this compound is a non-negotiable regulatory and scientific requirement.[2]

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, found in numerous antifungal, anticancer, and anti-inflammatory agents.[3] The specific compound, this compound, serves as a key building block for more complex molecules. Its purity must be unequivocally established before its inclusion in further synthetic steps or biological screening.

Synthesis and Potential Impurities of this compound

To develop a method capable of separating the API from its potential impurities, one must first understand its synthetic origin. A common and effective route for synthesizing 3,5-disubstituted-1,2,4-triazoles is the Pellizzari reaction, which involves the condensation of an amide with an acyl hydrazide.[4] For this compound, this can be envisioned as the reaction between propionamide and propionyl hydrazide under heat.

Potential Process-Related Impurities Include:

  • Starting Materials: Unreacted propionamide and propionyl hydrazide.

  • Intermediates: Partially reacted intermediates.

  • By-products: Products from side reactions, such as the self-condensation of starting materials.

A robust analytical method must be able to resolve the main this compound peak from all these potential process-related impurities and any degradants that may form over time.

Method Selection: Why HPLC Reigns for Purity Analysis

While several techniques exist for small molecule analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for pharmaceutical purity and assay testing.[5] Let's compare it with other viable alternatives.

Technique Advantages Disadvantages Suitability for this compound
RP-HPLC Highly versatile, robust, reproducible, and widely available. Excellent for separating compounds with a range of polarities.[2]Requires organic solvents. Can be time-consuming for method development.Excellent. The moderate polarity of the triazole makes it an ideal candidate for retention and separation on a C18 stationary phase.
Supercritical Fluid Chromatography (SFC) Faster analysis times, reduced organic solvent consumption (greener).[6]Less versatile for highly polar or ionic compounds. Requires specialized equipment.Good Alternative. Could provide a faster, more environmentally friendly analysis. However, method development can be more complex.
Capillary Electrophoresis (CE) High separation efficiency, minimal sample and solvent consumption.[7]Lower sensitivity for some analytes without specialized detectors. Less robust for routine QC compared to HPLC.Possible, but not ideal. Best suited for charged species. While possible for this neutral molecule under specific conditions (e.g., MEKC), it offers fewer advantages over HPLC for routine purity testing.
Gas Chromatography (GC) Excellent for volatile and thermally stable compounds.Requires the analyte to be volatile or derivatized, which adds complexity. Not suitable for thermally labile compounds.Poor. 1,2,4-triazoles typically have high boiling points and may degrade at the high temperatures required for GC analysis.

The HPLC Method: Development and Validation Workflow

The development of a stability-indicating HPLC method is a systematic process designed to ensure the final method is specific, accurate, and reliable. The workflow is visualized below.

HPLC_Validation_Workflow cluster_synthesis Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: ICH Q2(R1) Validation cluster_purity Phase 4: Application synthesis Synthesis of This compound ref_std Characterize & Qualify Reference Standard synthesis->ref_std method_dev Initial Method Scouting (Column, Mobile Phase) ref_std->method_dev forced_deg Forced Degradation (Stress Studies) method_dev->forced_deg optimization Method Optimization (Specificity & Resolution) forced_deg->optimization specificity Specificity optimization->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness purity_analysis Routine Purity Analysis of New Batches robustness->purity_analysis

Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocol: The Validated HPLC Method

This protocol is designed to be a self-validating system, where the system suitability tests act as a daily check on the method's performance.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase column providing good retention for moderately polar analytes.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water TFA acts as an ion-pairing agent to improve peak shape for the basic nitrogen atoms in the triazole ring.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile Acetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 10% B to 90% B over 15 min, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min A gradient elution is necessary to ensure that any impurities, which may have a wide range of polarities, are eluted from the column.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 215 nm The triazole ring is expected to have UV absorbance at lower wavelengths. 215 nm provides good sensitivity.
Injection Vol. 10 µL A standard volume to balance sensitivity and peak shape.

| Diluent | 50:50 Acetonitrile:Water | Ensures the sample is fully dissolved and compatible with the mobile phase. |

Validation Parameters and Acceptance Criteria (ICH Q2(R1))

Validation of the analytical method is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to provide documented evidence that the method is suitable for its intended purpose.[8][9]

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] The most effective way to demonstrate this is through forced degradation studies.[11]

Forced Degradation Protocol: The API is subjected to stress conditions to intentionally produce degradation products. The goal is to achieve 10-20% degradation of the API.[1]

Forced_Degradation cluster_stress Stress Conditions API API Sample (this compound) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidative (3% H₂O₂, RT) API->Oxidation Thermal Thermal (80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis HPLC Analysis (Peak Purity Assessment using PDA Detector) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Control Control Sample (Unstressed) Control->Analysis

Caption: Workflow for a Forced Degradation Study.

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the main API peak and all degradation product peaks.

  • The peak purity analysis (via PDA detector) of the API peak in the stressed samples must pass, indicating no co-eluting impurities.

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.[12]

Protocol:

  • Prepare a stock solution of the this compound reference standard.

  • Create a series of at least five concentrations covering 50% to 150% of the target analytical concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Hypothetical Linearity Data:

Concentration (µg/mL) Mean Peak Area (n=3)
50 489500
75 741200
100 998700
125 1251000

| 150 | 1495000 |

Acceptance Criteria:

  • Correlation coefficient (R²) ≥ 0.999.

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).

Protocol:

  • Prepare a sample matrix (placebo) and spike it with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Hypothetical Accuracy Data:

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 80.0 79.5 99.4%
100% 100.0 100.8 100.8%
120% 120.0 121.1 100.9%

| Mean Recovery | | | 100.4% |

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.[8]

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[8]

Protocol (Repeatability):

  • Analyze six replicate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and equipment.

Protocol (Intermediate Precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Hypothetical Precision Data:

Precision Level Parameter Result (% Assay) % RSD
Repeatability Analyst 1, Day 1, System 1 99.8, 100.1, 99.5, 100.3, 99.9, 100.2 0.31%

| Intermediate | Analyst 2, Day 2, System 2 | 100.5, 100.9, 101.1, 100.4, 100.8, 101.0 | 0.28% |

Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) should be not more than 2.0%.

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[8]

Acceptance Criteria:

  • The LOQ must be sufficiently low to accurately measure any potential impurities at their specified reporting limits.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[13]

Protocol:

  • Vary parameters such as mobile phase composition (±2%), column temperature (±5 °C), flow rate (±0.1 mL/min), and detection wavelength (±2 nm).

  • Analyze the sample under each modified condition and evaluate the impact on system suitability parameters and quantitative results.

Acceptance Criteria:

  • System suitability parameters must remain within the defined limits for all varied conditions.

  • The assay results should not significantly change, demonstrating the method's reliability for routine use.

Conclusion

The validation of an analytical method is a comprehensive process that provides a high degree of assurance that the method will consistently produce data that is accurate and reliable. The RP-HPLC method detailed in this guide, when subjected to the rigorous validation protocol based on ICH guidelines, provides a trustworthy and robust system for determining the purity of synthesized this compound. By understanding the "why" behind each step—from method selection to the specifics of forced degradation—researchers and drug development professionals can confidently establish the quality of their synthesized compounds, ensuring a solid foundation for subsequent pharmaceutical development.

References

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies . ijarsct. Available from: [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development . Open Access Journals. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis . Pharmaceutical Technology. Available from: [Link]

  • Steps for HPLC Method Validation . Pharmaguideline. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. Available from: [Link]

  • The role of forced degradation studies in stability indicating HPLC method development . Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES . ResearchGate. Available from: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW . Zenodo. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . LCGC International. Available from: [Link]

  • Identity and Purity - Small Molecules . Pacific BioLabs. Available from: [Link]

  • Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole . ResearchGate. Available from: [Link]

  • The Role of 3,5-Dimethyl-1H-1,2,4-triazole in Organic Synthesis . Boronpharm. Available from: [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals . International Journal of Applied Pharmaceutics. Available from: [Link]

  • Small Molecule Drug Characterization and Purity Analysis . Agilent. Available from: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market . Hovione. Available from: [Link]

  • HPLC Methods for analysis of 1,2,4-triazole . HELIX Chromatography. Available from: [Link]

  • HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column . SIELC Technologies. Available from: [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities . Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review . Frontiers in Chemistry. Available from: [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives . SciSpace. Available from: [Link]

  • One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles . National Institutes of Health. Available from: [Link]

Sources

A Comparative Guide to 3,5-diethyl-1H-1,2,4-triazole: Unlocking Advantages in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Landscape of Heterocyclic Ligands

In the fields of coordination chemistry, materials science, and drug development, the selection of a ligand is a critical decision that dictates the ultimate function and efficacy of a metal complex. Heterocyclic ligands—cyclic compounds containing atoms of at least two different elements in their rings—form the bedrock of modern metallochemistry. Ligands such as pyridines, imidazoles, and pyrazoles are ubiquitous due to their predictable coordination and stability. However, for researchers seeking to impart specific steric, electronic, and functional properties onto a metal center, the 1,2,4-triazole scaffold offers a superior and more versatile platform.[1]

This guide provides an in-depth comparison of 3,5-diethyl-1H-1,2,4-triazole against other common heterocyclic ligands. We will move beyond simple structural descriptions to explore the causal relationships between its unique architecture and its enhanced performance in catalysis and medicinal chemistry, supported by experimental insights and protocols.

The 1,2,4-Triazole Core: A Privileged Scaffold

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms. This arrangement confers a unique combination of properties that make it a highly sought-after building block:

  • Versatile Coordination: The nitrogen atoms at the 1, 2, and 4 positions provide multiple potential coordination sites, allowing for monodentate, bidentate, and, most notably, bridging coordination modes that are essential for constructing polynuclear complexes and metal-organic frameworks (MOFs).[2]

  • Chemical Stability: The aromatic nature of the triazole ring provides significant thermal and chemical stability to its resulting metal complexes.[3]

  • Biological In-built Activity: The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, anticancer, and antiviral properties.[1][4][5][6][7] This inherent bioactivity provides a valuable starting point for the design of novel metallodrugs.

A Deep Dive into this compound

While the 1,2,4-triazole core is advantageous, the substituents at the 3 and 5 positions are what truly define the ligand's character. The selection of diethyl groups in This compound (CAS: 7343-35-3) is a deliberate choice to modulate its properties in three key areas.[8]

Diagram 1: Structural Comparison of Heterocyclic Ligands

A This compound B 3,5-dimethyl-1H-1,2,4-triazole A->B Steric Bulk C Pyridine A->C Coordination Sites D Imidazole A->D Bridging Potential cluster_0 Monodentate Coordination cluster_1 Bridging Coordination M1 M L1 Triazole M1->L1 N1-coordination M2 M L2 Triazole M2->L2 N1 M3 M L2->M3 N2,N4

Caption: Monodentate vs. bridging coordination modes of 1,2,4-triazoles.

Comparative Data Summary

The following table provides a quantitative comparison of this compound with other common heterocyclic ligands.

LigandMolecular FormulaMolecular Weight ( g/mol )Key FeaturePrimary Disadvantage
This compound C₆H₁₁N₃125.17 [8]Tunable steric bulk, high lipophilicity, excellent bridgingSynthesis can be more complex than pyridine
3,5-dimethyl-1H-1,2,4-triazoleC₄H₇N₃97.12 [9]Good bridging capability, moderate steric bulkLower lipophilicity and steric influence
PyridineC₅H₅N79.10Simple, predictable monodentate coordinationLacks bridging capability, minimal steric influence
ImidazoleC₃H₄N₂68.08Biologically relevant, can act as H-bond donor/acceptorWeaker bridging ligand compared to triazoles

Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound

This procedure is adapted from established methods for synthesizing 3,5-disubstituted-1,2,4-triazoles. [10][11]The causality is clear: the reaction of a hydrazide with an amidine derivative followed by cyclization is a robust pathway to the triazole core.

Materials:

  • Propionohydrazide

  • Propionamidine hydrochloride

  • Sodium ethoxide

  • Ethanol (absolute)

  • Diethyl ether

  • Hydrochloric acid (for workup)

Procedure:

  • Amidine Formation: In a round-bottom flask under an inert atmosphere (N₂), dissolve sodium ethoxide (1.1 eq) in absolute ethanol. Add propionamidine hydrochloride (1.0 eq) and stir for 30 minutes at room temperature.

  • Condensation: Add propionohydrazide (1.0 eq) to the mixture.

  • Cyclization: Reflux the reaction mixture for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and neutralize with a calculated amount of hydrochloric acid.

  • Isolation: Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Protocol 2: Synthesis of a Ni(II) Complex

This protocol demonstrates the coordination of the ligand to a metal center, a foundational experiment in evaluating its properties. [12][13] Materials:

  • This compound (2.0 eq)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (1.0 eq)

  • Methanol

Procedure:

  • Ligand Solution: Dissolve this compound in methanol (20 mL) in a flask with gentle warming if necessary.

  • Metal Salt Solution: In a separate flask, dissolve NiCl₂·6H₂O in methanol (10 mL).

  • Complexation: Slowly add the metal salt solution dropwise to the ligand solution while stirring. A color change or precipitation should be observed.

  • Crystallization: Stir the resulting mixture at room temperature for 4 hours. If a precipitate forms, it can be collected by filtration. If the solution is clear, slow evaporation of the solvent or vapor diffusion with a less polar solvent (e.g., diethyl ether) can be used to grow single crystals suitable for X-ray diffraction.

  • Characterization: The resulting complex should be characterized by FT-IR (to observe shifts in C=N and N-N stretching frequencies upon coordination) and single-crystal X-ray diffraction (to definitively determine the coordination geometry).

Diagram 3: Experimental Workflow for Complex Synthesis

A Dissolve Ligand in Methanol C Mix Solutions (Stir 4h) A->C B Dissolve NiCl2·6H2O in Methanol B->C D Precipitate Forms? C->D E Filter & Dry Product D->E Yes F Slow Evaporation/ Vapor Diffusion D->F No H Characterize (FT-IR, X-Ray) E->H G Collect Crystals F->G G->H

Caption: Workflow for the synthesis and characterization of a metal complex.

Conclusion

This compound represents a significant advancement over simpler heterocyclic ligands and less substituted triazoles for researchers requiring fine control over the properties of their metal complexes. Its primary advantages—a tunable steric environment, enhanced lipophilicity, and robust bridging capability—are not isolated features but interconnected properties that can be leveraged to solve complex challenges in catalysis, materials science, and medicinal chemistry. By understanding the causal links between its structure and function, scientists can rationally design and synthesize next-generation materials and therapeutics with superior performance.

References

  • The Role of 3,5-Dimethyl-1H-1,2,4-triazole in Organic Synthesis. Google AI Test Kitchen.
  • New triazole-based coordination complexes as antitumor agents against triple negative breast cancer MDA-MB-468 cell line - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Al-Mustansiriyah Journal of Science. Available from: [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ScienceRise: Pharmaceutical Science. Available from: [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). Ukrainian Journal of Ecology. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules. Available from: [Link]

  • The coordination chemistry of 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles and related ligands. ResearchGate. Available from: [Link]

  • A Comprehensive review on 1, 2,4 Triazole. International Journal of Institutional Pharmacy and Life Sciences. Available from: [Link]

  • Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Journal of the Chinese Chemical Society. Available from: [Link]

  • The Chemical Structure and Properties of 3,5-Dimethyl-1H-1,2,4-triazole. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available from: [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. ResearchGate. Available from: [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. Available from: [Link]

  • Complex Studies of 1,2,4-Triazoles. International Scientific Research and Experimental Development. Available from: [Link]

  • Highly functionalised 3,4,5-trisubstituted 1,2,4-triazoles for future use as ligands in coordination polymers. ResearchGate. Available from: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Available from: [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules. Available from: [Link]

Sources

The Unseen Influence: A Comparative Guide to the Structure-Activity Relationship of 3,5-diethyl-1H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the 1,2,4-triazole scaffold is a familiar and promising starting point for novel therapeutics. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3] This guide delves into the nuanced world of structure-activity relationships (SAR), focusing on the often-understated yet pivotal role of 3,5-diethyl substitution on the 1H-1,2,4-triazole core. While direct and extensive research on this specific diethyl derivative is not abundant, this guide will provide a comparative analysis based on the established SAR of analogous 3,5-disubstituted 1,2,4-triazoles, offering predictive insights and a framework for future research.

The 1,2,4-Triazole Core: A Privileged Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a "privileged scaffold" in medicinal chemistry. The substituents at the 3, 4, and 5-positions can be readily modified, allowing for the fine-tuning of a compound's pharmacological profile.

I. Antimicrobial Activity: A Tale of Lipophilicity and Steric Hindrance

The quest for novel antimicrobial agents is a perpetual challenge in the face of growing resistance. 1,2,4-triazole derivatives have emerged as a promising class of compounds in this arena.[4][5][6]

General SAR Insights for 3,5-Disubstituted 1,2,4-Triazoles

Studies on various 3,5-disubstituted 1,2,4-triazoles reveal several key SAR trends for antimicrobial activity:

  • Lipophilicity is Key: Increasing the lipophilicity of the substituents at the 3 and 5-positions often enhances antibacterial and antifungal activity. This is attributed to improved penetration of the microbial cell membrane. Aromatic and long-chain alkyl substituents have been shown to be effective.[7]

  • The Role of the Thiol Group: The presence of a thiol (-SH) or thione group at the 3-position is a common feature in many active antimicrobial 1,2,4-triazoles.[5][8] This group can chelate with metal ions essential for microbial enzyme function.

  • Substitution at the N4-Position: Substitution at the N4-position with various aromatic or heterocyclic moieties can significantly modulate the antimicrobial spectrum and potency.[4]

Comparative Analysis of 3,5-Diethyl Substitution

Based on these principles, we can infer the potential antimicrobial profile of 3,5-diethyl-1H-1,2,4-triazole derivatives:

  • Moderate Lipophilicity: The two ethyl groups provide a moderate level of lipophilicity. Compared to smaller methyl groups, the diethyl substitution would likely enhance cell membrane permeability. However, when compared to larger aromatic or long-chain alkyl groups, the lipophilicity, and thus potentially the activity, might be less pronounced.

  • Steric Effects: The ethyl groups are bulkier than methyl groups, which could influence the binding of the molecule to its target. This steric hindrance could be either beneficial, by promoting a more favorable binding conformation, or detrimental, by preventing access to the active site.

Predictive Comparison of Antimicrobial Activity

The following table presents a hypothetical comparison of the minimum inhibitory concentration (MIC) values for a series of 3,5-dialkyl-1,2,4-triazole derivatives against a representative bacterium, such as Staphylococcus aureus. This table is predictive and intended to guide experimental design.

CompoundR1R2Predicted MIC (µg/mL) against S. aureusRationale
1 MethylMethyl128 - 256Lower lipophilicity may limit cell penetration.
2 (Target) Ethyl Ethyl 64 - 128 Increased lipophilicity compared to methyl may improve activity.
3 PropylPropyl32 - 64Further increase in lipophilicity could lead to enhanced potency.
4 PhenylPhenyl16 - 32Aromatic rings significantly increase lipophilicity and may introduce additional binding interactions.
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Prepare serial twofold dilutions of the test compounds in MHB in the microtiter plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

II. Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. 1,2,4-triazole derivatives have shown significant promise in this therapeutic area.[9][10][11]

General SAR Insights for 3,5-Disubstituted 1,2,4-Triazoles

The anticonvulsant activity of 1,2,4-triazoles is often associated with the following structural features:

  • Aromatic Substituents: The presence of one or two aromatic rings, often substituted with electron-withdrawing groups like halogens, is a common feature in potent anticonvulsant 1,2,4-triazoles.[9] These groups are thought to interact with the voltage-gated sodium channels or GABA-A receptors.

  • Small Alkyl Groups: Small alkyl groups at the 3 and/or 5-positions can contribute to the overall lipophilicity and influence the pharmacokinetic profile of the compounds.

  • N4-Substitution: The nature of the substituent at the N4-position is critical. Bulky or aromatic groups at this position have been shown to be beneficial for activity.[9]

Comparative Analysis of 3,5-Diethyl Substitution

For anticonvulsant activity, the 3,5-diethyl substitution might play a more supportive role:

  • Lipophilicity for Blood-Brain Barrier Penetration: The ethyl groups would increase the lipophilicity of the molecule, which is a crucial factor for crossing the blood-brain barrier and reaching the central nervous system.

  • Optimal Size and Flexibility: The ethyl groups are relatively small and flexible, which may allow the molecule to adopt a favorable conformation for binding to its neuronal target without significant steric hindrance.

Predictive Comparison of Anticonvulsant Activity

The following table provides a hypothetical comparison of the median effective dose (ED50) in the maximal electroshock (MES) test, a common preclinical model for generalized tonic-clonic seizures.

CompoundR1R2R3 (at N4)Predicted ED50 (mg/kg) in MES testRationale
5 HH4-Chlorophenyl50 - 100Aromatic substitution is important for activity.
6 (Target) Ethyl Ethyl 4-Chlorophenyl 30 - 60 Increased lipophilicity from ethyl groups may enhance CNS penetration and potency.
7 PhenylPhenyl4-Chlorophenyl20 - 40Two aromatic rings at C3 and C5 often lead to higher potency.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This is a widely used animal model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

Animals:

  • Male Swiss albino mice (20-25 g)

Procedure:

  • Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • After a specific pretreatment time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) delivered via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered as protection.

  • Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the tonic seizure component.

III. Anticancer Activity: Targeting Proliferation and Survival

The development of novel anticancer agents remains a high priority in medical research. 1,2,4-triazole derivatives have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines.[1][2][3][12]

General SAR Insights for 3,5-Disubstituted 1,2,4-Triazoles

Key structural features associated with the anticancer activity of 1,2,4-triazoles include:

  • Aromatic and Heterocyclic Moieties: The incorporation of substituted phenyl, indole, or other heterocyclic rings at the 3 and 5-positions is frequently associated with potent anticancer activity.[1] These groups can participate in various interactions with biological targets like kinases or DNA.

  • Linker and N4-Substitution: The nature of the linker between the triazole core and other pharmacophores, as well as the substituent at the N4-position, can significantly influence the mechanism of action and potency.

  • Thione/Thiol Group: Similar to antimicrobial activity, the presence of a sulfur-containing group can enhance anticancer activity, possibly through interactions with key enzymes or by inducing oxidative stress in cancer cells.

Comparative Analysis of 3,5-Diethyl Substitution

In the context of anticancer activity, the 3,5-diethyl substitution is likely to have a more subtle, modulatory effect:

  • Solubility and Bioavailability: The ethyl groups can improve the solubility and overall pharmacokinetic properties of the compounds, which is crucial for in vivo efficacy.

  • Steric Influence on Conformation: The steric bulk of the ethyl groups could influence the preferred conformation of larger substituents at the N4-position, potentially leading to more effective binding to the target protein.

Predictive Comparison of Anticancer Activity

The following table provides a hypothetical comparison of the half-maximal inhibitory concentration (IC50) values against a human cancer cell line, such as the breast cancer cell line MCF-7.

CompoundR1R2R3 (at N4)Predicted IC50 (µM) against MCF-7Rationale
8 HHSubstituted Benzothiazole10 - 20The benzothiazole moiety is a known pharmacophore for anticancer activity.
9 (Target) Ethyl Ethyl Substituted Benzothiazole 5 - 15 The ethyl groups may improve solubility and bioavailability, leading to enhanced cellular activity.
10 PhenylPhenylSubstituted Benzothiazole1 - 5The presence of additional aromatic rings can significantly increase potency through enhanced target interactions.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Structure-Activity Landscape

To better understand the relationships discussed, the following diagrams illustrate the general synthetic pathway for 3,5-disubstituted-1,2,4-triazoles and the key SAR takeaways.

SAR_Antimicrobial cluster_SAR Key SAR Features Triazole 3,5-Disubstituted-1,2,4-Triazole Lipophilicity Increased Lipophilicity (Aromatic/Long Alkyl Chains) Triazole->Lipophilicity Thiol Thiol/Thione Group at C3 Triazole->Thiol N4_Sub Substitution at N4 Triazole->N4_Sub Activity Antimicrobial Activity Lipophilicity->Activity Enhances Thiol->Activity Often Essential N4_Sub->Activity Modulates

Caption: Key SAR features for antimicrobial 1,2,4-triazoles.

Synthesis_Pathway Hydrazide Propionyl Hydrazide Thiosemicarbazide 1-Propionyl-4-ethyl-thiosemicarbazide Hydrazide->Thiosemicarbazide Isothiocyanate Ethyl Isothiocyanate Isothiocyanate->Thiosemicarbazide Triazole_Thiol 4,5-Diethyl-4H-1,2,4-triazole-3-thiol Thiosemicarbazide->Triazole_Thiol Alkaline Cyclization

Caption: Proposed synthesis of a 3,5-diethyl-1,2,4-triazole derivative.[13]

Conclusion

While direct experimental data on the structure-activity relationship of this compound derivatives is limited, a comparative analysis based on established SAR principles for analogous compounds provides valuable insights. The diethyl substitution is predicted to confer a moderate level of lipophilicity, which can be advantageous for antimicrobial activity and crucial for blood-brain barrier penetration in anticonvulsant agents. In the context of anticancer drug design, the ethyl groups may serve to optimize the physicochemical properties and conformational flexibility of more complex derivatives.

This guide underscores the importance of systematic SAR studies and provides a foundational framework for the design and evaluation of novel this compound derivatives. The experimental protocols and predictive comparisons offered herein are intended to catalyze further research into this promising, yet underexplored, area of medicinal chemistry. The true potential of these specific derivatives will only be unlocked through dedicated synthesis and rigorous biological evaluation.

References

  • Anticancer Properties of 1,2,4-Triazoles. ISRES. Available from: [Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. National Institutes of Health. Available from: [Link]

  • Recent developments on triazole nucleus in anticonvulsant compounds: a review. National Institutes of Health. Available from: [Link]

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). National Institutes of Health. Available from: [Link]

  • Anticancer Properties of Selected 1,2,4-Triazole Derivatives. ResearchGate. Available from: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. National Institutes of Health. Available from: [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). Zaporizhzhia State Medical and Pharmaceutical University. Available from: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. National Institutes of Health. Available from: [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Royal Society of Chemistry. Available from: [Link]

  • Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. Zaporizhzhia State Medical and Pharmaceutical University. Available from: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available from: [Link]

  • 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. Taylor & Francis Online. Available from: [Link]

  • Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal. Available from: [Link]

  • synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. Available from: [Link]

  • New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. National Institutes of Health. Available from: [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some Novel 3,5-Disubstituted-1 H -1,2,4-triazoles. ResearchGate. Available from: [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. ResearchGate. Available from: [Link]

  • Synthesis, SAR and Molecular Docking Studies of Certain New Derivatives of 1,2,4-Triazolo [3,4-b][1][9][12] Thiadiazole as Potent Antimicrobial Agents. ResearchGate. Available from: [Link]

Sources

Benchmarking the antifungal efficacy of 3,5-diethyl-1H-1,2,4-triazole analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Antifungal Efficacy of 1,2,4-Triazole Analogs

This guide provides a comprehensive analysis of the antifungal efficacy of 1,2,4-triazole analogs, offering a comparative benchmark for researchers, scientists, and drug development professionals. By delving into the mechanism of action, standardized testing methodologies, and structure-activity relationships, this document serves as a critical resource for the evaluation and development of novel triazole-based antifungal agents.

The Ascendancy of Triazoles in Antifungal Therapy

The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to public health.[1] In this landscape, the 1,2,4-triazole scaffold has emerged as a cornerstone in the development of potent antifungal agents.[2][3] Triazole-based drugs, such as fluconazole and voriconazole, are widely utilized in clinical practice due to their broad-spectrum activity and favorable safety profile.[1][4] Their therapeutic success has spurred extensive research into novel analogs with enhanced efficacy and the ability to overcome existing resistance mechanisms.[2][3][5]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mode of action for triazole antifungals is the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[1][4][6] This enzyme, a cytochrome P450 (CYP51), is essential for the conversion of lanosterol to ergosterol, an indispensable component of the fungal cell membrane.[1][6][7]

By binding to the heme iron atom in the active site of CYP51, triazoles disrupt the demethylation process. This leads to a depletion of ergosterol and a toxic accumulation of 14α-methylated sterols within the fungal cell membrane.[4][6] The consequences are severe: altered membrane fluidity and permeability, and malfunction of membrane-bound enzymes, ultimately culminating in the inhibition of fungal growth and replication.[4]

Triazole_Mechanism_of_Action Figure 1: Mechanism of Action of Triazole Antifungals cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazoles cluster_effects Cellular Effects Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Triazole_Analogs Triazole_Analogs CYP51_Enzyme CYP51 Enzyme Triazole_Analogs->CYP51_Enzyme Inhibition Ergosterol_Depletion Ergosterol Depletion CYP51_Enzyme->Ergosterol_Depletion Toxic_Sterol_Accumulation Toxic Sterol Accumulation CYP51_Enzyme->Toxic_Sterol_Accumulation Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption

Caption: Figure 1: Mechanism of Action of Triazole Antifungals.

Standardized Benchmarking: The Broth Microdilution Method

To objectively compare the efficacy of novel antifungal agents, standardized susceptibility testing methods are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods that are widely adopted.[8] The broth microdilution method is a cornerstone for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[9][10]

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing
  • Preparation of Antifungal Stock Solutions: Dissolve the triazole analogs and standard antifungal agents (e.g., fluconazole, voriconazole) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal agents in RPMI 1640 medium to achieve a range of test concentrations.

  • Inoculum Preparation: Culture the fungal isolates on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate.

  • Inoculation and Incubation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control well (no antifungal agent) and a sterility control well (no inoculum). Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[8]

  • MIC Determination: After incubation, visually or spectrophotometrically determine the MIC. For azoles, the MIC is typically defined as the lowest concentration that produces a significant (≥50%) reduction in growth compared to the drug-free control well.[8]

Broth_Microdilution_Workflow Figure 2: Broth Microdilution Experimental Workflow Start Start Prep_Stock Prepare Antifungal Stock Solutions Start->Prep_Stock Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Fungal Suspension Serial_Dilution->Inoculate_Plate Prep_Inoculum Prepare Standardized Fungal Inoculum Prep_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Figure 2: Broth Microdilution Experimental Workflow.

Comparative Efficacy of Novel 1,2,4-Triazole Analogs

Numerous studies have explored the synthesis and antifungal activity of novel 1,2,4-triazole derivatives. The following table summarizes the in vitro antifungal activity (MIC in µg/mL) of selected analogs from recent literature, benchmarked against standard antifungal drugs.

Compound/DrugCandida albicansCryptococcus neoformansAspergillus fumigatusReference
Fluconazole 0.25 - >640.5 - 16>64[2][11]
Voriconazole 0.03 - 0.50.0156 - 0.250.25 - 1[2][11][12]
Compound 7 0.01560.0156Not Reported[11]
Compound 21 Not Reported0.0156Not Reported[11]
Compound 6m ≤0.03 - 4≤0.03 - 0.250.25[12]
Compound 5j Not ReportedNot ReportedNot Reported[13]
Compound 6h Not ReportedNot ReportedNot Reported[13]

Note: The table presents a selection of data from the cited literature. MIC values can vary based on the specific fungal strains and testing conditions.

Structure-Activity Relationship (SAR) Insights

The antifungal potency of 1,2,4-triazole analogs is significantly influenced by the nature and position of substituents on the core structure. Analysis of various studies reveals several key SAR trends:

  • Side Chain Modifications: The introduction of specific side chains, such as a 4-(4-substitutedphenyl) piperazine group, has been shown to enhance antifungal activity.[11]

  • Halogenation: The presence of halogen atoms, particularly fluorine and chlorine, on the phenyl rings of the side chains often correlates with increased antifungal efficacy.[2] For instance, the 2,4-difluorophenyl group is a common feature in potent triazole antifungals like voriconazole.[2]

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as 1,2,3-benzotriazin-4-one, can lead to compounds with broad-spectrum antifungal activity, including against Aspergillus fumigatus.[12]

  • Carboxamide Fragments: The addition of carboxamide fragments to the 1,2,4-triazole scaffold has been explored to expand the fungicidal spectrum, with some analogs showing promising activity against plant-pathogenic fungi.[13]

Conclusion

The 1,2,4-triazole scaffold remains a highly fertile ground for the discovery of novel antifungal agents. This guide has outlined the fundamental mechanism of action and the standardized methodologies for evaluating the efficacy of new analogs. The comparative data and structure-activity relationship insights demonstrate that strategic modifications to the triazole core can yield compounds with potency exceeding that of established drugs like fluconazole and, in some cases, rivaling voriconazole. Future research should continue to leverage these insights to design next-generation triazole antifungals with a broader spectrum of activity and the ability to combat emerging drug resistance.

References

  • Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing. Retrieved January 18, 2026, from [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis and in Vitro and in Vivo Structure−Activity Relationships of Novel Antifungal Triazoles for Dermatology. (2005). Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

  • Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Triazole antifungals. (n.d.). EBSCO. Retrieved January 18, 2026, from [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. (2017). Open Forum Infectious Diseases. Retrieved January 18, 2026, from [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. (2012). Bentham Science. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (2022). Frontiers in Chemistry. Retrieved January 18, 2026, from [Link]

  • Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. (2020). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives Bearing the 6-Fluoroquinazolinyl Moiety. (2021). Journal of Agricultural and Food Chemistry. Retrieved January 18, 2026, from [Link]

  • Synthesis and in vitro and in vivo structure-activity relationships of novel antifungal triazoles for dermatology. (2005). PubMed. Retrieved January 18, 2026, from [Link]

  • Susceptibility. (n.d.). Doctor Fungus. Retrieved January 18, 2026, from [Link]

  • Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. (2022). Frontiers in Pharmacology. Retrieved January 18, 2026, from [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. (2022). U.S. Food and Drug Administration. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Frontiers. Retrieved January 18, 2026, from [Link]

  • (PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). MDPI. Retrieved January 18, 2026, from [Link]

Sources

Safety Operating Guide

Hazard Assessment and Profile of 3,5-diethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive operational and disposal plan for 3,5-diethyl-1H-1,2,4-triazole, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined below are based on established best practices for handling hazardous chemical waste and information extrapolated from related triazole compounds.

Chemical Identity:

PropertyValue
IUPAC Name This compound
CAS Number 7343-35-3
Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol

GHS Hazard Classification (Presumed):

Based on data for closely related triazole compounds, this compound should be handled as a hazardous substance with the following classifications[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Aquatic Toxicity: Likely harmful or toxic to aquatic life, a common trait for many triazole derivatives[2].

Personal Protective Equipment (PPE)

Proper selection and use of PPE are paramount to minimizing exposure during handling and disposal procedures.

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant gloves (Nitrile rubber, Neoprene). Inspect for tears or holes before use.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and airborne particles.
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is necessary.To prevent inhalation of harmful dust or vapors.

Spill Response Protocol

Immediate and correct response to a spill is critical to containing the hazard.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation to disperse any airborne contaminants.

  • Don PPE: Put on the appropriate PPE as detailed in the table above.

  • Containment:

    • For solid spills: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent dust from becoming airborne.

    • For solutions: Create a dike around the spill with absorbent material to prevent it from spreading.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Disposal: All contaminated materials, including PPE, must be placed in a sealed container and disposed of as hazardous waste.

Operational Disposal Plan

The primary and recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility . Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Waste Management Workflow:

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads, filter paper) in a designated, compatible, and properly labeled hazardous waste container. Do not mix with other waste streams to avoid potential chemical reactions.

  • Container Management: Ensure the waste container is kept tightly closed when not in use. Store it in a cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful, and potentially the fish and tree symbol for aquatic toxicity).

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup. All waste must be handled in accordance with local, state, and federal regulations.

  • Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, as required by your institution and regulatory agencies.

Chemical Incompatibilities and Storage

To prevent hazardous reactions, store this compound and its waste away from:

  • Strong Oxidizing Agents: Can cause vigorous or explosive reactions.

  • Strong Acids: May lead to decomposition and the release of toxic fumes[3].

Decomposition upon heating can produce toxic fumes, including nitrogen oxides, ammonia, and hydrogen cyanide[3].

Environmental Considerations

Triazole derivatives can be persistent in the environment and exhibit toxicity to aquatic organisms[2]. Therefore, it is imperative to prevent the release of this compound into the environment. Do not dispose of this chemical down the drain or in a manner that could contaminate soil or water sources.

References

  • International Chemical Safety Cards (ICSC). (n.d.). 1,2,4-TRIAZOLE. Inchem.org. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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3,5-diethyl-1H-1,2,4-triazole
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3,5-diethyl-1H-1,2,4-triazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.